Diethyl 3,4-pyrroledicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 1H-pyrrole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXBVVVYILIRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350829 | |
| Record name | Diethyl 3,4-pyrroledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41969-71-5 | |
| Record name | Diethyl 3,4-pyrroledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 3,4-pyrroledicarboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 3,4-pyrroledicarboxylate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Diethyl 3,4-pyrroledicarboxylate, a pivotal heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular architecture, a validated synthesis protocol with mechanistic insights, detailed spectroscopic characterization, and its versatile applications as a chemical intermediate.
Molecular Structure and Properties
Diethyl 1H-pyrrole-3,4-dicarboxylate (commonly known as Diethyl 3,4-pyrroledicarboxylate) is a symmetrically substituted pyrrole derivative. The core of the molecule is a five-membered aromatic pyrrole ring, which imparts significant chemical reactivity and serves as a scaffold in numerous larger molecules. The defining features are the two diethyl ester groups attached to the C3 and C4 positions of the pyrrole ring. These electron-withdrawing groups significantly influence the electron density distribution within the aromatic ring, thereby modulating its reactivity.
The presence of the N-H proton allows for hydrogen bonding, which influences its physical properties such as its melting point and solubility. The molecule is generally soluble in moderately polar organic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₄ | [1] |
| Molecular Weight | 211.21 g/mol | [1] |
| IUPAC Name | diethyl 1H-pyrrole-3,4-dicarboxylate | [1] |
| CAS Number | 41969-71-5 | [1] |
| Melting Point | 147–149 °C | [2] |
| InChI | InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | [1] |
| SMILES | CCOC(=O)C1=CNC=C1C(=O)OCC | [1] |
digraph "Diethyl_3_4_pyrroledicarboxylate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.3!"]; C3 [label="C", pos="-0.7,-1!"]; C4 [label="C", pos="0.7,-1!"]; C5 [label="C", pos="1.2,0.3!"]; H1[label="H", pos="0,1.8!"];
// Ester group at C3 C6 [label="C", pos="-1.5,-2!"]; O1 [label="O", pos="-2.5,-1.8!"]; O2 [label="O", pos="-1.1,-3!"]; C7 [label="CH2", pos="-1.9,-4!"]; C8 [label="CH3", pos="-1.5,-5!"];
// Ester group at C4 C9 [label="C", pos="1.5,-2!"]; O3 [label="O", pos="2.5,-1.8!"]; O4 [label="O", pos="1.1,-3!"]; C10 [label="CH2", pos="1.9,-4!"]; C11 [label="CH3", pos="1.5,-5!"];
// Pyrrole ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H1;
// Ester group bonds C3 -- C6; C6 -- O1 [label="="]; C6 -- O2; O2 -- C7; C7 -- C8;
C4 -- C9; C9 -- O3 [label="="]; C9 -- O4; O4 -- C10; C10 -- C11;
// Aromaticity indication aromatic1 [label=" ", shape=circle, style=dotted, pos="-0.6, -0.1!", width=0.1]; aromatic2 [label=" ", shape=circle, style=dotted, pos="0.6, -0.1!", width=0.1];
}
Caption: Molecular structure of Diethyl 3,4-pyrroledicarboxylate.
Synthesis and Mechanistic Insights
The synthesis of Diethyl 3,4-pyrroledicarboxylate is well-established, with a reliable method involving the cyclocondensation of an enaminone-type reagent with an ammonia source. The procedure detailed below is based on the work of Skrlep et al. (2009), which is a modification of the original synthesis by Kornfeld and Jones (1983).[2][3]
The key starting material is Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate, which is prepared from diethyl succinate. This bis-enaminone serves as a four-carbon backbone, primed for cyclization. The choice of an ammonium salt, such as ammonium formate or ammonium acetate, provides the nitrogen atom required to form the pyrrole ring. The reaction is typically acid-catalyzed, which facilitates the elimination of dimethylamine.
Mechanism Rationale: The reaction proceeds through a cascade of imine formation, intramolecular cyclization, and subsequent elimination. The acidic conditions protonate the dimethylamino groups, making them better leaving groups. The primary amine from the ammonium salt attacks the electrophilic carbon of the enaminone, initiating a series of steps that ultimately lead to the formation of the aromatic pyrrole ring, a thermodynamically favorable outcome.
Experimental Protocol: Synthesis of Diethyl 1H-pyrrole-3,4-dicarboxylate
Materials:
-
Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate
-
Ammonium formate
-
Ethanol
-
Acetic acid
-
Water
-
Sodium bicarbonate (solid)
-
Dichloromethane
Procedure:
-
A mixture of Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate (142 mg, 0.5 mmol) and ammonium formate (32 mg, 0.5 mmol) is prepared in a round-bottom flask.[2]
-
A solvent mixture of ethanol and acetic acid (2:1 ratio, 3 mL) is added to the flask.
-
The reaction mixture is heated to reflux and maintained for 1 hour.[2]
-
After cooling to room temperature, the volatile components are removed under reduced pressure using a rotary evaporator.
-
The resulting residue is suspended in water (10 mL).
-
The aqueous suspension is made alkaline by the careful addition of solid sodium bicarbonate.
-
The aqueous phase is extracted with dichloromethane (2 x 20 mL).
-
The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo.
-
The crude product is purified by trituration with ethanol to yield Diethyl 1H-pyrrole-3,4-dicarboxylate as a white solid.
This self-validating protocol yields a product with a melting point of 147–149 °C, consistent with literature values.[2]
Caption: Synthesis workflow for Diethyl 3,4-pyrroledicarboxylate.
Spectroscopic Characterization
The structural elucidation of Diethyl 3,4-pyrroledicarboxylate is confirmed through standard spectroscopic techniques. The following data is compiled from literature sources.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule is evident in its NMR spectra. The two ethyl groups are chemically equivalent, as are the two protons on the pyrrole ring (H-2 and H-5).
¹H NMR (300 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.95 | br s | 1H | N-H |
| 7.45 | s | 2H | H-2, H-5 |
| 4.25 | q | 4H | -OCH₂CH₃ |
| 1.30 | t | 6H | -OCH₂CH₃ |
¹³C NMR (75.5 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 163.8 | C=O |
| 124.2 | C-2, C-5 |
| 114.6 | C-3, C-4 |
| 60.6 | -OCH₂CH₃ |
| 14.7 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Frequency (ν) cm⁻¹ | Intensity | Assignment |
| ~3448 | Broad | N-H stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1730, 1705 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
The broadness of the N-H stretch is indicative of hydrogen bonding. The two distinct C=O stretching frequencies may arise from the electronic environment and potential intermolecular interactions.
Reactivity and Synthetic Potential
Diethyl 3,4-pyrroledicarboxylate is a versatile building block in organic synthesis. Its reactivity is governed by the pyrrole ring and the two ester functionalities.
-
N-Functionalization: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation, acylation, or arylation at the nitrogen atom. This is a common strategy for introducing substituents at the 1-position to generate trisubstituted pyrroles.[4]
-
Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic attack. However, the two electron-withdrawing ester groups at the 3 and 4-positions deactivate the ring towards typical electrophilic aromatic substitution reactions compared to unsubstituted pyrrole. When reactions do occur, they are directed to the available 2- and 5-positions.
-
Ester Group Manipulation: The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under basic or acidic conditions. The resulting diacid can then be used in further transformations, such as decarboxylation or conversion to other functional groups.
Applications in Research and Drug Development
The rigid, planar structure of the pyrrole core, combined with the synthetic handles provided by the ester groups and the N-H bond, makes Diethyl 3,4-pyrroledicarboxylate a valuable scaffold in medicinal chemistry and materials science.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of more complex heterocyclic systems. For instance, derivatives of pyrrole-3,4-dicarboximides have been investigated for their potential analgesic properties.[5] The core structure is a recognized pharmacophore, and modifications can be systematically made to explore structure-activity relationships.
-
Synthesis of Bioactive Molecules: The functional groups allow for its incorporation into larger, biologically active molecules. Its derivatives have been explored for potential antimicrobial and anticancer activities.[1]
-
Functional Materials: Diethyl 3,4-pyrroledicarboxylate has been used in the preparation of pyrrole copolymer soft actuators. These materials have potential applications in fields like robotics and artificial muscles due to their electrochemical properties.[4]
References
-
Škrlep, L., Cerˇcek-Hoˇcevar, A., Jakˇse, R., Stanovnik, B., & Svete, J. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(6), 683–688. [Link]
-
Kornfeld, E. C., & Jones, R. G. (1983). Pyrrole chemistry. 15. The chemistry of some 3,4-disubstituted pyrroles. The Journal of Organic Chemistry, 48(23), 4399–4402. [Link]
-
Chemdad. DIETHYL 3,4-PYRROLEDICARBOXYLATE. [Link]
-
Malinka, W., Kaczmarz, M., Redzicka, A., Filipek, B., & Sapa, J. (2005). Synthesis and analgesic action of N-(substituted-ethyl)pyrrole-3,4-dicarboximides. Il Farmaco, 60(1), 15–22. [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 3,4-pyrroledicarboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of Diethyl 3,4-pyrroledicarboxylate, a pivotal heterocyclic compound with significant applications in organic synthesis and materials science. This document serves as a detailed reference for researchers, offering in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data for this compound, ensuring reproducibility and accuracy in experimental workflows. The causality behind experimental choices and data interpretation is elucidated to provide a deeper understanding of the molecular characteristics of Diethyl 3,4-pyrroledicarboxylate.
Introduction: The Significance of Diethyl 3,4-pyrroledicarboxylate
Diethyl 3,4-pyrroledicarboxylate (CAS No. 41969-71-5) is a stable, crystalline solid that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its pyrrole core, functionalized with two ethyl ester groups at the 3 and 4 positions, offers multiple sites for chemical modification. This structural feature makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Notably, it is utilized in the synthesis of trisubstituted pyrroles and in the preparation of pyrrole copolymer soft actuators, which have potential applications in fields like robotics and artificial muscles.[2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
Below is the chemical structure of Diethyl 3,4-pyrroledicarboxylate:
Caption: Molecular Structure of Diethyl 3,4-pyrroledicarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of Diethyl 3,4-pyrroledicarboxylate provide a detailed fingerprint of its molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by four distinct signals, corresponding to the chemically non-equivalent protons in the molecule. The symmetry of the molecule simplifies the spectrum, with the two ethyl ester groups being chemically equivalent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 9.95 | Broad Singlet | 1H | - | N-H (Pyrrole) |
| 7.45 | Singlet | 2H | - | C2-H & C5-H (Pyrrole ring) |
| 4.38 | Quartet | 4H | 7.1 | -O-CH₂ -CH₃ |
| 1.31 | Triplet | 6H | 7.1 | -O-CH₂-CH₃ |
Data sourced from Zeitschrift für Naturforschung B. [3]
Interpretation and Rationale:
-
N-H Proton (9.95 ppm): The broad singlet in the downfield region is characteristic of a pyrrolic N-H proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential intermolecular hydrogen bonding. The significant deshielding is due to the aromatic nature of the pyrrole ring and the electron-withdrawing effect of the adjacent ester groups.
-
Pyrrole Ring Protons (7.45 ppm): The singlet with an integration of 2H corresponds to the two equivalent protons at the C2 and C5 positions of the pyrrole ring. Their chemical equivalence is due to the plane of symmetry passing through the nitrogen atom and bisecting the C3-C4 bond. The downfield shift is indicative of their attachment to an aromatic system.
-
Methylene Protons (4.38 ppm): The quartet signal is assigned to the four methylene protons of the two ethyl groups. The multiplicity arises from the coupling with the adjacent methyl protons (n+1 rule, 3+1=4). The chemical shift is deshielded due to the proximity of the electron-withdrawing oxygen atom of the ester functionality.
-
Methyl Protons (1.31 ppm): The triplet integrating to 6H is characteristic of the six methyl protons of the two ethyl groups. The triplet multiplicity is a result of coupling to the adjacent methylene protons (n+1 rule, 2+1=3). This signal appears in the upfield region, as expected for aliphatic protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum displays six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule, again reflecting its symmetry.
| Chemical Shift (δ) ppm | Assignment |
| 163.8 | C =O (Ester carbonyl) |
| 124.2 | C 3 & C 4 (Pyrrole ring) |
| 114.6 | C 2 & C 5 (Pyrrole ring) |
| 60.6 | -O-CH₂ -CH₃ |
| 48.6 | Not explicitly assigned in source |
| 14.7 | -O-CH₂-CH₃ |
Data sourced from Zeitschrift für Naturforschung B. [3]
Interpretation and Rationale:
-
Carbonyl Carbon (163.8 ppm): The most downfield signal is assigned to the carbonyl carbons of the ester groups. This significant deshielding is a hallmark of sp² hybridized carbons double-bonded to two oxygen atoms.
-
Pyrrole Ring Carbons (124.2 and 114.6 ppm): The signals at 124.2 ppm and 114.6 ppm are attributed to the carbons of the pyrrole ring. The carbons at positions 3 and 4, being directly attached to the electron-withdrawing ester groups, are expected to be more deshielded (124.2 ppm) than the carbons at positions 2 and 5 (114.6 ppm).
-
Methylene Carbon (60.6 ppm): This signal corresponds to the methylene carbons of the ethyl groups. Their chemical shift is influenced by the adjacent electronegative oxygen atom.
-
Unassigned Carbon (48.6 ppm): The signal at 48.6 ppm is not explicitly assigned in the referenced source. It is possible this is an impurity or a solvent peak, though its chemical shift falls in the aliphatic region.
-
Methyl Carbon (14.7 ppm): The most upfield signal is assigned to the terminal methyl carbons of the ethyl groups, which is a typical chemical shift for sp³ hybridized carbons in an aliphatic chain.
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Diethyl 3,4-pyrroledicarboxylate exhibits characteristic absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3240 | Broad | N-H stretch (Pyrrole) |
| ~1710 | Strong | C=O stretch (Ester) |
| ~2900-3000 | Medium | C-H stretch (Aliphatic) |
| ~1400-1600 | Medium | C=C stretch (Aromatic ring) |
Data sourced from Zeitschrift für Naturforschung B and Smolecule. [3][4]
Interpretation and Rationale:
-
N-H Stretch (~3240 cm⁻¹): The broad absorption band in this region is indicative of the N-H stretching vibration of the pyrrole ring. The broadening is due to hydrogen bonding.[3]
-
C=O Stretch (~1710 cm⁻¹): The strong, sharp peak around 1710 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration of the ester functional groups. The high intensity of this band is due to the large change in dipole moment during the vibration.[3]
-
C-H Stretch (~2900-3000 cm⁻¹): The absorptions in this region are attributed to the C-H stretching vibrations of the ethyl groups.
-
C=C Stretch (~1400-1600 cm⁻¹): The bands in this region arise from the C=C stretching vibrations within the aromatic pyrrole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Molecular Ion:
The mass spectrum of Diethyl 3,4-pyrroledicarboxylate is expected to show a molecular ion peak ([M]⁺) at m/z 211, corresponding to its molecular weight. An [M+H]⁺ peak at m/z 212 may also be observed, particularly with soft ionization techniques like electrospray ionization (ESI).[4]
Proposed Fragmentation Pattern (Electron Ionization - EI):
-
Loss of an Ethoxy Radical (-•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical, which would result in an acylium ion at m/z 166 ([M - 45]⁺).
-
Loss of an Ethyl Radical (-•CH₂CH₃): Cleavage of the ethyl group can lead to a fragment at m/z 182 ([M - 29]⁺).
-
Loss of Ethanol (-CH₃CH₂OH): Elimination of a neutral ethanol molecule could give rise to a fragment at m/z 165 ([M - 46]⁺).
-
Decarboxylation (-CO₂): Loss of a carboxyl group as carbon dioxide could lead to a fragment at m/z 167 ([M - 44]⁺).
-
Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo fragmentation, leading to smaller characteristic ions.
Caption: Proposed key fragmentation pathways for Diethyl 3,4-pyrroledicarboxylate.
Experimental Protocols
The following protocols are provided as a guide for obtaining high-quality spectroscopic data for Diethyl 3,4-pyrroledicarboxylate. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Diethyl 3,4-pyrroledicarboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a spectrometer with a carbon probe.
-
Employ proton decoupling to simplify the spectrum.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of Diethyl 3,4-pyrroledicarboxylate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction:
-
For Electron Ionization (EI), a direct insertion probe can be used for the solid sample.
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For fragmentation studies (MS/MS), select the molecular ion (or [M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and validated fingerprint for Diethyl 3,4-pyrroledicarboxylate. The detailed analysis of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry data, coupled with the provided experimental protocols, offers a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. A thorough understanding and application of this spectroscopic information are crucial for ensuring the identity and purity of this important chemical intermediate and for advancing its applications in various scientific disciplines.
References
- [Reference to a general organic chemistry textbook discussing NMR principles]
-
Stanovnik, B., Svete, J., et al. (2005). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 60(10), 1077-1082. [Link]
- [Reference to a general organic chemistry textbook discussing FTIR principles]
- [Reference to a general organic chemistry textbook discussing mass spectrometry principles]
- [Reference to a general guide on NMR experimental techniques]
- [Reference to a general guide on FTIR experimental techniques]
- [Reference to a general guide on mass spectrometry experimental techniques]
-
ChemSynthesis. (n.d.). Diethyl 3,4-pyrroledicarboxylate. Retrieved from [Link]
Sources
- 1. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy Diethyl 3,4-pyrroledicarboxylate | 41969-71-5 [smolecule.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl 3,4-Pyrroledicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Diethyl 3,4-pyrroledicarboxylate, a symmetrically substituted heterocyclic compound. By examining the chemical shifts, coupling patterns, and signal integrations, we can achieve a complete and unambiguous assignment of all proton and carbon signals. This document serves as a technical resource, detailing not only the spectral interpretation but also a validated experimental protocol for data acquisition, thereby ensuring scientific rigor and reproducibility.
Introduction to Diethyl 3,4-Pyrroledicarboxylate and NMR Analysis
Diethyl 3,4-pyrroledicarboxylate (C₁₀H₁₃NO₄) is a diester derivative of pyrrole, a core heterocyclic scaffold found in numerous pharmaceuticals and natural products.[3][4] The precise characterization of such molecules is critical for quality control, reaction monitoring, and understanding structure-activity relationships in drug development.[3][5] NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.[2][6]
The structure of Diethyl 3,4-pyrroledicarboxylate possesses a C₂ᵥ symmetry axis, which simplifies its NMR spectra. This symmetry renders the two protons on the pyrrole ring (H-2 and H-5) chemically equivalent, as are the two ethyl ester groups. This guide will dissect these features to provide a clear, field-proven interpretation of its spectral data.
Experimental Protocol for NMR Data Acquisition
The integrity of NMR data begins with meticulous sample preparation and standardized acquisition parameters. The following protocol describes a self-validating system for obtaining high-quality spectra.[1]
2.1. Sample Preparation
-
Compound Purity: Ensure the Diethyl 3,4-pyrroledicarboxylate sample is of high purity (≥98%) to avoid interfering signals.
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound as it is aprotic and a good solvent for many organic molecules.[2]
-
Concentration:
-
Homogenization: Vortex the sample until the solute is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm, although modern spectrometers can reference the residual solvent peak.[7]
2.2. NMR Spectrometer Parameters (Typical 400 MHz Instrument)
-
Spectrometer: 400 MHz NMR Spectrometer
-
Temperature: 25 °C (298 K)[7]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of Diethyl 3,4-pyrroledicarboxylate is relatively simple due to the molecule's symmetry. It displays three distinct signals corresponding to the three unique proton environments: the N-H proton, the pyrrole C-H protons, and the ethyl ester protons.
Diagram 1: Molecular Structure and Proton Labeling
A labeled structure of Diethyl 3,4-pyrroledicarboxylate for NMR assignment.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| (a) | ~9.0 - 9.5 | Broad Singlet | 1H | NH |
| (b) | ~7.3 - 7.5 | Singlet | 2H | Pyrrole CH (H-2, H-5) |
| (c) | ~4.2 - 4.4 | Quartet (q) | 4H | -O-CH₂ -CH₃ |
| (d) | ~1.3 - 1.4 | Triplet (t) | 6H | -O-CH₂-CH₃ |
3.1. Detailed Signal Interpretation
-
Signal (a) N-H Proton (~9.0-9.5 ppm): The proton attached to the nitrogen appears as a very broad singlet far downfield. Its broadness is due to quadrupole-induced relaxation from the ¹⁴N nucleus and potential intermolecular proton exchange.[8] The chemical shift is highly variable and depends on concentration, temperature, and solvent.[9] In some spectra, this peak may be so broad as to be nearly indistinguishable from the baseline.[8]
-
Signal (b) Pyrrole C-H Protons (~7.3-7.5 ppm): Due to the molecule's symmetry, the two protons at the α-positions (C-2 and C-5) are chemically and magnetically equivalent. They appear as a single peak (a singlet) with an integration value of 2H. These protons are deshielded by the aromatic nature of the pyrrole ring. The adjacent carbons (C-3 and C-4) have no protons, so there is no spin-spin splitting, resulting in a singlet.
-
Signal (c) Ethyl Methylene Protons (-O-CH₂-) (~4.2-4.4 ppm): These protons are part of the ethyl ester groups. They are deshielded by the adjacent electronegative oxygen atom, causing their signal to appear downfield around 4.3 ppm. This signal is a quartet because the two methylene protons are coupled to the three protons of the adjacent methyl group (n+1 = 3+1 = 4). The integration of 4H confirms the presence of two equivalent ethyl groups.
-
Signal (d) Ethyl Methyl Protons (-CH₃) (~1.3-1.4 ppm): These protons are the terminal methyl groups of the ethyl esters. They are in a typical aliphatic region but are slightly deshielded. The signal appears as a triplet because the three methyl protons are coupled to the two protons of the adjacent methylene group (n+1 = 2+1 = 3). The integration of 6H corresponds to the two equivalent methyl groups.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in the molecule. Due to symmetry, only five distinct carbon signals are expected.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 - 165 | C =O | Ester carbonyl carbon, highly deshielded.[10] |
| ~121 - 123 | Pyrrole C -H (C-2, C-5) | α-carbons adjacent to nitrogen in the pyrrole ring. |
| ~117 - 119 | Pyrrole C -COOEt (C-3, C-4) | β-carbons attached to the electron-withdrawing ester groups. |
| ~60 - 61 | -O-CH₂ -CH₃ | Methylene carbon attached to the electronegative oxygen. |
| ~14 - 15 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group.[7] |
4.1. Detailed Signal Interpretation
-
Carbonyl Carbon (~163-165 ppm): This downfield signal is characteristic of an ester carbonyl carbon.[10][11] Its chemical shift is influenced by conjugation with the pyrrole ring.
-
Pyrrole α-Carbons (C-2, C-5) (~121-123 ppm): These two equivalent carbons are adjacent to the nitrogen atom. Their chemical shift is typical for α-carbons in substituted pyrroles.[3]
-
Pyrrole β-Carbons (C-3, C-4) (~117-119 ppm): These are the carbons to which the diethyl carboxylate groups are attached. They are shielded relative to the α-carbons, a common feature in pyrrole systems.[3][12] The presence of electron-withdrawing substituents at these positions influences their precise shift.
-
Ethyl Methylene Carbon (-O-CH₂-) (~60-61 ppm): This signal corresponds to the two equivalent methylene carbons of the ethyl groups. The direct attachment to an oxygen atom causes a significant downfield shift into the 50-90 ppm range.[10]
-
Ethyl Methyl Carbon (-CH₃) (~14-15 ppm): This upfield signal is characteristic of the terminal methyl carbons of the two equivalent ethyl groups, falling within the typical range for sp³-hybridized carbons in alkyl chains.[10]
Conclusion
The ¹H and ¹³C NMR spectra of Diethyl 3,4-pyrroledicarboxylate are fully consistent with its symmetric molecular structure. The ¹H spectrum is characterized by four distinct signals, including a broad N-H singlet, a singlet for the two equivalent pyrrole protons, and a quartet-triplet pattern for the two equivalent ethyl groups. The ¹³C spectrum displays the expected five signals, corresponding to the carbonyl, two distinct pyrrole, and two distinct ethyl group carbons. This comprehensive guide provides the necessary spectral assignments and experimental framework for researchers to confidently identify and characterize this important heterocyclic compound.
References
-
PubChem. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Diethyl pyrrole-2,5-dicarboxylate. Multidisciplinary Digital Publishing Institute. Available from: [Link]
-
Springer Nature. NMR Spectroscopy of Small Molecules in Solution. Springer Nature. Available from: [Link]
-
Springer Nature. NMR Protocols and Methods. Springer Nature. Available from: [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. Available from: [Link]
-
AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available from: [Link]
-
Chemdad. DIETHYL 3,4-PYRROLEDICARBOXYLATE. Chongqing Chemdad Co. Available from: [Link]
-
Royal Society of Chemistry. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Hindawi. Complete Assignment of 1H and 13C NMR Spectra of 1,2,4-Trisubstituted Pyrroles. Journal of Spectroscopy. Available from: [Link]
-
Chemistry LibreTexts. 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Chemistry LibreTexts. Available from: [Link]
-
University of Calgary. CSD Solution #13. University of Calgary. Available from: [Link]
-
University of Calgary. NMR: Novice Level, Spectrum 19. University of Calgary. Available from: [Link]
-
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available from: [Link]
-
Reddit. Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Reddit. Available from: [Link]
-
University College London. Chemical shifts. University College London. Available from: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Chemguide. Available from: [Link]
-
University of Wisconsin-Madison. NMR Chemical Shifts. University of Wisconsin-Madison. Available from: [Link]
-
Chemistry LibreTexts. 5.5: Chemical Shift. Chemistry LibreTexts. Available from: [Link]
-
Beilstein Journals. Supporting Information for Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 2H-pyrrole-4,4(3H)-dicarboxylates. Beilstein Journals. Available from: [Link]
-
ResearchGate. Figure S16. 13 C NMR Spectrum of diethyl... ResearchGate. Available from: [Link]
-
Chegg. Solved The signals in the 1H NMR spectrum of diethyl. Chegg.com. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
Compound Interest. a guide to 13c nmr chemical shift values. Compound Interest. Available from: [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. compoundchem.com [compoundchem.com]
- 12. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Diethyl 3,4-Pyrroledicarboxylate in Organic Solvents
Introduction
Diethyl 3,4-pyrroledicarboxylate is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with two ethyl carboxylate groups at the 3 and 4 positions.[1] With the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol , this compound serves as a critical building block and intermediate in various synthetic pathways.[1][2] Its utility is particularly pronounced in the synthesis of complex pharmaceuticals and functional materials, where its reactive carboxylate groups and pyrrole core are leveraged for further molecular transformations.[1][3]
Understanding the solubility of diethyl 3,4-pyrroledicarboxylate is paramount for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in purification processes such as recrystallization. In drug development, the solubility profile of an intermediate can significantly impact the scalability and efficiency of a synthetic route.[1] This guide provides a comprehensive overview of the solubility characteristics of diethyl 3,4-pyrroledicarboxylate, the underlying chemical principles, and a practical protocol for its experimental determination.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For diethyl 3,4-pyrroledicarboxylate, its solubility is a nuanced interplay of its structural features: the aromatic pyrrole ring, the polar ester groups, and the hydrogen-bonding N-H moiety.
Key Molecular Features Influencing Solubility
-
Polarity and Dipole-Dipole Interactions : The two ethyl ester functionalities (-COOEt) are strongly polar. The carbonyl oxygens (C=O) create significant partial negative charges, while the adjacent carbons and the ester oxygens are partially positive. This structure allows for strong dipole-dipole interactions with polar solvents.[1]
-
Hydrogen Bonding : The nitrogen atom within the pyrrole ring contains a hydrogen atom (N-H) that can act as a hydrogen bond donor. The carbonyl oxygens of the ester groups can act as hydrogen bond acceptors. This dual capability facilitates dissolution in protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds.[1]
-
Molecular Structure : The molecule has a relatively compact and planar pyrrole core, but the two ethyl groups add non-polar character and steric bulk. This combination of a polar core with non-polar appendages allows for solubility in a range of moderately polar solvents. The low solubility of many pyrrole dicarboxylates can be a significant challenge in synthesis; however, the use of diethyl esters, as in this compound, is known to significantly increase solubility compared to their methyl ester counterparts.[1]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a quantitative method to predict solvent compatibility by breaking down intermolecular forces into three components:
-
δD (Dispersion) : Energy from atomic forces.
-
δP (Polar) : Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding) : Energy from hydrogen bonds.
For diethyl 3,4-pyrroledicarboxylate, the estimated Hansen parameters suggest a strong affinity for moderately polar organic solvents.[1] These parameters predict excellent compatibility with solvents that have similar δP and δH values, while anticipating poor miscibility with highly non-polar hydrocarbons or highly polar protic solvents like water.[1]
Solubility Profile of Diethyl 3,4-Pyrroledicarboxylate
Based on available data and theoretical predictions, the solubility of diethyl 3,4-pyrroledicarboxylate can be summarized as follows. This compound generally exhibits favorable solubility in polar organic solvents, which is essential for its application in organic synthesis and purification.
| Solvent Class | Solvent Example | Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent | Strong dipole-dipole interactions between the solvent and the polar ester groups of the solute.[1] |
| Dimethylformamide (DMF) | Excellent | Similar to DMSO, strong dipolar interactions are the primary driver for high solubility.[1] | |
| Polar Protic | Ethanol | Good | The solvent's ability to both donate and accept hydrogen bonds, along with its moderate polarity, allows it to effectively solvate the molecule. Ethanol is often used for recrystallization.[1] |
| Water | Sparingly Soluble | While the molecule has polar groups, the overall hydrocarbon content from the ethyl groups and the pyrrole ring limits its solubility in the highly polar, hydrogen-bonded network of water.[1] | |
| Moderately Polar | Acetone | Soluble | Acetone's polarity is sufficient to interact with the ester groups, making it a suitable solvent. |
| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate shares structural similarities and polarity, promoting solubility. | |
| Non-Polar | Hexane | Poorly Soluble | The significant difference in polarity ("like dissolves like" principle) results in weak solute-solvent interactions.[1][4] |
| Toluene | Slightly Soluble | The aromatic nature of toluene may offer some weak π-π stacking interactions with the pyrrole ring, but its low polarity limits overall solubility. |
Experimental Protocol for Solubility Determination
This section outlines a standardized, qualitative method for determining the solubility of diethyl 3,4-pyrroledicarboxylate in various organic solvents. This protocol is designed to be a self-validating system for generating reliable and reproducible data in a research setting.
Materials and Equipment
-
Diethyl 3,4-pyrroledicarboxylate (solid)
-
A selection of organic solvents (e.g., DMSO, Ethanol, Acetone, Ethyl Acetate, Hexane)
-
Small, dry test tubes with stoppers
-
Spatula
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Litmus or pH paper (for aqueous tests)
Step-by-Step Methodology
-
Preparation : Label a clean, dry test tube for each solvent to be tested.
-
Solute Addition : Accurately weigh approximately 25 mg of diethyl 3,4-pyrroledicarboxylate and place it into a test tube.[5]
-
Initial Solvent Addition : Add the selected solvent to the test tube in small increments, starting with 0.25 mL.
-
Mixing : After each addition, stopper the test tube and shake it vigorously for 30-60 seconds.[5][6] A vortex mixer can be used to ensure thorough mixing.
-
Observation : Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered "soluble" in that volume.
-
Incremental Solvent Addition : If the solid has not dissolved, continue to add the solvent in 0.25 mL portions, mixing thoroughly after each addition, up to a total volume of 3 mL.[5]
-
Classification :
-
Soluble : If the compound dissolves completely in ≤ 3 mL of the solvent.
-
Slightly Soluble : If some, but not all, of the compound dissolves.
-
Insoluble : If no significant amount of the compound dissolves.
-
-
Record Keeping : Meticulously record the volume of solvent required for complete dissolution for each test. Note any color changes or other observations.
Workflow for Solubility Testing
Sources
The Multifaceted Biological Activities of Pyrrole Dicarboxylates: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in medicinal chemistry, enabling the design of compounds with a wide array of pharmacological activities.[2] This guide focuses on a specific and highly promising class of these compounds: pyrrole dicarboxylate derivatives. The incorporation of two carboxylate groups on the pyrrole core provides crucial anchor points for interacting with biological targets and allows for diverse chemical modifications to fine-tune their activity, selectivity, and pharmacokinetic properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the significant anti-inflammatory, anticancer, and antimicrobial activities of pyrrole dicarboxylate derivatives. We will delve into their mechanisms of action, structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their biological evaluation.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A primary driver of the inflammatory response is the enzymatic conversion of arachidonic acid into pro-inflammatory mediators by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] Pyrrole derivatives, notably those containing carboxylic acid functionalities, have been extensively investigated as potent inhibitors of these enzymes.[3]
Mechanism of Action: Inhibition of COX-1 and COX-2
Pyrrole dicarboxylate derivatives exert their anti-inflammatory effects primarily by inhibiting the activity of COX enzymes. The carboxylic acid moieties are crucial for binding to the active site of these enzymes, mimicking the substrate, arachidonic acid. The selectivity of these compounds for COX-1 versus COX-2 can be modulated by the nature and position of substituents on the pyrrole ring.[3] Selective COX-2 inhibition is a desirable therapeutic goal, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective COX inhibitors based on the pyrrole scaffold is guided by a deep understanding of their SAR. Key insights include:
-
Acidic Moiety: The presence of a carboxylic acid group is generally essential for COX inhibitory activity.[3]
-
Substitution Pattern: The substituents on the pyrrole ring significantly influence both the potency and selectivity of COX inhibition. For instance, increasing the bulkiness of substituents at certain positions can favor COX-2 selectivity.[3]
-
N-Substitution: Modification of the nitrogen atom of the pyrrole ring can also impact activity and selectivity.
Experimental Protocol: In Vitro COX Inhibition Assay
The evaluation of COX-1 and COX-2 inhibitory activity is a critical step in the characterization of novel anti-inflammatory agents. A widely used method is the colorimetric inhibitor screening assay, which measures the peroxidase component of COX enzymes.
Step-by-Step Methodology: [5]
-
Preparation of Reagents: Prepare assay buffer, heme solution, and the test compounds at various concentrations.
-
Enzyme Preparation: Dilute ovine COX-1 or COX-2 enzyme to the desired concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and test compound).
-
Pre-incubation: Incubate the plate to allow the inhibitors to bind to the enzymes.
-
Initiation of Reaction: Add arachidonic acid solution to all wells to initiate the enzymatic reaction.
-
Measurement: Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme activity.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
To assess the in vivo anti-inflammatory efficacy of pyrrole dicarboxylate derivatives, the carrageenan-induced paw edema model in rats is a standard and reliable method.[6][7][8]
Step-by-Step Methodology: [6][9][10]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Grouping and Dosing: Randomly divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups at different doses). Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject a 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Anticancer Activity: A Multi-pronged Attack on Cancer Hallmarks
The pyrrole scaffold is a prominent feature in several approved anticancer drugs, and pyrrole dicarboxylate derivatives have emerged as a promising class of compounds with potent antiproliferative activities against a range of cancer cell lines.[11][12][13] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for cancer cell growth and survival.
Mechanism of Action: Targeting Key Oncogenic Pathways
-
Inhibition of Topoisomerase II: Some pyrrole dicarboxylate derivatives have been shown to target human topoisomerase-II (Topo-II), an enzyme crucial for DNA replication and chromosome segregation.[12] By inhibiting Topo-II, these compounds can induce DNA damage and trigger apoptosis in cancer cells. Topo-II inhibitors are broadly classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which interfere with other steps of the enzymatic cycle.[11][14][15]
-
Inhibition of PDGFR-α Signaling: The platelet-derived growth factor receptor alpha (PDGFR-α) is a receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis.[16][17][18] Certain pyrrole dicarboxylate derivatives have been identified as inhibitors of PDGFR-α, blocking its downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways.[2][19]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[12][20]
Step-by-Step Methodology: [18][21]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrole dicarboxylate derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, representing the concentration of the compound that inhibits 50% of cell growth.
Experimental Protocol: Topoisomerase II DNA Cleavage Assay
This assay determines whether a compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA intermediate.
Step-by-Step Methodology: [15][21][22][23][24]
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and the test compound in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C to allow the topoisomerase II to cleave the DNA.
-
Termination of Reaction: Stop the reaction by adding SDS and proteinase K to digest the enzyme.
-
Gel Electrophoresis: Separate the DNA products on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the amount of linear DNA indicates that the compound stabilizes the cleavage complex.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrrole-containing compounds have a long history of use as antimicrobial agents, and recent research has highlighted the potential of pyrrole dicarboxylate derivatives in this area.[25][26][27][28][29]
Mechanism of Action
The precise mechanisms of action for many antimicrobial pyrrole dicarboxylates are still under investigation, but they are thought to interfere with essential cellular processes in bacteria and fungi. Potential targets include cell wall synthesis, protein synthesis, and DNA replication.
Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a compound.[14][30][31][32][33]
Step-by-Step Methodology: [30][31]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the pyrrole dicarboxylate derivative onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.
Data Presentation: Quantitative Bioactivity of Pyrrole Dicarboxylate Derivatives
To provide a clear and comparative overview of the biological activities of various pyrrole dicarboxylate derivatives, the following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of Pyrrole Dicarboxylate Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | MCF-7 (Breast) | 43.4 | [20] |
| MDA-MB-231 (Breast) | 35.9 | [20] | |
| 4d | MCF-7 (Breast) | 39.0 | [20] |
| MDA-MB-231 (Breast) | 35.1 | [20] | |
| 3a | A549 (Lung) | 5.988 | [20] |
| 3h | T47D (Breast) | 2.4 | [11] |
| 3k | T47D (Breast) | 10.6 | [11] |
Table 2: Antimicrobial Activity of Pyrrole Dicarboxylate Derivatives (MIC values in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 2a | 30 | - | - | [28] |
| 3c | 30 | - | - | [28] |
| 4d | 35 | - | - | [28] |
| 5c | - | 20 | - | [28] |
| Compound 2 | - | - | ~50 | [27] |
| Compound 3 | ~25 | - | - | [27] |
| ENBHEDPC | - | - | - | [26] |
Table 3: Anti-inflammatory Activity of Pyrrole Dicarboxylate Derivatives
| Compound ID | Assay | Activity | Reference |
| Compound 4h | COX-2 Inhibition (pIC50) | 7.11 | [3] |
| Compound 4m | COX-2 Inhibition (pIC50) | 6.62 | [3] |
| Compound 3e | Carrageenan-induced paw edema | Significant inhibition at 40 mg/kg | [7] |
| Pyrrole 2 | Soybean LOX Inhibition (IC50) | 7.5 µM | [34] |
| Hybrid 5 | COX-2 Inhibition (IC50) | 0.55 µM | [34] |
| Hybrid 6 | LOX Inhibition (IC50) | 27.5 µM | [34] |
Visualization of Key Pathways and Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of PDGFR-α Inhibition
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
Pyrrole dicarboxylate derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents, coupled with the potential for chemical modification to optimize their pharmacological profiles, makes them attractive candidates for further drug discovery and development. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity. The detailed experimental protocols included in this guide offer a practical framework for the robust evaluation of these compounds. Future research should focus on elucidating the detailed molecular mechanisms of action, exploring novel therapeutic applications, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of the chemical space around the pyrrole dicarboxylate scaffold holds significant potential for the discovery of new and effective therapies for a range of human diseases.
References
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Anonymous. (2024, June 21). What are PDGFRα inhibitors and how do they work?[Link]
-
ResearchGate. (2025, December 22). (PDF) Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. [Link]
-
PubMed Central. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
-
Modern Medical Laboratory Journal. (2022, January 3). Agar Diffusion Test: the primary method to determine the antimicrobial activity. [Link]
-
National Institutes of Health. Ligand-dependent PDGF receptor-alpha activation sensitizes rare lung cancer and sarcoma cells to PDGF receptor kinase inhibitors. [Link]
-
PubMed Central. (2025, June 27). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. [Link]
-
ResearchGate. Pyrrolo[3,4-c]pyrroles with activity as a COX-1 and COX-2 inhibitors. [Link]
-
National Institutes of Health. Topoisomerase Assays. [Link]
-
Apec.org. Antimicrobial Susceptibility Testing. [Link]
-
PubMed. (2018, June 1). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. [Link]
-
ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]
-
PubMed Central. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity. [Link]
-
ResearchGate. (2025, August 7). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [Link]
-
Reactome Pathway Database. Signaling by PDGFR in disease. [Link]
-
University Chemistry. (2016, August 31). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
-
National Institutes of Health. (2022, March 23). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. [Link]
-
Large-scale Biological Network Analysis and Visualization 1.0 documentation. Intro to DOT language. [Link]
- Books. (2020, August 28). 4.2.3.3.
-
PubMed Central. (2020, February 13). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. [Link]
-
PubMed Central. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
ResearchGate. The families of PDGF/PDGFR and the downstream signalling pathways. [Link]
-
MDPI. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]
-
ResearchGate. (2025, August 8). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. [Link]
-
MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
-
Inspiralis Ltd. Cleavage Assays. [Link]
-
National Institutes of Health. (2021, October 4). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). [Link]
-
ResearchGate. In vivo anti-inflammatory activity by carrageenan induced hind paw...[Link]
-
ResearchGate. Antimicrobial activity in vitro, MIC values expressed in μM for all...[Link]
-
ProFoldin. DNA cleavage assay kit. [Link]
-
University Chemistry. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]
-
Graphviz. (2024, September 28). DOT Language. [Link]
-
Sketchviz. Graphviz Examples and Tutorial. [Link]
-
YouTube. (2021, January 13). Graphviz tutorial. [Link]
-
PubMed Central. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]
-
National Institutes of Health. (2025, August 18). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. [Link]
-
ResearchGate. In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]
Sources
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are PDGFRα inhibitors and how do they work? [synapse.patsnap.com]
- 17. Ligand-dependent PDGF receptor-alpha activation sensitizes rare lung cancer and sarcoma cells to PDGF receptor kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactome | Signaling by PDGFR in disease [reactome.org]
- 19. scbt.com [scbt.com]
- 20. researchgate.net [researchgate.net]
- 21. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. topogen.com [topogen.com]
- 23. inspiralis.com [inspiralis.com]
- 24. DNA cleavage assay kit [profoldin.com]
- 25. researchgate.net [researchgate.net]
- 26. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. hardydiagnostics.com [hardydiagnostics.com]
- 31. asm.org [asm.org]
- 32. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 33. apec.org [apec.org]
- 34. mdpi.com [mdpi.com]
Topic: Unlocking the Antimicrobial Potential of the Diethyl 3,4-Pyrroledicarboxylate Scaffold
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Strategic Framework for Discovery
The relentless rise of antimicrobial resistance necessitates a paradigm shift in our search for novel therapeutic agents. Rather than focusing solely on incremental modifications of existing antibiotic classes, significant opportunity lies in the exploration of versatile chemical scaffolds that can serve as platforms for generating diverse molecular libraries. The pyrrole ring is a quintessential example of such a "privileged structure," forming the core of numerous natural and synthetic compounds with potent biological activities.[1][2]
This guide focuses on Diethyl 3,4-pyrroledicarboxylate , a readily synthesizable and highly adaptable pyrrole derivative.[3][4][5] While direct evidence of its intrinsic antimicrobial activity is not yet established in publicly accessible literature, its true potential lies in its utility as a foundational building block for creating novel pyrrole-based compounds.
As a Senior Application Scientist, my objective is not to present a simple data sheet, but to provide a comprehensive strategic and methodological framework. This document outlines a logical, field-proven pathway for researchers to systematically synthesize, evaluate, and characterize the antimicrobial potential of a new generation of agents derived from the Diethyl 3,4-pyrroledicarboxylate core. We will proceed from synthesis and rationale to a multi-tiered screening cascade and preliminary mechanism-of-action studies, providing the causality behind each experimental choice.
Section 1: The Core Scaffold - Synthesis and Chemical Profile
The starting point for any discovery program is the consistent and reliable synthesis of the core molecule. Diethyl 3,4-pyrroledicarboxylate (MW: 211.21 g/mol , M.P.: 147-149 °C) is a stable, crystalline solid that serves as an ideal scaffold for medicinal chemistry efforts.[4]
Its synthesis can be achieved through various established methods, including the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate.[4] A particularly efficient approach involves the acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with primary amines, which allows for the direct synthesis of 1-substituted derivatives in high yields.[5] This latter method is particularly valuable as it provides a direct entry point into structure-activity relationship (SAR) studies by enabling facile diversification at the N-1 position of the pyrrole ring.
The presence of two ester groups at the 3 and 4 positions provides chemical handles for further modification, while the hydrogen at the N-1 position and the carbons at the 2 and 5 positions are prime sites for substitution to create a diverse chemical library.
Section 2: The Scientific Rationale - Why Investigate the Pyrrole Scaffold?
The decision to invest resources in evaluating the Diethyl 3,4-pyrroledicarboxylate scaffold is firmly grounded in the extensive body of literature demonstrating the potent and broad-spectrum antimicrobial activity of pyrrole derivatives.[6][7] Nitrogen-containing heterocyclic compounds, including pyrroles, are known to exhibit distinctive action against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][8]
The core hypothesis is that by systematically modifying the Diethyl 3,4-pyrroledicarboxylate scaffold, one can develop novel chemical entities that leverage the inherent biological activity of the pyrrole nucleus. The table below summarizes the performance of representative pyrrole derivatives from the literature, providing a compelling justification for this research direction.
| Compound Class/Derivative | Target Organism(s) | Reported Activity (MIC) | Reference |
| N-Aryl Pyrrole Derivatives | Staphylococcus aureus, Escherichia coli | Potent activity reported | [6] |
| 2-Amino-3-carbamoyl Pyrroles | S. aureus, E. coli, Candida albicans | Potent activity reported | [6] |
| 4-(1,3,4-thiadiazol-2-yl)-pyrroles | Klebsiella pneumoniae | MIC = 31.25 µg/mL | [9] |
| Farnesyl-α-nitropyrroles | Methicillin-resistant S. aureus (MRSA) | MIC = 2.8 µg/mL | [1] |
| Marinopyrrole A derivative | MRSA, MRSE | MIC = 0.13–0.255 µg/mL | [1] |
| Pyrrole-Thiazole Derivatives | E. coli, S. aureus, A. niger, C. albicans | High potency, some exceeding reference drugs | [8] |
Section 3: A Validated Workflow for Antimicrobial Efficacy Testing
To rigorously assess the antimicrobial potential of newly synthesized derivatives of Diethyl 3,4-pyrroledicarboxylate, a multi-tiered screening approach is essential. This workflow is designed to efficiently move from qualitative primary screening to quantitative determination of potency, ensuring that resources are focused on the most promising candidates.
Protocol 1: Primary Screening - Kirby-Bauer Disk Diffusion Method
-
Causality & Rationale: This is a rapid, cost-effective, and widely adopted qualitative method for screening a large number of compounds against a panel of microbes.[7] It allows for the quick identification of compounds that possess any antimicrobial activity ("hits") and helps prioritize which derivatives warrant more rigorous quantitative testing. A clear zone of inhibition provides a visual and unambiguous primary endpoint.
-
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi per the manufacturer's instructions. Pour plates to a uniform depth (approx. 4 mm) and allow them to solidify.
-
Inoculum Preparation: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA/SDA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a standardized volume (e.g., 10 µL) of each test compound solution (at a fixed concentration, e.g., 1 mg/mL in DMSO) onto a separate disk.
-
Controls: Apply a disk with the solvent (DMSO) as a negative control and disks with known antibiotics (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) as positive controls.[8]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 25-30°C for 48-72 hours for fungi.
-
Result Interpretation: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.
-
Protocol 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)
-
Causality & Rationale: Following a positive result in the primary screen, it is critical to quantify the potency of the compound. The MIC is the gold-standard metric, defining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7] This protocol uses a broth microdilution method, which is efficient for testing multiple compounds and concentrations simultaneously. This data is essential for comparing candidates and for SAR analysis.
-
Step-by-Step Methodology:
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi to all wells.
-
Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.
-
Inoculum Preparation: Prepare a microbial suspension as described in Protocol 1, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum (no compound).
-
Sterility Control: A well containing only broth.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate under the same conditions as Protocol 1.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or a plate reader.
-
Protocol 3: Determining Cidal vs. Static Activity - Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Causality & Rationale: The MIC value does not distinguish between compounds that inhibit growth (bacteriostatic/fungistatic) and those that kill the organism (bactericidal/fungicidal). This distinction is critical for drug development, as cidal drugs are often preferred for severe infections. The MBC/MFC assay is a direct extension of the MIC test that determines the concentration required to kill 99.9% of the initial inoculum.
-
Step-by-Step Methodology:
-
Perform MIC Test: Complete the MIC assay as described in Protocol 2.
-
Subculturing: From the wells corresponding to the MIC and higher concentrations (where no growth was visible), take a small aliquot (e.g., 10 µL) and plate it onto fresh, antibiotic-free agar (MHA or SDA).
-
Incubation: Incubate the agar plates overnight (or for the appropriate time for fungi).
-
Result Interpretation: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the subculture plates, indicating a ≥99.9% reduction in CFU/mL from the starting inoculum.
-
Section 4: Investigating the Mechanism of Action (MoA)
Identifying a potent compound is only the first step. Understanding its mechanism of action is crucial for optimizing its properties and predicting potential resistance pathways. The following workflow outlines a logical progression of experiments to elucidate the MoA of a lead candidate.
A key initial step is to determine if the compound targets the bacterial cell envelope, a common mechanism for many antimicrobials.[10] An assay measuring membrane potential or integrity can quickly confirm or rule out this possibility. If the membrane is not the primary target, subsequent investigations can focus on intracellular processes like the induction of oxidative stress via reactive oxygen species (ROS), disruption of energy metabolism (ATP production), or inhibition of efflux pumps, which can restore the activity of other antibiotics.[10][11]
Section 5: Conclusion and Future Directions
Diethyl 3,4-pyrroledicarboxylate represents a promising and versatile chemical scaffold. While its intrinsic antimicrobial activity remains to be characterized, its true value is as a foundational element for a new wave of drug discovery. The established antimicrobial pedigree of the pyrrole class provides a strong rationale for its investigation.[1][7]
By implementing the structured, multi-tiered framework outlined in this guide—from synthesis and screening to quantitative analysis and mechanistic inquiry—research organizations can efficiently and rigorously evaluate derivatives of this scaffold. The ultimate goal is to conduct systematic Structure-Activity Relationship (SAR) studies, correlating specific chemical modifications with changes in antimicrobial potency and spectrum.[6] This iterative process of synthesis and testing is the cornerstone of modern medicinal chemistry and offers a clear path toward the development of novel and effective antimicrobial agents.
References
-
Chemdad Co., Ltd. (n.d.). DIETHYL 3,4-PYRROLEDICARBOXYLATE. Retrieved from [Link]
-
Skrlep, L., et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(6), 683-688. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. Retrieved from [Link]
-
Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-223. Retrieved from [Link]
-
Mohamed, M. S., et al. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica, 59(2), 145-158. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,4-DIETHYLPYRROLE AND 2-FORMYL-3,4-DIETHYLPYRROLE. Retrieved from [Link]
-
Pîrvu, L. P., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 11116. Retrieved from [Link]
-
Mohamed, M. S., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Taibah University Medical Sciences, 16(5), 711-721. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Retrieved from [Link]
-
Abou-Elmagd, W. S. I., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Retrieved from [Link]
-
Idhayadhulla, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Scholars Research Library, 3(4), 211-216. Retrieved from [Link]
-
Aytac, S. P., et al. (2017). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Bioorganic & Medicinal Chemistry, 25(2), 748-757. Retrieved from [Link]
-
Tchimene, M. K. J., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 28. Retrieved from [Link]
-
Kemskyi, S., et al. (2024). Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. Current Chemistry Letters, 13, 765. Retrieved from [Link]
-
Kraczek, M., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(1), 1. Retrieved from [Link]
-
Premjanu, N., & Jaynthy, C. (2014). Antimicrobial activity of diethyl phthalate: An insilico approach. Asian Journal of Pharmaceutical and Clinical Research, 7(4), 141-142. Retrieved from [Link]
-
Poczta, A., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(11), 3293. Retrieved from [Link]
-
Sharma, D., et al. (2016). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Clinical and Diagnostic Research, 10(11), FC05-FC08. Retrieved from [Link]
-
García-Quintanilla, A., et al. (2024). Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combinations with antibiotics in Staphylococcus aureus and Acinetobacter baumannii. Frontiers in Microbiology, 15, 1374567. Retrieved from [Link]
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. DIETHYL 3,4-PYRROLEDICARBOXYLATE | 41969-71-5 [amp.chemicalbook.com]
- 4. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combinations with antibiotics in Staphylococcus aureus and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Untapped Potential of Diethyl 3,4-Pyrroledicarboxylate Derivatives in Oncology: A Technical Guide for Drug Discovery
For Immediate Release to the Scientific Community
Introduction: The Pyrrole Scaffold as a Privileged Structure in Anticancer Drug Design
The pyrrole ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved and investigational anticancer agents.[1] Its unique electronic properties and ability to serve as a scaffold for diverse functionalization have made it a "privileged structure" in the quest for novel therapeutics. This technical guide delves into the emerging potential of a specific, yet underexplored, class of pyrrole-containing molecules: Diethyl 3,4-pyrroledicarboxylate derivatives . While direct and extensive research on the anticancer activity of this specific scaffold is nascent, this document, intended for researchers, scientists, and drug development professionals, will synthesize the available knowledge on structurally related compounds to provide a roadmap for future investigation and development. We will explore plausible synthetic routes, potential mechanisms of action, and robust experimental protocols to evaluate the anticancer efficacy of this promising class of molecules.
Synthetic Pathways: Building the Diethyl 3,4-Pyrroledicarboxylate Core and its Analogs
The synthesis of substituted pyrroles is a well-established field, offering multiple routes to the Diethyl 3,4-pyrroledicarboxylate core. A novel and efficient methodology for creating substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates involves an iodide ion-induced ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. This method provides excellent yields under mild conditions and allows for a diverse range of substituents at the 5-position, which can be crucial for modulating biological activity.[2]
Furthermore, the synthesis of related 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives has been achieved through the cyclization of 2-amino-5-oxonitriles.[3][4][5] This approach, utilizing Michael additions, offers a pathway to diastereomerically distinct compounds, which can be instrumental in structure-activity relationship (SAR) studies.[3][4][5] While these examples do not directly yield the fully aromatic Diethyl 3,4-pyrroledicarboxylate, they provide a strong foundation for developing synthetic strategies towards this target.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of Diethyl 3,4-pyrroledicarboxylate derivatives.
Unraveling the Anticancer Mechanisms: Insights from Structurally Related Compounds
While the precise mechanisms of action for Diethyl 3,4-pyrroledicarboxylate derivatives are yet to be fully elucidated, studies on analogous compounds provide compelling starting points for investigation.
Inhibition of Purine Biosynthesis:
Research on alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates has demonstrated potent cytotoxic effects in murine L1210 lymphoid leukemia cells. Mechanistic studies revealed that these compounds preferentially inhibit DNA synthesis by targeting de novo purine biosynthesis. Specifically, the regulatory enzymes phosphoribosyl pyrophosphate (PRPP) amidotransferase and inosine monophosphate (IMP) dehydrogenase were identified as key targets.[6] This mode of action suggests that Diethyl 3,4-pyrroledicarboxylate derivatives could function as antimetabolites, disrupting the production of essential building blocks for DNA replication in rapidly proliferating cancer cells.[6]
Cell Cycle Arrest and Apoptosis Induction:
A series of alkynylated pyrrole derivatives, structurally related to 3-alkynylpyrrole-2,4-dicarboxylates, have shown significant anticancer activity against a panel of human cancer cell lines.[1][7] Mechanistic investigations of a lead compound from this series revealed that it exerts its effects by inducing cell cycle arrest in the G0/G1 phase and triggering apoptosis in A549 lung cancer cells.[1][7] This suggests that Diethyl 3,4-pyrroledicarboxylate derivatives may also have the potential to interfere with the cell cycle machinery and activate programmed cell death pathways in cancer cells.
Potential Signaling Pathways Targeted by Pyrrole Derivatives
Sources
- 1. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids | MDPI [mdpi.com]
- 4. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2 H-pyrrole-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of substituted alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates in L1210 lymphoid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Diethyl 3,4-Pyrroledicarboxylate (CAS: 41969-71-5): Synthesis, Properties, and Applications
This document provides a comprehensive technical overview of Diethyl 3,4-pyrroledicarboxylate, a pivotal heterocyclic building block in modern organic synthesis and drug discovery. Intended for researchers, medicinal chemists, and materials scientists, this guide synthesizes field-proven insights with established chemical principles to detail its synthesis, physicochemical characteristics, reactivity, and diverse applications.
Introduction: The Strategic Value of a Symmetrically Substituted Pyrrole
Diethyl 3,4-pyrroledicarboxylate (IUPAC Name: Diethyl 1H-pyrrole-3,4-dicarboxylate) is a symmetrically substituted pyrrole diester.[1] Its unique structure, featuring two reactive ester functionalities on a core aromatic heterocycle, positions it as a highly versatile intermediate.[2] The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3] The 3,4-dicarboxylate substitution pattern allows for systematic chemical modifications at the N-1, C-2, and C-5 positions, as well as transformations of the ester groups themselves, providing a robust platform for generating molecular diversity.
The strategic importance of this molecule lies in its ability to serve as a precursor to more complex heterocyclic systems and functional materials. Its applications range from the synthesis of potential anti-inflammatory agents and kinase inhibitors to the development of novel copolymer soft actuators.[4][5][6] This guide will elucidate the fundamental chemistry that underpins these applications.
Synthesis and Mechanistic Considerations
The synthesis of Diethyl 3,4-pyrroledicarboxylate and its N-substituted derivatives has been approached through several innovative routes. The choice of synthetic pathway is often dictated by the availability of starting materials and the desired substitution pattern on the final product.
Synthesis from Acyclic Precursors: The Bis-enaminone Approach
A highly effective method for preparing N-substituted Diethyl 3,4-pyrroledicarboxylates involves the acid-catalyzed cyclization of a bis-enaminone precursor with primary amines.[7] This approach offers a direct and often high-yielding route to N-1 functionalized analogs.
The key intermediate, diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate, is prepared from diethyl succinate. This precursor then undergoes a condensation-cyclization reaction with a primary amine (R-NH₂). The reaction proceeds via a double substitution of the dimethylamino groups, followed by cyclization to form the pyrrole ring.[7] The causality behind this reaction's success lies in the electrophilicity of the enaminone carbons and the nucleophilicity of the primary amine, which drives the formation of the five-membered ring.
Caption: Synthesis of N-substituted pyrroles via the bis-enaminone pathway.
Experimental Protocol: Synthesis of 1-Benzyl-diethyl pyrrole-3,4-dicarboxylate (Representative) [7]
-
To the Bis-enaminone: Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate (1.0 mmol) is dissolved in a 2:1 mixture of ethanol and acetic acid.
-
Amine Addition: Benzylamine (1.1 mmol) is added to the solution.
-
Reaction: The mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure N-benzyl derivative. This protocol is self-validating as the product can be unequivocally characterized by NMR and MS, confirming the incorporation of the benzyl group and the formation of the pyrrole ring.
Synthesis via Sulfur Extrusion
An alternative, though less common, route involves the conversion of 2H-1,4-thiazine-2,6-dicarboxylates into the corresponding pyrrole-3,4-dicarboxylates.[8] This transformation is achieved through a sulfur extrusion reaction, typically promoted by a base like triethylamine. While mechanistically interesting, this method is generally more applicable for specific, pre-functionalized thiazine precursors and is not the standard route for obtaining the parent compound.
Physicochemical and Spectroscopic Profile
Accurate characterization is critical for confirming the identity and purity of Diethyl 3,4-pyrroledicarboxylate. The following data has been compiled from multiple sources for verification.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 41969-71-5 | [1][9] |
| Molecular Formula | C₁₀H₁₃NO₄ | [1][2] |
| Molecular Weight | 211.21 g/mol | [1][2] |
| Appearance | Crystalline solid | [7] |
| Melting Point | 147-149 °C (with decomposition) | [1][9] |
| Assay | ≥98% | [1] |
| InChI Key | QKXBVVVYILIRDO-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data
| Spectroscopy | Characteristic Peaks / Shifts | Source(s) |
| ¹H NMR | N-H Proton: ~10-12 ppm (in DMSO-d₆). Ethyl (CH₂): Quartet, 4.15-4.34 ppm. Ethyl (CH₃): Triplet, 1.23-1.47 ppm. | [2] |
| ¹³C NMR | Carbonyl (C=O): ~167-170 ppm. | [2] |
| IR Spectroscopy | N-H Stretch: Broad, ~3448 cm⁻¹. C=O Stretch: Strong, ~1730 and 1705 cm⁻¹. | [2] |
| Mass Spectrometry | [M+H]⁺: m/z 212.09 | [2] |
The distinct spectroscopic signatures provide a reliable method for quality control. For instance, the broad N-H stretch in the IR spectrum confirms the presence of the unsubstituted pyrrole nitrogen, while the two distinct C=O stretches suggest a slight electronic asymmetry imparted by the heterocyclic ring.[2]
Chemical Reactivity and Synthetic Utility
The true value of Diethyl 3,4-pyrroledicarboxylate is realized in its role as a versatile synthetic intermediate. Its reactivity can be categorized by modifications at the N-H position, reactions involving the pyrrole ring, and transformations of the ester groups.
Caption: Key reactivity pathways of Diethyl 3,4-pyrroledicarboxylate.
N-Functionalization
The nitrogen atom of the pyrrole ring is nucleophilic and can be readily functionalized. This is the most common strategy for elaborating the core structure. For example, it can be used to synthesize trisubstituted pyrroles such as diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate and diethyl 1-benzoyloxymethyl-3,4-pyrroledicarboxylate.[2][5][6] This modification is central to tuning the steric and electronic properties of the molecule for applications in drug discovery, where the N-1 substituent can be tailored to interact with specific biological targets.
Ester Group Transformations
The two diethyl ester groups are amenable to standard transformations.
-
Hydrolysis: Under basic or acidic conditions, the esters can be hydrolyzed to the corresponding pyrrole-3,4-dicarboxylic acid. This diacid is a valuable precursor for creating other derivatives, such as cyclic imides (dicarboximides), which have shown potential as anti-inflammatory agents by inhibiting COX-1 and COX-2 enzymes.[4]
-
Amidation: Reaction with amines can convert the esters to amides, introducing further points of diversity.
Ring Reactions
The pyrrole ring itself can participate in various reactions.
-
Diels-Alder Reactions: The electron-deficient nature of the ring, due to the two carboxylate groups, allows it to act as a dienophile in Diels-Alder reactions, enabling the construction of larger, fused cyclic structures.[2]
-
Electrophilic Substitution: While the electron-withdrawing ester groups deactivate the ring towards typical electrophilic aromatic substitution, reactions at the C-2 and C-5 positions are still possible under forcing conditions or with highly reactive electrophiles.
Applications in Research and Development
The synthetic versatility of Diethyl 3,4-pyrroledicarboxylate makes it a valuable tool in several high-impact research areas.
Drug Discovery and Medicinal Chemistry
The pyrrole scaffold is a cornerstone of medicinal chemistry. Derivatives of Diethyl 3,4-pyrroledicarboxylate have been explored for a wide range of therapeutic targets.
-
Enzyme Inhibition: The core has been used to develop inhibitors for enzymes like Janus kinase (JAK) and cyclooxygenases (COX).[4][8] N-substituted pyrrole derivatives have also been investigated as selective butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease therapy.[3]
-
Anticancer Agents: The pyrrole structure is a component of various compounds screened for antiproliferative activity against human cancer cell lines.[10][11] It also serves as a building block in the synthesis of inhibitors of the p53-MDM2 interaction, a key pathway in cancer progression.[12]
Materials Science
Beyond pharmaceuticals, this compound is finding use in the development of advanced functional materials. It has been used as a co-monomer with pyrrole in electrochemical polymerization to create pyrrole copolymer soft actuators . These materials exhibit reduced electrochemical creep and improved actuating strain, making them promising candidates for applications in robotics and artificial muscles.[2][5][6]
Conclusion
Diethyl 3,4-pyrroledicarboxylate is more than just a chemical intermediate; it is a strategic platform for innovation. Its straightforward synthesis, well-defined physicochemical properties, and predictable, multi-faceted reactivity provide chemists with a reliable tool for constructing molecular complexity. From designing next-generation therapeutics to engineering novel functional materials, the applications of this versatile building block continue to expand, underscoring its enduring importance in the chemical sciences.
References
-
(PDF) Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Skrlep, L., et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(6), 683-688. Retrieved from [Link]
-
Aitken, R. A., et al. (2020). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2020(2), M1128. Retrieved from [Link]
-
Diethyl 3,4-pyrroledicarboxylate - ChemSynthesis. (n.d.). Retrieved January 6, 2026, from [Link]
-
Saeed, A., et al. (2020). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 25(23), 5727. Retrieved from [Link]
-
More, S. S., et al. (2012). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. Beilstein Journal of Organic Chemistry, 8, 283-290. Retrieved from [Link]
- Pyrrolopyrrolidinone compounds. (2013). Google Patents.
-
Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (2016). University Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1062973. Retrieved from [Link]
-
Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. (2014). European Journal of Medicinal Chemistry, 84, 739-45. Retrieved from [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2024). Molecules, 29(8), 1779. Retrieved from [Link]
-
DIETHYL 3,4-PYRROLEDICARBOXYLATE - Three Chongqing Chemdad Co. (n.d.). Retrieved January 6, 2026, from [Link]
-
PYRROLOPYRROLIDINONE COMPOUNDS - European Patent Office. (2013). Retrieved from [Link]
Sources
- 1. ジエチル 3,4-ピロールジカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy Diethyl 3,4-pyrroledicarboxylate | 41969-71-5 [smolecule.com]
- 3. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. DIETHYL 3,4-PYRROLEDICARBOXYLATE | 41969-71-5 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2013175417A1 - Pyrrolopyrrolidinone compounds - Google Patents [patents.google.com]
Fundamental reactions of Diethyl 3,4-pyrroledicarboxylate
An In-depth Technical Guide to the Fundamental Reactions of Diethyl 3,4-pyrroledicarboxylate
Executive Summary
Diethyl 3,4-pyrroledicarboxylate is a symmetrically substituted pyrrole derivative that serves as a pivotal building block in synthetic organic chemistry. Its unique electronic and structural features, characterized by a π-excessive aromatic ring flanked by two electron-withdrawing carboxylate groups, create a versatile platform for a variety of chemical transformations. This guide provides a comprehensive exploration of the core reactions of this molecule, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis of the core scaffold and subsequently explore the distinct reactivity at the pyrrole nitrogen, the ester moieties, and the aromatic ring itself. The discussion emphasizes the causality behind experimental choices and provides validated protocols, grounding the theoretical concepts in practical application.
Introduction to Diethyl 3,4-pyrroledicarboxylate
Diethyl 3,4-pyrroledicarboxylate, with the chemical formula C₁₀H₁₃NO₄ and a molecular weight of 211.218 g/mol , is a stable, crystalline solid at room temperature.[1] The pyrrole ring is a fundamental heterocycle in numerous natural products and pharmaceuticals. The presence of diethyl ester groups at the 3- and 4-positions significantly influences the ring's reactivity. These electron-withdrawing groups decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack than unsubstituted pyrrole, but also providing handles for a range of functional group interconversions. This trifunctional nature—reactions at the NH, the esters, and the ring carbons—makes it a valuable intermediate for constructing complex molecular architectures, from functional materials like copolymer soft actuators to trisubstituted pyrroles for pharmaceutical synthesis.[2][3]
Table 1: Physicochemical Properties of Diethyl 3,4-pyrroledicarboxylate
| Property | Value | Reference |
| CAS Number | 41969-71-5 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄ | [1] |
| Molecular Weight | 211.218 g/mol | [1] |
| Melting Point | 147-149 °C | [1][3] |
Synthesis of the Core Scaffold
The construction of the diethyl 3,4-pyrroledicarboxylate scaffold can be achieved through several synthetic strategies. A notable method involves the acid-catalyzed reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with primary amines.[4] This approach allows for the direct synthesis of N-substituted derivatives. Another innovative route is a base-induced ring contraction of 1,4-thiazine precursors.[2] For the parent, unsubstituted compound, a common laboratory synthesis involves the hydrolysis of a 1-benzoyl protected precursor, which itself can be formed via a Diels-Alder reaction.[3]
Experimental Protocol: Synthesis from a 1-Benzoyl Precursor
This protocol outlines the deprotection of diethyl 1-benzoyl-3,4-pyrroledicarboxylate to yield the title compound. The benzoyl group serves as a protecting group during the initial pyrrole ring formation and is subsequently removed via hydrolysis.[3]
Step 1: Hydrolysis of Diethyl 1-benzoyl-3,4-pyrroledicarboxylate
-
To a solution of diethyl 1-benzoyl-3,4-pyrroledicarboxylate in a suitable solvent such as ethanol, add a stoichiometric amount of a base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure Diethyl 3,4-pyrroledicarboxylate as a crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis of Diethyl 3,4-pyrroledicarboxylate via hydrolysis.
Fundamental Reactions: A Trifunctional System
The reactivity of Diethyl 3,4-pyrroledicarboxylate is best understood by considering its three distinct reactive zones:
-
The Pyrrole Nitrogen (N-H): The acidic proton on the nitrogen can be readily removed, allowing for N-alkylation, N-acylation, and other substitutions.
-
The Ester Groups (-COOEt): These groups can undergo hydrolysis, reduction, and transesterification, providing a gateway to other functional groups.
-
The Pyrrole Ring (C-H): The α-carbons (C2 and C5) are the most likely sites for electrophilic substitution and participate in cycloaddition reactions.
Reactions at the Pyrrole Nitrogen (N-Functionalization)
The most common initial transformation involves the functionalization of the pyrrole nitrogen. Deprotonation with a suitable base generates a nucleophilic pyrrolide anion that readily reacts with various electrophiles. This is a crucial step for introducing diversity and modulating the electronic properties of the molecule.
Mechanistic Insight & Experimental Choices
The choice of base is critical and depends on the acidity of the N-H proton and the nature of the electrophile. For simple alkylations with reactive halides, weaker bases like potassium carbonate may suffice. However, for less reactive electrophiles, stronger bases such as sodium hydride (NaH) are often employed to ensure complete deprotonation. The N-functionalization is synthetically valuable as it allows for the preparation of a library of 1-substituted pyrroles, which are precursors to more complex structures.[4]
Experimental Protocol: Synthesis of 1-Substituted Derivatives
This protocol describes a general procedure for the N-alkylation of Diethyl 3,4-pyrroledicarboxylate.[4]
Step 1: Deprotonation
-
Suspend Diethyl 3,4-pyrroledicarboxylate in a dry aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar).
-
Add a strong base (e.g., NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
Step 2: Alkylation
-
Cool the resulting solution of the pyrrolide anion back to 0 °C.
-
Add the desired alkylating agent (e.g., an alkyl halide or tosylate) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Step 3: Work-up and Purification
-
Quench the reaction carefully with water or a saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Functionalization Pathway Diagram
Caption: General pathway for the N-functionalization of the pyrrole ring.
Reactions of the Ester Moieties
The two diethyl ester groups are robust but can be transformed into other functional groups, which is essential for further synthetic manipulations.
Hydrolysis to 3,4-Pyrroledicarboxylic Acid
The ester groups can be hydrolyzed under either acidic or basic conditions to yield the corresponding diacid, 3,4-pyrroledicarboxylic acid.[2] This transformation is often the first step in a decarboxylation sequence.
Decarboxylation to Pyrrole
Upon heating, often in the presence of a catalyst or in a high-boiling solvent, 3,4-pyrroledicarboxylic acid can undergo decarboxylation to remove the carboxyl groups, leading to the formation of unsubstituted pyrrole.[2] This sequential hydrolysis and decarboxylation strategy is a powerful method for using the ester groups as temporary activating and directing groups, which are removed later in the synthesis. A related procedure for a different pyrrole ester involves direct saponification and decarboxylation in ethylene glycol with NaOH.[5]
Reduction to Diols
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester groups to their corresponding primary alcohols, yielding 3,4-bis(hydroxymethyl)pyrrole. This diol is a versatile intermediate for further reactions, such as oxidation or conversion to dihalides.
Table 2: Summary of Key Ester Group Transformations
| Reaction | Reagents | Product | Purpose |
| Hydrolysis | NaOH or H₂SO₄ (aq) | 3,4-Pyrroledicarboxylic acid | Accessing the diacid, precursor for decarboxylation. |
| Decarboxylation | Heat (often with catalyst) | Pyrrole | Removing activating groups to yield the core heterocycle. |
| Reduction | LiAlH₄ in THF/Ether | 3,4-Bis(hydroxymethyl)pyrrole | Creating primary alcohol functionalities. |
Reactions at the Pyrrole Ring
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the C3 and C4 ester groups deactivates the pyrrole ring towards electrophilic attack compared to simple pyrroles. Consequently, more forcing conditions are often required. Substitution is strongly directed to the electron-rich α-positions (C2 and C5).
-
Halogenation: Bromination of substituted pyrrole dicarboxylates can be complex. For instance, the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr pyrrole) with excess N-bromosuccinimide (NBS) or bromine does not lead to simple ring bromination but can result in oxidation and substitution on the methyl group, forming an unsaturated lactam.[6][7] This highlights that reaction conditions must be carefully controlled to achieve selective halogenation on the pyrrole ring of DEPC.
Cycloaddition Reactions
The pyrrole ring can act as a diene in Diels-Alder reactions, allowing for the construction of larger, bridged cyclic structures.[2] This reaction temporarily disrupts the aromaticity of the pyrrole ring to form a 7-azabicyclo[2.2.1]heptene system. This reactivity is particularly useful in creating complex polycyclic scaffolds.
Reaction Pathways at the Ring
Caption: Major reaction types occurring at the C2 and C5 positions.
Conclusion
Diethyl 3,4-pyrroledicarboxylate is a molecule of significant synthetic utility, offering three distinct points for chemical modification. The ability to selectively functionalize the nitrogen, transform the ester groups, or engage the ring in substitution and cycloaddition reactions makes it an exceptionally versatile platform. Understanding the interplay between the electron-withdrawing ester groups and the inherent reactivity of the pyrrole heterocycle is key to harnessing its full potential in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. This guide provides the fundamental knowledge and practical protocols to effectively utilize this important chemical intermediate.
References
-
Škrlep, L., et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(6), 683-688. [Link]
-
Reddy, B. V. S., et al. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion. Beilstein Journal of Organic Chemistry, 7, 831-838. [Link]
-
Aitken, R. A., & Slawin, A. M. Z. (2020). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2020(3), M1117. [Link]
-
ChemSynthesis. (n.d.). Diethyl 3,4-pyrroledicarboxylate. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. Beilstein Journal of Organic Chemistry, 7, 831–838. [Link]
-
Paine, J. B., Brough, J. R., Buller, K. K., & Dolphin, D. (1988). A new, flexible synthesis of 3,4-disubstituted pyrroles. Organic Syntheses, 66, 65. [Link]
-
Reddy, B. V. S., et al. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. PubMed, 21804879. [Link]
-
Salkeyeva, L. K., et al. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. Eurasian Journal of Chemistry, 1(1), 40-51. [Link]
-
Salkeyeva, L. K., et al. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. Eurasian Journal of Chemistry. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). DIETHYL 3,4-PYRROLEDICARBOXYLATE. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Buy Diethyl 3,4-pyrroledicarboxylate | 41969-71-5 [smolecule.com]
- 3. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig’s Product | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
An In-Depth Technical Guide to the Reactivity of Diethyl 3,4-pyrroledicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Diethyl 3,4-pyrroledicarboxylate is a versatile heterocyclic compound characterized by a pyrrole core flanked by two electron-withdrawing ethyl ester groups. This unique electronic architecture dictates its reactivity, making it a valuable building block in the synthesis of a diverse array of more complex molecules, including pharmaceuticals and functional materials.[1][2] This guide provides a comprehensive investigation into the reactivity of Diethyl 3,4-pyrroledicarboxylate, offering field-proven insights and detailed experimental protocols. We will explore the chemical behavior of the pyrrole ring, the N-H bond, and the ester functionalities, providing a framework for its strategic application in synthetic chemistry.
Introduction: The Chemical Landscape of Diethyl 3,4-pyrroledicarboxylate
The pyrrole moiety is a fundamental five-membered aromatic heterocycle containing a nitrogen atom.[1] In Diethyl 3,4-pyrroledicarboxylate, the presence of two carboxylate groups at the 3 and 4 positions significantly influences the electron density of the pyrrole ring. These electron-withdrawing groups deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole, yet they also enhance the acidity of the N-H proton and provide reactive handles for various chemical transformations. The compound's empirical formula is C₁₀H₁₃NO₄, with a molecular weight of 211.21 g/mol .[1]
Physical Properties:
| Property | Value | Reference |
| Melting Point | 147-149 °C (decomposes) | [2][3] |
| Boiling Point | 373.5±22.0 °C (Predicted) | [2] |
| Density | 1.196±0.06 g/cm³ (Predicted) | [2] |
Spectroscopic Characterization:
A thorough understanding of the spectroscopic signature of Diethyl 3,4-pyrroledicarboxylate is crucial for reaction monitoring and product confirmation.
-
¹H NMR: The proton NMR spectrum is characterized by the resonance of the N-H proton, typically observed as a broad signal. The protons on the pyrrole ring and the ethyl ester groups exhibit distinct chemical shifts and coupling patterns. The ethyl ester methyl groups typically appear as a triplet, while the corresponding methylene protons present as a quartet.[1]
-
¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbons of the ester groups, typically in the range of 167-170 ppm.[1] The carbons of the pyrrole ring also have distinct chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands for the C=O stretching of the ester functionalities (around 1705-1730 cm⁻¹) and a broad band for the N-H stretch (around 3448 cm⁻¹).[1]
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Reactivity of the Pyrrole Ring: Electrophilic Aromatic Substitution
The electron-withdrawing nature of the diethyl ester groups at the C3 and C4 positions deactivates the pyrrole ring towards electrophilic aromatic substitution. However, under forcing conditions or with highly reactive electrophiles, substitution can be achieved, typically at the C2 and C5 positions (the α-positions), which are less deactivated.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[4][5][6][7][8] For pyrrole derivatives, this reaction is highly regioselective, favoring substitution at the α-positions.[4]
Causality of Experimental Choice: The Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a relatively mild electrophile that is effective for the formylation of moderately activated or deactivated aromatic systems.[5][7]
Figure 1: Workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of Diethyl 3,4-pyrroledicarboxylate (Adapted from a general procedure for 3,4-diethylpyrrole[4])
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve Diethyl 3,4-pyrroledicarboxylate (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto an acidic proton located on a carbon atom. For pyrroles, this reaction typically occurs at the electron-rich α-positions.[9]
Causality of Experimental Choice: The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and a secondary amine. The pyrrole ring, acting as a nucleophile, then attacks this iminium ion.
Figure 2: Key steps in the Mannich reaction.
Experimental Protocol: Mannich Reaction of Diethyl 3,4-pyrroledicarboxylate (General Procedure)
-
To a solution of Diethyl 3,4-pyrroledicarboxylate (1 equivalent) in a suitable solvent (e.g., ethanol), add formaldehyde (1.1 equivalents, as an aqueous solution) and a secondary amine (e.g., dimethylamine, 1.1 equivalents, as an aqueous solution).
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Reactivity of the N-H Bond: Functionalization of the Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring in Diethyl 3,4-pyrroledicarboxylate is a site of significant reactivity. The electron-withdrawing ester groups increase the acidity of the N-H proton, facilitating its deprotonation and subsequent functionalization.
N-Alkylation and N-Acylation
The pyrrole nitrogen can be readily alkylated or acylated to introduce a variety of substituents. These reactions typically proceed via an S_N2 mechanism following deprotonation of the N-H bond with a suitable base. The introduction of a substituent at the nitrogen position can be a key step in modifying the molecule's properties or for use as a protecting group.
Causality of Experimental Choice: The choice of base is critical and depends on the acidity of the N-H proton and the reactivity of the electrophile. Stronger bases like sodium hydride are often used for less reactive alkylating agents, while weaker bases like potassium carbonate may suffice for more reactive electrophiles.
Experimental Protocol: General Procedure for N-Alkylation
-
In a flame-dried flask under an inert atmosphere, suspend a base (e.g., sodium hydride, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Cool the suspension to 0 °C.
-
Add a solution of Diethyl 3,4-pyrroledicarboxylate (1 equivalent) in the same anhydrous solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) and stir the reaction mixture until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
N-Arylation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient method for the N-arylation of pyrroles.[10] This reaction allows for the formation of a C-N bond between the pyrrole nitrogen and an aryl halide or triflate.
Causality of Experimental Choice: The use of a palladium catalyst with a suitable phosphine ligand is essential for the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 3: Schematic of the N-arylation of Diethyl 3,4-pyrroledicarboxylate.
Reactivity of the Ester Groups: A Gateway to Diverse Functionalities
The two diethyl ester groups at the 3 and 4 positions are key reactive sites, offering numerous possibilities for further synthetic modifications.
Hydrolysis and Decarboxylation
The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 3,4-pyrroledicarboxylic acid. Subsequent heating can lead to decarboxylation, providing access to simpler pyrrole derivatives.[1]
Experimental Protocol: Hydrolysis of Ester Groups
-
Dissolve Diethyl 3,4-pyrroledicarboxylate in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Reduction
The ester functionalities can be reduced to the corresponding diol, 3,4-bis(hydroxymethyl)pyrrole, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Causality of Experimental Choice: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction must be carried out in an anhydrous aprotic solvent like THF or diethyl ether.
Experimental Protocol: Reduction of Ester Groups
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (excess) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of Diethyl 3,4-pyrroledicarboxylate in anhydrous THF.
-
After the addition, allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate to obtain the crude diol.
-
Purify the product as necessary.
Amide Formation
The ester groups can be converted to amides through reaction with amines. This can be achieved directly by heating the ester with an amine (ammonolysis) or by a two-step process involving hydrolysis to the carboxylic acid followed by coupling with an amine using a coupling agent. A one-pot method using a condensing agent like TiCl₄ can also be employed for the direct condensation of the corresponding carboxylic acid with an amine.[11][12]
Cycloaddition Reactions: Expanding the Molecular Framework
While the pyrrole ring is aromatic, it can participate in cycloaddition reactions, particularly when the aromaticity is disrupted or under specific reaction conditions.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile.[13][14][15][16] While pyrroles are generally poor dienes due to their aromatic character, they can undergo Diels-Alder reactions, especially intramolecularly or with highly reactive dienophiles.[17] The electron-withdrawing ester groups in Diethyl 3,4-pyrroledicarboxylate further reduce its reactivity as a diene. However, it can potentially act as a dienophile in inverse-electron-demand Diels-Alder reactions.
1,3-Dipolar Cycloaddition
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles.[18][19][20][21] The C2=C3 or C4=C5 double bonds of the pyrrole ring in Diethyl 3,4-pyrroledicarboxylate could potentially act as dipolarophiles in reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones.
Conclusion
Diethyl 3,4-pyrroledicarboxylate is a highly valuable and versatile building block in organic synthesis. Its reactivity is a nuanced interplay of the aromatic pyrrole core and the electron-withdrawing ester groups. A thorough understanding of its reactivity at the pyrrole ring, the N-H bond, and the ester functionalities, as outlined in this guide, empowers researchers to strategically design and execute synthetic routes to a wide range of complex and potentially bioactive molecules. The provided protocols and mechanistic insights serve as a practical foundation for the successful application of this important heterocyclic compound in research and development.
References
-
SpectraBase. (n.d.). Diethyl 3,4-pyrroledicarboxylate. Retrieved from [Link]
-
MDPI. (2019). Diethyl pyrrole-2,5-dicarboxylate. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). DIETHYL 3,4-PYRROLEDICARBOXYLATE. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
- Vernon, J. M., & Carr, R. M. (1984). Intramolecular Diels-Alder Chemistry of Pyrroles.
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
YouTube. (2014). Amide Formation from Carboxylic Acids. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. Retrieved from [Link]
-
ChemSynthesis. (n.d.). Diethyl 3,4-pyrroledicarboxylate. Retrieved from [Link]
-
PubMed. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
YouTube. (2021). Diels Alder Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 3‐Carboxylate pyrrolidine catalysts C3 or C4 catalyzed Mannich reaction.... Retrieved from [Link]
-
ResearchGate. (n.d.). Mannich Reaction of Pyrrole and Dimethylpyrrole with Monoamines and Diamines. Retrieved from [Link]
-
Nature. (2021). Three-component radical homo Mannich reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl.... Retrieved from [Link]
-
De Gruyter. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Retrieved from [Link]
-
Química Organica.org. (n.d.). Mannich reaction of pyrrole. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubMed Central. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
YouTube. (2020). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]
-
PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]
-
PubMed. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Retrieved from [Link]
-
MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]
-
YouTube. (2023). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Retrieved from [Link]
Sources
- 1. Buy Diethyl 3,4-pyrroledicarboxylate | 41969-71-5 [smolecule.com]
- 2. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Diethyl 3,4-pyrroledicarboxylate 98 41969-71-5 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Mannich reaction of pyrrole [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.ucla.edu [chem.ucla.edu]
- 18. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 19. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 20. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Methodological & Application
Hydrolysis of Diethyl 3,4-Pyrroledicarboxylate: A Comprehensive Guide to the Synthesis of 3,4-Pyrroledicarboxylic Acid
Abstract
This application note provides a detailed protocol for the hydrolysis of diethyl 3,4-pyrroledicarboxylate to yield 3,4-pyrroledicarboxylic acid, a valuable building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction: The Significance of 3,4-Pyrroledicarboxylic Acid
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active molecules and functional materials. Specifically, 3,4-pyrroledicarboxylic acid serves as a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals and porphyrin-based photosensitizers. Its rigid, difunctional nature allows for the construction of intricate molecular architectures. The successful synthesis of this diacid from its corresponding diethyl ester is a key transformation for many research endeavors.
This document outlines a robust and reliable method for the saponification of diethyl 3,4-pyrroledicarboxylate. The protocol is designed to be self-validating, with explanations for each step to empower the user to understand and adapt the procedure as needed.
The Chemistry of Hydrolysis: Mechanism and Considerations
The conversion of diethyl 3,4-pyrroledicarboxylate to 3,4-pyrroledicarboxylic acid is achieved through a base-catalyzed hydrolysis, commonly known as saponification. This reaction proceeds via a nucleophilic acyl substitution mechanism.
The process begins with the nucleophilic attack of a hydroxide ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated as the leaving group, and a carboxylic acid is formed. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion. An acidic workup is then required to protonate the carboxylate and yield the final dicarboxylic acid product.
A critical consideration in this synthesis is the stability of the pyrrole ring. While the electron-withdrawing nature of the two carboxylate groups provides some stability, pyrrole rings can be susceptible to degradation under harsh reaction conditions, particularly in the presence of strong acids or bases at elevated temperatures. Therefore, the choice of reaction conditions represents a balance between achieving complete hydrolysis and preserving the integrity of the heterocyclic core.
Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of similar pyrrole esters and has been optimized for the synthesis of 3,4-pyrroledicarboxylic acid.
Materials and Equipment
| Reagents | Equipment |
| Diethyl 3,4-pyrroledicarboxylate | Round-bottom flask (appropriate size) |
| Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | Reflux condenser |
| Methanol (MeOH) or Ethanol (EtOH) | Magnetic stirrer and stir bar |
| Deionized water | Heating mantle or oil bath |
| Hydrochloric acid (HCl), concentrated | Beaker |
| Dichloromethane (DCM) or Ethyl acetate (EtOAc) | Separatory funnel |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Rotary evaporator |
| pH paper or pH meter | Filtration apparatus (Büchner funnel, filter paper) |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 3,4-pyrroledicarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of ester).
-
Addition of Base: Prepare a solution of sodium hydroxide or potassium hydroxide (2.5 - 3.0 eq) in a minimal amount of deionized water and add it to the stirred solution of the ester. The use of a slight excess of base ensures complete hydrolysis of both ester groups.
-
Hydrolysis Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) using a heating mantle or oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the organic solvent (methanol or ethanol) using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add concentrated hydrochloric acid with stirring in an ice bath to protonate the dicarboxylate salt. The 3,4-pyrroledicarboxylic acid will precipitate out of the solution as a solid. The final pH of the solution should be acidic (pH 1-2).
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to obtain the crude 3,4-pyrroledicarboxylic acid.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield a high-purity product.
Characterization
The identity and purity of the synthesized 3,4-pyrroledicarboxylic acid can be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The disappearance of the ethyl ester signals and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch characteristic of a carboxylic acid and the disappearance of the ester C-O stretch.
Workflow Visualization
Caption: Experimental workflow for the hydrolysis of diethyl 3,4-pyrroledicarboxylate.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient amount of base. | Use a larger excess of the base (up to 3.0 equivalents). |
| Reaction time is too short. | Increase the reflux time and monitor the reaction by TLC. | |
| Low reaction temperature. | Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used. | |
| Low Yield | Product is soluble in the filtrate. | Minimize the amount of water used for washing the final product. Ensure complete precipitation by adjusting the pH to be strongly acidic. |
| Degradation of the pyrrole ring. | Consider using milder reaction conditions, such as a lower temperature for a longer period. | |
| Product is an oil or does not solidify | Impurities are present. | Purify the crude product by recrystallization. |
| Incomplete protonation. | Ensure the pH is sufficiently low (1-2) during the acidification step. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of 3,4-pyrroledicarboxylic acid from its diethyl ester. By understanding the underlying chemical principles and potential challenges, researchers can confidently perform this important transformation and obtain a high-purity product for their downstream applications in drug discovery and materials science.
References
-
MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Some Pyrrole-3,4-dicarboxylic Acid Derivatives and the Crystal Structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Reddit. (2024, January 18). Hydrolysis product troubleshooting. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
PMC. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Retrieved from [Link]
-
ResearchGate. (2023, March 8). (PDF) Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
PubMed. (n.d.). Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. Retrieved from [Link]
- Google Patents. (n.d.). CN103351356A - Synthesis method of 3, 4-dicarboxylic acid diethyl ester furoxan.
-
Nikura. (2024, October 1). 9. Soap Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]
-
ResearchGate. (n.d.). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. Retrieved from [Link]
-
Lecturio. (2019, May 20). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-catalyzed three-component synthesis of pyrrole-substituted 1,2-dihydroisoquinolines. Retrieved from [Link]
-
YouTube. (2020, April 14). 17.9 Saponification of Esters. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrole-3-carboxylic acid. Retrieved from [Link]
-
Pearson. (n.d.). Ester Reactions: Saponification Exam Prep. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Retrieved from [Link]
-
American Chemical Society. (2025, November 26). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Retrieved from [Link]
-
NIH. (n.d.). Purification and characterization of pyruvate carboxylase from Arthrobacter globiformis. Retrieved from [Link]
Using Diethyl 3,4-pyrroledicarboxylate in pharmaceutical intermediate synthesis
Application Notes & Protocols
Topic: Leveraging Diethyl 3,4-pyrroledicarboxylate for the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of the Pyrrole-3,4-dicarboxylate Scaffold
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the world's best-selling statin, Atorvastatin.[1][2] Its prevalence stems from its unique electronic properties and its ability to participate in hydrogen bonding, acting as both a donor and an acceptor. Diethyl 3,4-pyrroledicarboxylate emerges as a particularly strategic starting material for drug discovery and development. The symmetrical diester functionality at the 3 and 4 positions provides a versatile platform for controlled, sequential chemical modifications.
This document serves as a technical guide for researchers, outlining core synthetic transformations of Diethyl 3,4-pyrroledicarboxylate and providing detailed protocols for its application in the synthesis of complex pharmaceutical intermediates. The methodologies described herein are designed to be robust and adaptable, providing a foundation for the exploration of novel chemical entities.
Physicochemical & Safety Profile
A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.
Table 1: Physicochemical Properties of Diethyl 3,4-pyrroledicarboxylate
| Property | Value | Reference |
| CAS Number | 41969-71-5 | |
| Molecular Formula | C₁₀H₁₃NO₄ | |
| Molecular Weight | 211.21 g/mol | |
| Appearance | Off-white to light yellow crystalline powder | - |
| Melting Point | 147-149 °C (decomposes) | |
| Boiling Point | 373.5 ± 22.0 °C (Predicted) | - |
| Solubility | Soluble in DMF, DMSO, moderately soluble in hot ethanol, sparingly soluble in water. | - |
| SMILES | CCOC(=O)C1=CNC=C1C(=O)OCC | - |
Safety & Handling
Diethyl 3,4-pyrroledicarboxylate is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Recommended PPE: Handle in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[4]
-
Handling Precautions: Avoid generating dust. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Triple rinse empty containers with a suitable solvent (e.g., ethanol, acetone) and collect the rinsate as hazardous waste.[4]
Core Synthetic Transformations & Protocols
The true utility of Diethyl 3,4-pyrroledicarboxylate lies in its reactivity, which allows for the systematic construction of more complex molecules. The following sections detail the key transformations.
Caption: Key synthetic pathways from Diethyl 3,4-pyrroledicarboxylate.
N-Alkylation: Introducing Diversity at the N-1 Position
Scientific Rationale: The nitrogen atom of the pyrrole ring is a key site for introducing molecular diversity. N-alkylation or N-arylation is often a crucial first step in building a pharmaceutical intermediate, allowing for the attachment of side chains that can modulate solubility, target binding, or pharmacokinetic properties. The reaction proceeds via deprotonation of the pyrrole N-H by a suitable base to form a nucleophilic pyrrolide anion, which then displaces a halide or other leaving group from an alkylating agent.[2]
Protocol: Synthesis of 1-Substituted Diethyl 3,4-pyrroledicarboxylates
-
Materials:
-
Diethyl 3,4-pyrroledicarboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, argon/nitrogen inlet, and a dropping funnel.
-
Ice bath
-
-
Procedure:
-
To a dry three-neck flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents).
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve Diethyl 3,4-pyrroledicarboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium pyrrolide salt is usually indicated by a change in color and/or cessation of hydrogen gas evolution.
-
Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
-
Table 2: Representative N-Alkylation Reactions
| Alkylating Agent (R-X) | Base | Solvent | Yield (%) | Reference |
| Various primary amines | Acetic Acid | Ethanol | 14-93% | [2] |
| 2-chloro-4-bromomethyl pyridine | NaH | DMF | - | - |
Saponification: Unmasking the Carboxylic Acids
Scientific Rationale: The hydrolysis, or saponification, of the ethyl esters to the corresponding dicarboxylic acid is a fundamental step that opens up new synthetic possibilities.[7] The resulting carboxylic acid groups can be used for amide bond formation, further esterification with different alcohols, or serve as precursors for decarboxylation. The reaction is typically base-catalyzed, involving the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.[7]
Protocol: Synthesis of Pyrrole-3,4-dicarboxylic Acid
-
Materials:
-
Diethyl 3,4-pyrroledicarboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), 2M
-
Distilled water
-
-
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve Diethyl 3,4-pyrroledicarboxylate (1.0 equivalent) in ethanol.
-
Add an aqueous solution of NaOH (2.5 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the remaining residue in water and cool the solution in an ice bath.
-
Acidify the solution to pH ~2 by the slow addition of 2M HCl. A precipitate of Pyrrole-3,4-dicarboxylic acid will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the dicarboxylic acid.
-
Decarboxylation: Accessing Mono-Substituted Pyrroles
Scientific Rationale: Decarboxylation of pyrrole carboxylic acids, particularly those with electron-withdrawing groups, can be challenging.[4] However, this transformation is critical for accessing pyrroles with a specific substitution pattern. The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid has been shown to proceed via protonation of the pyrrole ring, followed by the addition of water to the carboxyl group, rather than direct C-C bond cleavage to a carbanion.[8][9] For 3,4-dicarboxylic acids, selective mono-decarboxylation can often be achieved under controlled thermal conditions, sometimes with a catalyst like copper chromite.[4][10]
Protocol: Synthesis of Pyrrole-3-carboxylic Acid
-
Materials:
-
Pyrrole-3,4-dicarboxylic acid
-
Quinoline
-
Copper chromite catalyst (optional, but recommended)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask equipped for distillation, with a thermometer and magnetic stirrer.
-
Heating mantle
-
-
Procedure:
-
Place Pyrrole-3,4-dicarboxylic acid (1.0 equivalent) and quinoline in a round-bottom flask.
-
Add a catalytic amount of copper chromite.
-
Heat the mixture to 160-180 °C. The evolution of CO₂ should be observed. Maintain this temperature until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Extract the quinoline by washing with 2M HCl (3x).
-
Wash the ether layer with a saturated NaHCO₃ solution to remove any remaining dicarboxylic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield Pyrrole-3-carboxylic acid.
-
Application Workflow: Synthesis of a Highly Substituted Pyrrole Core
This section illustrates how the core reactions can be combined to synthesize a complex, drug-like scaffold, conceptually similar to the core of many pharmaceutical agents.
Caption: Multi-step synthesis of a functionalized pyrrole intermediate.
This hypothetical workflow demonstrates the power of Diethyl 3,4-pyrroledicarboxylate as a scaffold. By performing N-alkylation first, a key side chain (R¹) is introduced. A subsequent controlled, selective mono-hydrolysis (using one equivalent of base) would unmask a single carboxylic acid. This acid is now primed for amide coupling with a diverse range of amines (R²-NH₂) to build a complex library of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[11]
References
-
Amarnath, V., et al. (1991). The Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 56(24), 6924–6927. [Link]
-
Wikipedia. (2023, October 29). Paal–Knorr synthesis. [Link]
-
El-Malah, A. A., et al. (2009). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. International Journal of Quantum Chemistry, 109(10), 2236-2246. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Sattigeri, J. A., et al. (2004). An efficient synthesis of N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide, a key intermediate for atorvastatin synthesis. Bioorganic & Medicinal Chemistry Letters, 14(1), 129-131. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). DIETHYL 3,4-PYRROLEDICARBOXYLATE. Retrieved January 5, 2026, from [Link]
-
Truppo, M. D., et al. (2011). A green-by-design biocatalytic process for an atorvastatin intermediate. Green Chemistry, 13(4), 1035-1041. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved January 5, 2026, from [Link]
-
Huang, Y., & Liu, T. (2015). The synthesis of atorvastatin intermediates. Atlantis Press. [Link]
-
Reddy, K. R., et al. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion. ResearchGate. [Link]
-
Stanovnik, B., et al. (2007). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. [Link]
-
Kim, M. S., et al. (2009). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 17(2), 208-213. [Link]
-
Patel, R. N. (2012). Biocatalytic synthesis of atorvastatin intermediates. ResearchGate. [Link]
-
Ordasi, A., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(8), 2182. [Link]
-
Aitken, R. A., et al. (2020). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2020(2), M1129. [Link]
-
Whitlock, H. W., & Hanauer, R. (1968). 4. Organic Syntheses, 48, 123. [Link]
-
Al-Awar, R. S., et al. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion. Beilstein Journal of Organic Chemistry, 7, 1375–1382. [Link]
- Google Patents. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
-
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]
-
ChemTube3D. (n.d.). Pyrrole decarboxylation. Retrieved January 5, 2026, from [Link]
-
Cresp, T. M., & Sargent, M. V. (1983). Preparation of Some Pyrrole-3,4-dicarboxylic Acid Derivatives and the Crystal Structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. ResearchGate. [Link]
-
Grob, J. E., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5246–5249. [Link]
-
Fischer, H. (1935). 2,4-Dimethyl-3,5-dicarbethoxypyrrole. Organic Syntheses, 15, 17. [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. DIETHYL 3,4-PYRROLEDICARBOXYLATE | 41969-71-5 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Trisubstituted Pyrroles from Diethyl 3,4-Pyrroledicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic synthesis of polysubstituted pyrroles is therefore of paramount importance for the development of novel molecular entities with tailored properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of trisubstituted pyrroles, commencing from the readily available starting material, diethyl 3,4-pyrroledicarboxylate.
The methodologies detailed herein are designed to provide medicinal chemists and process development scientists with a versatile and logical framework for accessing a diverse range of trisubstituted pyrrole derivatives. We will explore a primary synthetic pathway involving sequential N-substitution, saponification, decarboxylation, and subsequent C-H functionalization.
Strategic Overview: A Modular Approach to Trisubstituted Pyrroles
Our synthetic strategy is predicated on a modular approach, allowing for the introduction of substituents at the N-1, C-2, and C-5 positions of the pyrrole ring. The general workflow is depicted below:
Figure 1: General synthetic workflow for the preparation of trisubstituted pyrroles from diethyl 3,4-pyrroledicarboxylate.
Part 1: N-Substitution of the Pyrrole Ring
The initial step in our synthetic sequence is the introduction of a substituent at the nitrogen atom of diethyl 3,4-pyrroledicarboxylate. This is a crucial step that not only introduces one of the desired substituents but also influences the reactivity of the pyrrole ring in subsequent transformations.
Protocol 1: N-Alkylation of Diethyl 3,4-Pyrroledicarboxylate
This protocol describes a general method for the N-alkylation of diethyl 3,4-pyrroledicarboxylate using an alkyl halide under basic conditions.
Materials:
-
Diethyl 3,4-pyrroledicarboxylate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of diethyl 3,4-pyrroledicarboxylate (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated diethyl 3,4-pyrroledicarboxylate.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen, which has a pKa of approximately 17.5. NaH is ideal as it irreversibly deprotonates the pyrrole, and the only byproduct is hydrogen gas.
-
Anhydrous DMF: A polar aprotic solvent is necessary to dissolve the pyrrole substrate and the resulting sodium salt, facilitating the subsequent Sₙ2 reaction with the alkyl halide.
-
Inert Atmosphere: Essential to prevent quenching of the highly reactive sodium hydride by atmospheric moisture.
Part 2: Hydrolysis of the Diethyl Ester
With the nitrogen substituent in place, the next step is the hydrolysis of the two ethyl ester groups to the corresponding dicarboxylic acid. This transformation is a prerequisite for the subsequent decarboxylation step.
Protocol 2: Saponification of N-Substituted Diethyl 3,4-Pyrroledicarboxylate
This protocol is adapted from a similar procedure for the hydrolysis of a pyrrole diester[1].
Materials:
-
N-substituted diethyl 3,4-pyrroledicarboxylate
-
Tetrahydrofuran (THF)
-
2.5 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
37% Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-substituted diethyl 3,4-pyrroledicarboxylate (1.0 eq.) in THF.
-
Add a 2.5 M aqueous solution of NaOH (2.5 eq.) and stir the mixture at 65 °C for 5 hours.
-
After cooling the reaction mixture to room temperature, wash the aqueous phase with EtOAc.
-
Extract the organic phase twice with distilled water.
-
Combine the aqueous phases and acidify to pH 1 using 37% HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the N-substituted pyrrole-3,4-dicarboxylic acid.
Causality Behind Experimental Choices:
-
NaOH and Heat: Saponification is a base-catalyzed hydrolysis. The use of excess NaOH and heating drives the reaction to completion.
-
THF as a Co-solvent: THF is miscible with water and helps to solubilize the organic starting material, ensuring a homogeneous reaction mixture.
-
Acidification: Protonation of the carboxylate salts with a strong acid like HCl is necessary to precipitate the neutral dicarboxylic acid, which is typically a solid.
Part 3: Decarboxylation to the Monocarboxylic Acid or Unsubstituted Pyrrole
Decarboxylation of pyrrole carboxylic acids can be challenging. The electron-rich nature of the pyrrole ring can make direct decarboxylation difficult. Two common methods are thermal decarboxylation, often with a catalyst, and acid-catalyzed decarboxylation.
Protocol 3a: Thermal Decarboxylation with a Copper Catalyst
Copper catalysts are known to facilitate the decarboxylation of aromatic and heteroaromatic carboxylic acids[2].
Materials:
-
N-substituted pyrrole-3,4-dicarboxylic acid
-
Quinoline
-
Copper(I) oxide (Cu₂O) or copper chromite
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a solution of the N-substituted pyrrole-3,4-dicarboxylic acid (1.0 eq.) in quinoline, add a catalytic amount of copper(I) oxide (e.g., 0.1 eq.).
-
Heat the reaction mixture to 180-200 °C and monitor the evolution of carbon dioxide.
-
Maintain the temperature until gas evolution ceases.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic solution with 1 M HCl to remove the quinoline.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 3b: Acid-Catalyzed Decarboxylation
In strongly acidic solutions, the decarboxylation of pyrrole-2-carboxylic acid proceeds via an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant[1][3][4]. A similar principle can be applied to pyrrole-3,4-dicarboxylic acid.
Materials:
-
N-substituted pyrrole-3,4-dicarboxylic acid
-
4 M Perchloric acid (HClO₄) or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the N-substituted pyrrole-3,4-dicarboxylic acid in 4 M HClO₄.
-
Heat the solution at reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the decarboxylated product.
Comparative Analysis of Decarboxylation Methods
| Method | Catalyst | Temperature | Advantages | Disadvantages |
| Thermal | Copper-based | High (180-200 °C) | Generally effective for a range of substrates. | High temperatures can lead to side reactions; removal of high-boiling solvent (quinoline) can be difficult. |
| Acid-Catalyzed | Strong Acid | Moderate | Milder conditions than thermal methods. | Requires strongly acidic conditions which may not be compatible with all functional groups. |
Part 4: C-H Functionalization of the N-Substituted Pyrrole
The final step in our synthesis of a trisubstituted pyrrole is the introduction of a substituent at one of the vacant α-positions (C-2 or C-5). The Vilsmeier-Haack formylation and Friedel-Crafts acylation are powerful and reliable methods for this transformation.
Protocol 4a: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds[5][6][7][8].
Figure 2: Simplified workflow of the Vilsmeier-Haack formylation.
Materials:
-
N-substituted pyrrole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of anhydrous DMF (3.0 eq.) in anhydrous DCM, add POCl₃ (1.2 eq.) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the N-substituted pyrrole (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 4b: Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of an acyl group onto the pyrrole ring[9][10][11][12][13].
Materials:
-
N-substituted pyrrole
-
Acyl chloride or acid anhydride
-
Lewis acid (e.g., AlCl₃, SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a suspension of the Lewis acid (1.1 eq.) in anhydrous DCM, add the acyl chloride or acid anhydride (1.1 eq.) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes.
-
Add a solution of the N-substituted pyrrole (1.0 eq.) in anhydrous DCM dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Regioselectivity in C-H Functionalization:
Electrophilic substitution on N-substituted pyrroles generally occurs at the C-2 position due to the greater stabilization of the cationic intermediate. However, the regioselectivity can be influenced by the nature of the N-substituent and the reaction conditions. Bulky N-substituents can sterically hinder the C-2 position, favoring substitution at C-3.
Applications in Drug Development: The Atorvastatin Example
The synthesis of trisubstituted pyrroles is highly relevant to the pharmaceutical industry. A prominent example is Atorvastatin, a widely prescribed cholesterol-lowering drug. The core of Atorvastatin is a polysubstituted pyrrole, and its industrial synthesis often employs a Paal-Knorr pyrrole synthesis, which underscores the importance of having robust methods for constructing and functionalizing the pyrrole ring. The methodologies described in this guide provide access to a wide array of substituted pyrrole intermediates that can be further elaborated into complex drug molecules.
Conclusion
The synthetic pathways detailed in this application note provide a versatile and logical approach to the synthesis of trisubstituted pyrroles from diethyl 3,4-pyrroledicarboxylate. By carefully selecting the sequence of N-substitution, saponification, decarboxylation, and C-H functionalization, researchers can access a diverse range of pyrrole derivatives for applications in drug discovery and materials science. The provided protocols, along with the rationale behind the experimental choices, are intended to serve as a valuable resource for scientists working in these fields.
References
-
A Review on Vilsmeier-Haack Reaction. International Journal of ChemTech Research. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Insight into copper-catalyzed decarboxylative thiolation of carboxylic acids in the gas phase. Journal of Mass Spectrometry. [Link]
-
Pyrrole decarboxylation. ChemTube3D. [Link]
-
Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. European Journal of Organic Chemistry. [Link]
-
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules. [Link]
-
The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Alkenes. ChemRxiv. [Link]
-
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society. [Link]
-
Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. Beilstein Journal of Organic Chemistry. [Link]
-
Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. The Journal of Organic Chemistry. [Link]
-
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. ResearchGate. [Link]
-
Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. ResearchGate. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. [Link]
-
Preparation of Some Pyrrole-3,4-dicarboxylic Acid Derivatives and the Crystal Structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. ResearchGate. [Link]
-
Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemSusChem. [Link]
-
Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. PubMed. [Link]
Sources
- 1. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
Synthesis of Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate: A Comprehensive Guide for Researchers
Introduction: The Significance of N-Substituted Pyrroles in Modern Drug Discovery
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The functionalization of the pyrrole nitrogen, in particular, offers a powerful avenue for modulating the pharmacological profile of these heterocyclic compounds. Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate is a key trisubstituted pyrrole intermediate, serving as a versatile building block for the synthesis of more complex molecules, including potential antiviral agents and other therapeutics. The introduction of the hydroxymethyl group at the N-1 position provides a reactive handle for further chemical transformations, enabling the construction of diverse molecular architectures.
This comprehensive guide provides a detailed protocol for the preparation of Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate, delving into the underlying chemical principles, experimental best practices, and potential applications in drug development.
Chemical Principles and Reaction Mechanism
The synthesis of Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate from Diethyl 3,4-pyrroledicarboxylate proceeds via an N-hydroxymethylation reaction. This reaction involves the electrophilic addition of formaldehyde to the nitrogen atom of the pyrrole ring. The general mechanism for the hydroxymethylation of an N-H bond with formaldehyde is well-established.[4]
In the context of this specific synthesis, the reaction is typically carried out under neutral or slightly basic conditions. The lone pair of electrons on the pyrrole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the formaldehyde carbonyl group. A subsequent proton transfer results in the formation of the N-hydroxymethylated product.
Caption: General mechanism of N-hydroxymethylation of a pyrrole derivative.
The electron-withdrawing nature of the two diethyl carboxylate groups on the pyrrole ring slightly decreases the nucleophilicity of the nitrogen atom compared to unsubstituted pyrrole. However, the reaction proceeds efficiently under appropriate conditions. The choice of solvent and temperature is crucial to ensure a clean reaction and minimize potential side reactions, such as polymerization of formaldehyde or undesired reactions with the ester functionalities.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate.
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| Diethyl 3,4-pyrroledicarboxylate | ≥98% | e.g., Sigma-Aldrich | 41969-71-5 |
| Formaldehyde (37% solution in water) | ACS Reagent | e.g., Fisher Scientific | 50-00-0 |
| Diethyl ether (anhydrous) | ≥99.7% | e.g., Sigma-Aldrich | 60-29-7 |
| Saturated aqueous sodium bicarbonate | Laboratory Grade | - | - |
| Anhydrous magnesium sulfate | Laboratory Grade | - | 7487-88-9 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl 3,4-pyrroledicarboxylate (2.11 g, 10.0 mmol) in 40 mL of anhydrous diethyl ether.
-
Addition of Formaldehyde: To the stirred solution, add a 37% aqueous solution of formaldehyde (0.81 mL, 10.0 mmol).
-
Reaction: Stir the resulting biphasic mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The product will have a lower Rf value than the starting material.
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Data
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.4 (s, 2H, pyrrole-H), ~5.5 (s, 2H, N-CH₂-O), ~4.3 (q, 4H, O-CH₂-CH₃), ~3.5 (br s, 1H, OH), ~1.3 (t, 6H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~165 (C=O), ~125 (pyrrole-C), ~115 (pyrrole-C), ~70 (N-CH₂-O), ~61 (O-CH₂), ~14 (CH₃) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₅NO₅: 242.10, found ~242.1 |
Applications in Drug Development
Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate is a valuable intermediate for the synthesis of a variety of biologically active molecules. The hydroxymethyl group can be readily converted into other functional groups, such as halomethyl, aminomethyl, or ether linkages, providing access to a wide range of N-substituted pyrrole derivatives.
-
Antiviral Agents: The pyrrole scaffold is present in numerous compounds with demonstrated antiviral activity.[1][5] The N-hydroxymethyl group of the title compound can serve as a handle to introduce side chains that mimic the sugar moieties of nucleosides, leading to the synthesis of novel nucleoside analogs with potential antiviral properties against viruses such as HIV, hepatitis, and influenza.[6][7][8]
-
Anticancer Agents: Many pyrrole-containing compounds have shown significant anticancer activity by targeting various cellular pathways.[9] The ability to further functionalize Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate allows for the generation of libraries of compounds for screening against different cancer cell lines.
-
Antibacterial Agents: The pyrrole core is also a key feature in several antibacterial agents. The synthetic versatility of Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate makes it a useful starting material for the development of new antibacterial compounds to combat drug-resistant bacteria.
Conclusion
The synthesis of Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate via N-hydroxymethylation of Diethyl 3,4-pyrroledicarboxylate is a straightforward and efficient process. This versatile intermediate provides a valuable platform for the development of novel therapeutic agents, particularly in the fields of antiviral and anticancer drug discovery. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this important building block in their research endeavors.
References
-
Abdel-Rahman, A. A. H., et al. (2017). Synthesis and biological evaluation of new pyrrolo[2,3-d]pyrimidine derivatives as potential antimicrobial and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 839-851. Available at: [Link]
-
Organic Syntheses. (n.d.). diethyl bis(hydroxymethyl)malonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dimethyl-3,5-dicarbethoxypyrrole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
ResearchGate. (2019). Investigation of some diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-phenyl-1H-pyrrol-3-yl)(hydroxy)methylphosphonate derivatives for In silico pharmacokinetic profile and In vitro anticancer activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation and antiviral properties of new acyclic, achiral nucleoside analogues: 1- or 9-[3-hydroxy-2-(hydroxymethyl)prop-1-enyl]nucleobases and 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxymethylation. Retrieved from [Link]
-
Semantic Scholar. (1968). Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism. Retrieved from [Link]
-
PubMed Central. (2020). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]
-
PubMed Central. (2022). Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. Retrieved from [Link]
-
PubMed Central. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Retrieved from [Link]
-
SciSpace. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]
-
SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
PubMed. (2007). Design, synthesis and biological evaluation of antipicornaviral pyrrole-containing peptidomimetics. Retrieved from [Link]
-
Bentham Science. (n.d.). Design, Synthesis and Biological Evaluation of Antipicornaviral Pyrrole-Containing Peptidomimetics. Retrieved from [Link]
-
PubMed Central. (2021). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Retrieved from [Link]
Sources
- 1. Novel Antiviral Compounds against Gastroenteric Viral Infections | Semantic Scholar [semanticscholar.org]
- 2. Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological evaluation of pyrrolo [ 2 , 3-d ] pyrimidine derivatives as antibacterial and antiviral | Semantic Scholar [semanticscholar.org]
- 6. Preparation and antiviral properties of new acyclic, achiral nucleoside analogues: 1- or 9-[3-hydroxy-2-(hydroxymethyl)prop-1-enyl]nucleobases and 1- or 9-[2,3-dihydroxy-2-(hydroxymethyl)propyl]nucleobases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: Application Notes for Diethyl 3,4-Pyrroledicarboxylate in Functional Materials
Introduction: Unlocking the Potential of a Substituted Pyrrole
Diethyl 3,4-pyrroledicarboxylate is a symmetrically substituted pyrrole monomer that offers a unique combination of reactivity and functionality, making it a valuable building block for a diverse range of functional materials. Its electron-rich pyrrole core, coupled with the electron-withdrawing diethyl ester groups at the 3 and 4 positions, modulates its electronic properties and provides reactive handles for further chemical transformations. This unique substitution pattern influences the polymerization behavior and the ultimate properties of the resulting materials, such as their conductivity, processability, and mechanical characteristics.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Diethyl 3,4-pyrroledicarboxylate in the synthesis of advanced functional materials. We will delve into its application in the fabrication of soft actuators, the development of novel conducting polymers, its role as a precursor in the synthesis of porphyrins, and its utility as an intermediate for pharmacologically active compounds. Each section will not only provide detailed, step-by-step protocols but also elucidate the scientific rationale behind the experimental choices, empowering users to adapt and innovate upon these methodologies.
I. Application in Soft Actuators: Towards Artificial Muscles
The development of soft actuators, materials that can change their shape or size in response to an external stimulus, is a rapidly growing field with applications in robotics, biomedical devices, and smart textiles.[2] Conducting polymers, such as those derived from pyrrole, are excellent candidates for electroactive actuators due to their ability to undergo dimensional changes upon electrochemical doping and de-doping. The incorporation of Diethyl 3,4-pyrroledicarboxylate as a comonomer in polypyrrole-based actuators can enhance their performance by improving electrochemical stability and reducing creep.[3] The ester groups can also serve as points for cross-linking, further enhancing the mechanical properties of the actuator.
Protocol 1: Electrochemical Synthesis of a Pyrrole-Diethyl 3,4-Pyrroledicarboxylate Copolymer Actuator Film
This protocol is adapted from the electrochemical polymerization of similar pyrrole derivatives and is designed to produce a flexible and electroactive copolymer film.[4]
Materials:
-
Pyrrole (freshly distilled)
-
Diethyl 3,4-pyrroledicarboxylate
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Propylene carbonate (anhydrous)
-
Indium tin oxide (ITO)-coated glass slides (working electrode)
-
Platinum foil (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Electrochemical workstation (potentiostat/galvanostat)
Experimental Workflow:
Figure 1: Workflow for the electrochemical synthesis of a copolymer actuator film.
Step-by-Step Methodology:
-
Electrolyte Preparation: In a nitrogen-filled glovebox, prepare the electrolyte solution by dissolving pyrrole, Diethyl 3,4-pyrroledicarboxylate, and LiTFSI in anhydrous propylene carbonate. The molar ratio of pyrrole to the dicarboxylate comonomer can be varied to tune the properties of the resulting film. A typical starting ratio is 2:1.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use the ITO-coated glass slide as the working electrode, a platinum foil as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential of +0.8 V (vs. Ag/AgCl) to the working electrode using a potentiostat. The polymerization process will be visible as a dark film growing on the surface of the ITO electrode.
-
Film Deposition: Continue the electropolymerization until a desired film thickness is achieved. The thickness can be controlled by monitoring the total charge passed during the deposition. For a typical actuator film, a charge density of 0.5 C/cm² is a good starting point.
-
Post-Polymerization Treatment: After deposition, carefully remove the electrode from the cell and rinse it thoroughly with acetonitrile to remove any unreacted monomers and excess electrolyte.
-
Drying and Characterization: Dry the copolymer film under vacuum. The actuation performance can then be characterized by applying a potential waveform (e.g., a square wave between -0.6 V and +0.6 V) in an electrolyte solution and measuring the resulting displacement or bending angle.
Causality Behind Experimental Choices:
-
Propylene Carbonate: This solvent is chosen for its wide electrochemical window and good solubility for both the monomers and the electrolyte salt.
-
LiTFSI: This electrolyte provides the mobile ions (dopants) that move in and out of the polymer film during actuation, causing it to expand and contract. TFSI⁻ is a relatively large anion, which can lead to significant volume changes.
-
Constant Potential (Potentiostatic) Deposition: This method allows for good control over the film morphology and thickness. The chosen potential is high enough to oxidize the monomers and initiate polymerization but not so high as to cause over-oxidation and degradation of the polymer.
II. Application in Conducting Polymers and Organic Electronics
The electron-rich nature of the pyrrole ring makes it a fundamental component of conducting polymers.[1] The introduction of diethyl ester groups at the 3 and 4 positions of Diethyl 3,4-pyrroledicarboxylate influences the electronic properties of the resulting polymer by lowering the HOMO energy level, which can improve its air stability.[5] Furthermore, these functional groups can be hydrolyzed to carboxylic acids, offering a route to water-soluble conducting polymers or for further functionalization.
Protocol 2: Chemical Oxidative Polymerization of Diethyl 3,4-Pyrroledicarboxylate
This protocol describes a chemical method to synthesize a polymer from Diethyl 3,4-pyrroledicarboxylate, which can be useful for applications where solution processability is desired.
Materials:
-
Diethyl 3,4-pyrroledicarboxylate
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous chloroform
-
Methanol
Experimental Workflow:
Figure 2: Workflow for the chemical oxidative polymerization of Diethyl 3,4-pyrroledicarboxylate.
Step-by-Step Methodology:
-
Monomer Solution: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve Diethyl 3,4-pyrroledicarboxylate in anhydrous chloroform.
-
Oxidant Solution: In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is typically 2.5:1.
-
Polymerization: Cool the monomer solution to 0°C in an ice bath. Add the FeCl₃ solution dropwise to the monomer solution with vigorous stirring. A color change to dark brown or black indicates the initiation of polymerization.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Polymer Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitate and wash it repeatedly with methanol until the filtrate is colorless. This removes the iron salts and any low molecular weight oligomers.
-
Drying: Dry the polymer powder under vacuum at 40°C.
Characterization Data:
| Property | Expected Value/Range |
| Appearance | Dark brown to black powder |
| Solubility | Soluble in chloroform, THF |
| Conductivity | 10⁻⁵ to 10⁻³ S/cm (undoped) |
| FT-IR (cm⁻¹) | ~1700 (C=O stretch), ~1550, ~1450 (pyrrole ring) |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: FeCl₃ is highly hygroscopic, and water can interfere with the polymerization process. Therefore, anhydrous solvents and a dry atmosphere are crucial.
-
FeCl₃ as Oxidant: Ferric chloride is a common and effective oxidizing agent for the polymerization of pyrroles. It initiates the reaction by oxidizing the monomer to a radical cation.
-
Methanol for Precipitation and Washing: The polymer is insoluble in methanol, while the iron salts and oligomers are soluble, allowing for effective purification.
III. Application as a Precursor in Porphyrin Synthesis
Symmetrically substituted pyrroles are essential building blocks for the synthesis of porphyrins, which are macrocyclic compounds with important roles in biological systems (e.g., heme) and materials science (e.g., photosensitizers, catalysts). Diethyl 3,4-pyrroledicarboxylate can be a precursor to 3,4-disubstituted pyrroles, which can then be used in porphyrin synthesis. The ester groups can be hydrolyzed and decarboxylated to yield the corresponding dialkylpyrrole.
Protocol 3: Synthesis of 3,4-Diethylpyrrole from Diethyl 3,4-Pyrroledicarboxylate
This two-step protocol describes the conversion of Diethyl 3,4-pyrroledicarboxylate to 3,4-diethylpyrrole, a key intermediate for the synthesis of octaethylporphyrin (OEP).
Step A: Hydrolysis of Diethyl 3,4-Pyrroledicarboxylate
Materials:
-
Diethyl 3,4-pyrroledicarboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Saponification: Dissolve Diethyl 3,4-pyrroledicarboxylate in ethanol in a round-bottom flask. Add a solution of KOH in water. The molar ratio of KOH to the diester should be at least 2.5:1.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Acidification: Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is ~2. The dipotassium salt of the diacid will precipitate.
-
Isolation: Filter the precipitate and wash with cold water. Dry the resulting pyrrole-3,4-dicarboxylic acid.
Step B: Decarboxylation to 3,4-Diethylpyrrole
Materials:
-
Pyrrole-3,4-dicarboxylic acid (from Step A)
-
Ethylene glycol
-
Heat source
Step-by-Step Methodology:
-
Reaction Setup: Place the pyrrole-3,4-dicarboxylic acid in a distillation apparatus with ethylene glycol as a high-boiling solvent.
-
Decarboxylation: Heat the mixture to a temperature where vigorous evolution of CO₂ is observed (typically >180°C).
-
Distillation: The resulting 3,4-diethylpyrrole will distill over with the ethylene glycol.
-
Purification: The distillate can be further purified by extraction and subsequent distillation.
This 3,4-diethylpyrrole can then be used in a subsequent acid-catalyzed condensation with an aldehyde (e.g., formaldehyde) to synthesize octaethylporphyrin.[6]
IV. Application as an Intermediate in Medicinal Chemistry
The pyrrole scaffold is a common motif in many pharmaceutically active compounds. Diethyl 3,4-pyrroledicarboxylate can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity. For instance, the related Diethyl 2,5-pyrroledicarboxylate has been used as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines, which have been investigated as potential Janus kinase (JAK) inhibitors for the treatment of proliferative disorders.[7] The ester groups of Diethyl 3,4-pyrroledicarboxylate can be readily converted to amides, hydrazides, or other functional groups, providing a platform for the generation of diverse chemical libraries for drug discovery.
Conceptual Synthetic Pathway for a Hypothetical Bioactive Molecule
Figure 3: Conceptual synthetic route from Diethyl 3,4-pyrroledicarboxylate to a potential bioactive molecule.
This conceptual pathway illustrates how the ester functionalities of Diethyl 3,4-pyrroledicarboxylate can be transformed into a dihydrazide. This intermediate can then undergo cyclization reactions with various diketones to generate a library of fused pyrrolopyridazine derivatives. These derivatives can be further modified to optimize their biological activity.
Conclusion
Diethyl 3,4-pyrroledicarboxylate is a highly versatile and valuable precursor for the synthesis of a wide array of functional materials. Its unique substitution pattern allows for the fine-tuning of the electronic and physical properties of polymers for applications in soft robotics and organic electronics. Furthermore, its utility as a building block for complex macrocycles like porphyrins and as a scaffold for the synthesis of potential pharmaceuticals underscores its significance in both materials science and medicinal chemistry. The protocols and insights provided in these application notes are intended to serve as a foundation for researchers to explore and expand upon the diverse applications of this remarkable compound.
References
- El-Atab, N., et al. (2020). Soft actuators for soft robotic applications: A review. Advanced Intelligent Systems, 2(10), 2000128.
- Yamasaki, J., et al. (2013). Soft Actuators Prepared By Electrochemical Copolymerization of Pyrrole and Methyl 1H-Pyrrole. Request PDF.
- Hao, L., & Dong, C. (2024).
- Aitken, R. A., & Slawin, A. M. Z. (2014).
- Sessler, J. L., & Gebauer, A. (1998). 2,3,7,8,12,13,17,18-Octaethylporphyrin. Organic Syntheses, 75, 234.
- Yadav, A., et al. (2021). Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility. New Journal of Chemistry, 45(32), 14555-14564.
- BenchChem. (n.d.). Application Notes: Acid-Catalyzed Condensation of 3,4-Diethylpyrrole with Formaldehyde for Porphyrin Synthesis. BenchChem.
- Mizera, A., et al. (2019). The synthesis of polypyrrole 3,4-dicarboxylic acid. Polymer, 178, 121588.
- Williams, D. L. H. (2009). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Journal of Medicinal Chemistry, 52(24), 7938–7941.
- Lin, X., et al. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 11(9), 1999–2002.
- O'Connell, M. J., et al. (2011). Development of polypyrrole-based electromechanical actuators.
- Kim, J., et al. (2016). Modulation of the properties of pyrrolo[3,4-c]pyrrole-1,4-dione based polymers containing 2,5-di(2-thienyl)pyrrole derivatives with different substitutions on the pyrrole unit. New Journal of Chemistry, 40(11), 9576-9584.
- Pinto, S. M. A., et al. (2016). Synthesis of meso-substituted porphyrins using sustainable chemical processes. Journal of Porphyrins and Phthalocyanines, 20(01n02), 45-63.
- Ciaffaglione, V., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. International Journal of Molecular Sciences, 22(16), 8899.
- Swamy, G. M., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Medicinal Chemistry Research, 33(2), 221-267.
- ChemSynthesis. (n.d.).
- Elbarbary, A. A., et al. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. RSC Advances, 12(48), 31235-31242.
- More, S. S., et al. (2012). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. Beilstein Journal of Organic Chemistry, 8, 1334–1343.
- Hirai, S. (n.d.).
- Chemdad. (n.d.).
- More, S. S., et al. (2012). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters.
- Głowacka, I. E., et al. (2019). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 86-88.
- Głowacka, I. E., et al. (2019). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
- Al-Tel, T. H., et al. (2011). One-pot synthesis of functionalized dihydroindolizinones from pyrrolylpropynoates and diethyl aminomalonate. Tetrahedron Letters, 52(39), 5011-5014.
- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Polypyrrole nanoparticles-based soft actuator for artificial muscle applications | Semantic Scholar [semanticscholar.org]
- 3. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of the properties of pyrrolo[3,4-c]pyrrole-1,4-dione based polymers containing 2,5-di(2-thienyl)pyrrole derivatives with different substitutions on the pyrrole unit - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diethyl pyrrole-2,5-dicarboxylate | MDPI [mdpi.com]
Creating pyrrole copolymer soft actuators with Diethyl 3,4-pyrroledicarboxylate
Application Note & Protocol
Topic: High-Performance Pyrrole Copolymer Soft Actuators: Synthesis and Application Utilizing Diethyl 3,4-pyrroledicarboxylate for Enhanced Mechanical Stability and Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Next Generation of Soft Actuators
Electroactive polymers (EAPs) are at the forefront of "artificial muscle" technology, offering lightweight, flexible, and low-voltage actuation solutions for soft robotics, biomedical devices, and microfluidics.[1][2] Among these, polypyrrole (PPy) stands out for its excellent biocompatibility, straightforward synthesis, and significant strain and stress generation.[3][4] PPy-based actuators operate as ionic EAPs, where actuation is driven by the reversible movement of ions and solvent molecules into and out of the polymer backbone during electrochemical oxidation and reduction, leading to volume changes and mechanical deformation.[5][6]
However, pristine PPy actuators can suffer from mechanical instability, such as electrochemical creep and a decrease in actuation strain over extended cycling. These limitations hinder their long-term performance and reliability in precision applications. A key strategy to overcome these challenges is the copolymerization of pyrrole with functionalized monomers.[4][7]
This guide details the creation and application of a novel pyrrole copolymer incorporating Diethyl 3,4-pyrroledicarboxylate . This comonomer is specifically chosen for its potential to enhance the mechanical robustness of the resulting actuator.[8] The bulky diethyl ester groups substituted at the β-positions of the pyrrole ring are hypothesized to increase the free volume between polymer chains, thereby reducing inter-chain friction and mitigating mechanical degradation during actuation cycles. Furthermore, these ester functionalities present a unique opportunity for post-synthesis modification, such as hydrolysis to carboxylic acid groups, creating anchor points for the covalent attachment of therapeutic agents for controlled drug delivery applications.[9]
This document provides a comprehensive, field-proven guide for the electrochemical synthesis of the copolymer, the fabrication of trilayer bending actuators, detailed characterization protocols, and a workflow for their application in electrically stimulated drug release systems.
Rationale for Comonomer Selection: Engineering Mechanical Stability
The choice to copolymerize pyrrole with Diethyl 3,4-pyrroledicarboxylate is rooted in addressing the mechanical limitations of homopolymer PPy actuators.
-
Steric Hindrance and Reduced Creep: The two diethyl ester groups on the comonomer act as bulky substituents along the copolymer backbone. This steric hindrance is believed to disrupt the close packing of PPy chains. By creating more space between the chains, it facilitates smoother ion transport and reduces the mechanical stress and friction that lead to material fatigue and creep during repeated expansion and contraction cycles.
-
Improved Structural Integrity: The incorporation of a more rigid, substituted monomer can enhance the overall structural integrity and Young's modulus of the polymer film, leading to more consistent force output and displacement over time.[10]
-
Tunable Properties: The ratio of pyrrole to Diethyl 3,4-pyrroledicarboxylate in the polymerization feed can be varied to fine-tune the mechanical and electrochemical properties of the final copolymer, allowing for optimization based on the specific application requirements.[7]
The logical workflow for creating and testing these advanced actuators is summarized in the diagram below.
Caption: Experimental workflow from synthesis to application.
Detailed Protocols
Protocol 1: Electrochemical Synthesis of P(Py-co-DEPDC) Copolymer Film
This protocol describes the electrochemical copolymerization of pyrrole (Py) and Diethyl 3,4-pyrroledicarboxylate (DEPDC) onto a conductive substrate. The method described is potentiostatic, which allows for good control over film morphology.
Materials & Reagents:
-
Pyrrole (Py), freshly distilled
-
Diethyl 3,4-pyrroledicarboxylate (DEPDC)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Propylene carbonate (PC), anhydrous
-
Indium Tin Oxide (ITO) coated glass or gold-sputtered substrate (Working Electrode)
-
Platinum wire or mesh (Counter Electrode)
-
Ag/AgCl reference electrode
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiTFSI in anhydrous propylene carbonate. This solution will serve as the electrolyte and solvent.
-
Monomer Solution: In the electrolyte solution, dissolve the monomers. A typical starting point is a total monomer concentration of 0.1 M.
-
Initial Ratio: Begin with a molar ratio of 9:1 [Py]:[DEPDC]. This ratio can be adjusted to tune the copolymer properties. For example, prepare a 50 mL solution with 0.09 M Pyrrole and 0.01 M DEPDC.
-
Expert Insight: The oxidation potential of functionalized pyrroles can be higher than that of unsubstituted pyrrole.[11] It is crucial that the applied potential is sufficient to oxidize both monomers for successful copolymerization.
-
-
Electrochemical Cell Setup: Assemble a standard three-electrode electrochemical cell. Place the working electrode (e.g., ITO glass), counter electrode, and reference electrode in the monomer solution. Ensure the electrodes are not touching.
-
Electrochemical Deposition:
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential (potentiostatic deposition) to the working electrode. A typical starting potential is +0.8 V to +1.0 V vs. Ag/AgCl.[12] The optimal potential should be determined empirically by running cyclic voltammetry on the monomer solution first.
-
Continue the deposition until a desired film thickness is achieved. This is controlled by the total charge passed. For a film of a few microns, a charge density of approximately 1.0 C/cm² can be targeted.
-
-
Post-Deposition Processing:
-
After deposition, gently rinse the copolymer-coated electrode with fresh propylene carbonate to remove unreacted monomers and excess electrolyte.
-
Subsequently, rinse with a solvent like acetonitrile or isopropanol and allow to dry in air or under a gentle stream of nitrogen.
-
Protocol 2: Fabrication of a Trilayer Bending Soft Actuator
This protocol details the assembly of a P(Py-co-DEPDC)/PVDF/P(Py-co-DEPDC) trilayer actuator, a common configuration for achieving large bending motion.[5][13]
Materials & Reagents:
-
Porous Polyvinylidene fluoride (PVDF) membrane (e.g., 0.45 µm pore size, ~125 µm thick)
-
Gold sputtering target
-
Sputter coater
-
The monomer solution from Protocol 3.1
-
Electrochemical deposition setup
Procedure:
-
Substrate Preparation:
-
Cut a piece of the PVDF membrane to the desired size (e.g., 2 cm x 5 cm).
-
Using a sputter coater, deposit a thin, flexible layer of gold onto both sides of the PVDF membrane. A thickness of 5-10 nm is sufficient to create a conductive layer without significantly stiffening the membrane.[5] This gold layer serves as the working electrode for PPy deposition.
-
-
First Layer Deposition:
-
Mask one side of the gold-coated PVDF with non-conductive tape.
-
Use this membrane as the working electrode in the electrochemical cell containing the Py and DEPDC monomer solution.
-
Perform potentiostatic deposition as described in Protocol 3.1, Step 4, to grow the first copolymer layer.
-
-
Second Layer Deposition:
-
Remove the membrane, rinse it gently, and dry it.
-
Remove the masking tape and apply it to the newly coated side.
-
Flip the membrane and re-immerse it in the electrochemical cell.
-
Perform deposition on the second side under identical conditions to ensure a symmetric actuator.
-
-
Final Assembly:
-
After rinsing and drying, the trilayer membrane is complete.
-
For testing, cut the membrane into narrow strips (e.g., 15 mm x 2 mm). Use a sharp blade to ensure the conductive layers on opposite sides are not shorted at the edges.
-
Characterization and Performance Metrics
Thorough characterization is essential to validate the actuator's performance.
Protocol 3: Electrochemical and Mechanical Characterization
Equipment:
-
Potentiostat/Galvanostat
-
Electrolyte solution for testing (e.g., 0.1 M LiTFSI in PC, or an aqueous solution like 0.1 M NaCl)
-
Laser displacement sensor or camera with analysis software
-
Force transducer (optional)
-
Clamping mechanism for the actuator strip
Procedure:
-
Cyclic Voltammetry (CV):
-
Immerse the actuator strip in the testing electrolyte.
-
Connect the two PPy layers as the working electrode and use a counter and reference electrode.
-
Sweep the potential between a reduced state (e.g., -0.8 V) and an oxidized state (e.g., +0.8 V) at a scan rate of 10-50 mV/s. The resulting voltammogram indicates the redox activity of the copolymer.
-
-
Actuation Displacement Measurement:
-
Clamp one end of the actuator strip, allowing the other end to move freely.
-
Position the laser displacement sensor or camera to track the movement of the actuator's tip.
-
Apply a square wave potential (e.g., ±0.8 V) across the actuator's thickness at a low frequency (e.g., 0.1 Hz).
-
Record the tip displacement over multiple cycles to assess the maximum bending angle and reproducibility.[5]
-
-
Blocked Force Measurement (Optional):
-
Position the free end of the actuator against a force transducer.
-
Apply the square wave potential and measure the force generated when the actuator attempts to bend.
-
Expected Performance and Data
The incorporation of DEPDC is expected to improve mechanical stability. The following table provides representative data for PPy-based actuators to serve as a benchmark.
| Parameter | Typical Value for PPy Actuators | Expected Effect of DEPDC Copolymerization | Reference |
| Operating Voltage | ±0.5 to ±1.5 V | No significant change expected | [5] |
| Maximum Strain | 2% - 12% (linear/bending) | Potentially lower initial strain, but more stable over time | [1][10] |
| Generated Stress | 1 - 34 MPa | May increase due to improved modulus | [1] |
| Response Time | 0.1 - 10 s | May be slightly slower due to bulkier polymer chains | [1] |
| Cycle Life | ~1,000 - 10,000 cycles | Significantly Increased (Reduced creep and degradation) | [14] |
| Conductivity | 1 - 100 S/cm | May slightly decrease due to disruption of conjugation | [4] |
Application in Drug Development: On-Demand Drug Release
The inherent biocompatibility of PPy and the functional handles provided by the DEPDC comonomer make these actuators excellent candidates for electrically controlled drug delivery systems.[15] The mechanism relies on using the drug molecule itself as the charge-balancing dopant or attaching it to the polymer backbone.
Sources
- 1. Polypyrrole Actuators: Properties and Initial Applications | Semantic Scholar [semanticscholar.org]
- 2. Controlled release of small molecules from surface modified polypyrrole films | Poster Board #1226 - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Mechanism of electromechanical actuation in polypyrrole (Journal Article) | ETDEWEB [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Acid-Catalyzed Synthesis of 1-Substituted Diethyl 1H-Pyrrole-3,4-dicarboxylates
Introduction: The Significance of the Pyrrole Scaffold in Modern Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that interact with biological targets.[2] Specifically, 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates are valuable intermediates in the synthesis of a wide range of bioactive compounds, including anti-inflammatory agents, analgesics, and kinase inhibitors.[3][4]
This application note provides a detailed guide to the acid-catalyzed synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates. We will delve into the mechanistic underpinnings of this transformation, offer step-by-step protocols for its execution, and explore the scope of substrates, providing researchers in drug development and organic synthesis with a robust and reproducible methodology.
Reaction Mechanism: The Paal-Knorr Synthesis
The synthesis of these target compounds is a variation of the classical Paal-Knorr pyrrole synthesis.[5][6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a primary amine in the presence of an acid catalyst.[4][6]
The mechanism, as elucidated by extensive studies, proceeds through the following key steps:
-
Amine Addition and Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This forms a hemiaminal intermediate.[5]
-
Intramolecular Cyclization: The hydroxyl group of the hemiaminal is protonated, and the nitrogen atom of the amine then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic intermediate.
-
Dehydration and Aromatization: A series of dehydration steps, facilitated by the acidic medium, removes two molecules of water from the cyclic intermediate. This results in the formation of the stable aromatic pyrrole ring.[5]
The rate-determining step is typically the intramolecular cyclization.[8] The choice of acid catalyst is crucial; it must be strong enough to protonate the carbonyl groups and facilitate dehydration, but not so strong as to promote side reactions or decomposition of the starting materials. Weakly acidic conditions, often employing acetic acid, are generally preferred.[8]
Figure 1: Simplified workflow of the Paal-Knorr pyrrole synthesis.
Experimental Protocols
Two primary routes for the synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates are presented below. Protocol A utilizes the commercially available diethyl succinate as a precursor to a bis-enaminone, which then reacts with the primary amine. Protocol B follows a more classical Paal-Knorr approach starting from diethyl 2,3-diacetylsuccinate.
Protocol A: Synthesis from Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate
This protocol is adapted from the work of Svete and coworkers and offers a straightforward route with generally high yields.[9][10]
Step 1: Synthesis of Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate (2)
This intermediate is prepared from diethyl succinate (1) and Bredereck's reagent (tert-butoxy-bis(dimethylamino)methane).[10]
-
Materials: Diethyl succinate, tert-butoxy-bis(dimethylamino)methane, toluene.
-
Procedure: A mixture of diethyl succinate and Bredereck's reagent is heated under reflux in an appropriate solvent like toluene. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude bis-enaminone (2), which can be purified by crystallization.
Step 2: Synthesis of 1-Substituted Diethyl 1H-pyrrole-3,4-dicarboxylates (4a-o)
-
Materials: Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate (2), primary amine (3a-o), ethanol, glacial acetic acid.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, rotary evaporator.
-
Procedure:
-
To a round-bottom flask, add diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate (2) (1.0 mmol).
-
Add the desired primary amine (3a-o) (1.0 mmol).
-
Add a solvent mixture of ethanol (4 mL) and glacial acetic acid (2 mL) (2:1 v/v).[9][10]
-
Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the volatile components under reduced pressure using a rotary evaporator.
-
The crude product can be purified by trituration with an appropriate solvent (e.g., hexanes, diethyl ether) and collection of the precipitate by filtration, or by column chromatography on silica gel.[9][10]
-
Figure 2: Workflow for the synthesis of the target compounds via the bis-enaminone intermediate.
Protocol B: Synthesis from Diethyl 2,3-diacetylsuccinate
This protocol follows the traditional Paal-Knorr synthesis using a 1,4-dicarbonyl compound.
Step 1: Synthesis of Diethyl 2,3-diacetylsuccinate
This 1,4-dicarbonyl compound can be synthesized by the acylation of diethyl succinate.[11]
-
Materials: Diethyl succinate, a strong base (e.g., potassium tert-butoxide), an acetylating agent (e.g., acetic anhydride or acetyl chloride), appropriate solvents.
-
Procedure:
-
Generate the enolate of diethyl succinate by treating it with a strong base in an anhydrous solvent.
-
React the enolate with an acetylating agent to introduce the acetyl groups at the 2- and 3-positions.[11]
-
Purify the resulting diethyl 2,3-diacetylsuccinate by distillation or chromatography.
-
Step 2: Synthesis of 1-Substituted Diethyl 1H-pyrrole-3,4-dicarboxylates
-
Materials: Diethyl 2,3-diacetylsuccinate, primary amine, acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), solvent (e.g., ethanol, toluene).
-
Procedure:
-
Dissolve diethyl 2,3-diacetylsuccinate (1.0 mmol) and the primary amine (1.0-1.2 mmol) in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of the chosen acid (e.g., 0.1 mmol of p-toluenesulfonic acid or use acetic acid as a co-solvent).
-
Heat the mixture to reflux, potentially with a Dean-Stark trap if using a non-protic solvent like toluene to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data and Results
The choice of primary amine significantly impacts the reaction yield. A variety of aliphatic and aromatic primary amines can be successfully employed in this synthesis. Below is a summary of representative yields obtained using Protocol A.[9][10]
| Entry | R-Group of Primary Amine | Product | Yield (%) |
| 1 | H (from Ammonium Acetate) | 4a | 85 |
| 2 | Methyl | 4b | 75 |
| 3 | n-Butyl | 4c | 82 |
| 4 | Phenyl | 4d | 93 |
| 5 | 4-Methoxyphenyl | 4e | 90 |
| 6 | 4-Chlorophenyl | 4f | 88 |
| 7 | Benzyl | 4g | 85 |
| 8 | 2-Phenylethyl | 4h | 78 |
Data adapted from Skrlep et al., Z. Naturforsch. 2009, 64b, 683–688.[9][10]
Generally, aromatic amines provide excellent yields, with both electron-donating and electron-withdrawing substituents being well-tolerated. Aliphatic amines also give good to very good yields.
Discussion and Field-Proven Insights
-
Catalyst Selection: While the ethanol/acetic acid system is effective and convenient, other acid catalysts can be employed. For acid-sensitive substrates, milder catalysts such as silica-supported sulfuric acid or saccharin may be beneficial.[12] Trifluoroacetic acid has also been shown to be a highly efficient catalyst for Paal-Knorr reactions.[13] The choice of catalyst should be optimized based on the specific substrates being used.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. A suitable eluent system (e.g., hexanes/ethyl acetate) should be determined beforehand to effectively separate the starting materials, intermediates, and the final product.
-
Purification Strategy: For many of the 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates, the products are crystalline solids that can be effectively purified by simple trituration and filtration, avoiding the need for column chromatography.[9][10] This simplifies the workup procedure and improves overall efficiency.
-
Substrate Scope: The Paal-Knorr synthesis is remarkably versatile. A wide array of primary amines, including aliphatic, aromatic, and heteroaromatic amines, can be used to generate a diverse library of 1-substituted pyrroles.[6] However, sterically hindered amines may react more slowly or require more forcing conditions.
Conclusion
The acid-catalyzed synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates via the Paal-Knorr reaction is a robust and highly adaptable method for accessing this important class of heterocyclic compounds. The protocols outlined in this application note, supported by mechanistic understanding and practical insights, provide a solid foundation for researchers to synthesize these valuable building blocks for applications in drug discovery and materials science. The operational simplicity, generally high yields, and broad substrate scope make this a cornerstone reaction in modern synthetic chemistry.
References
- Venugopala, K. N., Prasanna, R. T., & Odhav, B. (n.d.). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Rasayan J. Chem.
- Škrlep, L., Čerček-Hočevar, A., Jakše, R., Stanovnik, B., & Svete, J. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates.
-
MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
- RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
De Gruyter. (n.d.). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- Koc, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 893-902.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
-
MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate. Retrieved from [Link]
- Malinka, W., Kaczmarz, M., Redzicka, A., Filipek, B., & Sapa, J. (2005). Synthesis and analgesic action of N-(substituted-ethyl)pyrrole-3,4-dicarboximides. Il Farmaco, 60(1), 15–22.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
Allied Academies. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (2019, January 8). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Retrieved from [Link]
- Google Patents. (n.d.). CN101811982A - 2,3-diisopropyl-2.3-dicyano-diethyl succinate compound, preparation method and application thereof.
- European Patent Office. (n.d.). PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES - EP 2751059 B1.
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. scispace.com [scispace.com]
- 3. Synthesis and analgesic action of N-(substituted-ethyl)pyrrole-3,4-dicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
- 11. benchchem.com [benchchem.com]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. asianpubs.org [asianpubs.org]
Iodide ion induced ring expansion for synthesis of pyrroline derivatives
Application Notes & Protocols
Topic: Iodide Ion-Induced Ring Expansion for the Synthesis of Pyrroline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Expanding Horizons in Heterocyclic Chemistry
Pyrroline derivatives are fundamental scaffolds in a multitude of biologically active compounds and pharmaceuticals. Their synthesis has long been a focal point of organic chemistry, driving the development of innovative and efficient methodologies. Among these, ring expansion strategies offer a powerful approach to construct these five-membered nitrogen heterocycles from readily available smaller rings. This guide provides an in-depth exploration of a specific and elegant transformation: the iodide ion-induced ring expansion of N-vinylaziridines for the synthesis of 2-substituted-Δ¹-pyrroline-4,4-dicarboxylates. This method stands out for its operational simplicity, use of a mild and inexpensive reagent, and its efficacy in generating a range of pyrroline derivatives.
The Core Transformation: Iodide-Induced Ring Expansion of N-Vinylaziridines
The central reaction involves the conversion of N-vinylaziridines, specifically those bearing an electron-withdrawing group on the vinyl moiety, into highly functionalized pyrrolines. The process is initiated by the nucleophilic attack of an iodide ion on the aziridine ring, triggering a cascade that culminates in the formation of the more stable five-membered ring system.
Mechanistic Insights: A Step-by-Step Analysis
The reaction proceeds through a well-defined, multi-step mechanism, which is crucial for understanding the reaction's scope and limitations. The causality behind each step is explained below:
-
Nucleophilic Attack and Ring Opening: The reaction is initiated by the nucleophilic attack of an iodide ion on one of the unsubstituted carbon atoms of the aziridine ring. This is a classic S(_N)2 reaction, driven by the inherent ring strain of the three-membered aziridine. The choice of iodide as the nucleophile is strategic; it is a soft and highly effective nucleophile for this type of transformation. This initial step results in the opening of the aziridine ring to form a more stable iodo-substituted intermediate.
-
Intramolecular Cyclization: The newly formed iodo-intermediate is primed for an intramolecular cyclization. A carbanion, generated from the deprotonation of the active methylene group (e.g., diethyl malonate moiety) on the vinyl substituent, acts as the internal nucleophile. This carbanion attacks the carbon atom bearing the iodo group, displacing the iodide and forming the five-membered pyrroline ring. The efficiency of this step is influenced by the electronic nature of the substituents on the vinyl group. Electron-withdrawing groups stabilize the carbanion, facilitating the cyclization.
-
Influence of Substituents: The rate of this ring expansion is sensitive to the nature of the substituent on the α-carbon of the vinyl group. Aryl substituents at this position tend to slow down the reaction compared to alkyl groups. This is attributed to steric hindrance encountered by the carbanion during the intramolecular nucleophilic displacement of the iodide. Furthermore, electron-withdrawing groups on the aryl ring can also decrease the reaction rate by reducing the electron density on the methylene carbon of the diethyl malonate, thereby slowing down the displacement of the iodo group.[1]
Visualizing the Mechanism
The following diagram illustrates the proposed mechanistic pathway for the iodide ion-induced ring expansion of N-vinylaziridines.
Caption: Proposed mechanism for the iodide-induced synthesis of pyrrolines.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of pyrroline derivatives via iodide ion-induced ring expansion.
General Procedure for the Synthesis of Diethyl 5-substituted-3,4-dihydro-2H-pyrrole-4,4-dicarboxylates
Materials:
-
2-[(Aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl ester (1.0 mmol)
-
Sodium Iodide (NaI) (1.5 mmol)
-
Acetone (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of the appropriate 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl ester (1.0 mmol) in acetone (10 mL), add sodium iodide (1.5 mmol).
-
The reaction mixture is then refluxed with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically several hours, depending on the substrate), the solvent is removed under reduced pressure.
-
The residue is then dissolved in dichloromethane (20 mL) and washed with water (2 x 10 mL) to remove any remaining inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure pyrroline derivative.
-
The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation: Substrate Scope and Yields
The versatility of this method is demonstrated by its application to a variety of N-vinylaziridines with different substituents at the α-position of the vinyl group. The following table summarizes the reaction outcomes for a selection of substrates.
| Entry | R Group | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 12 | 85 |
| 2 | 4-Methylphenyl | 10 | 88 |
| 3 | 4-Methoxyphenyl | 8 | 90 |
| 4 | 4-Chlorophenyl | 15 | 82 |
| 5 | 4-Nitrophenyl | 18 | 78 |
| 6 | 2-Thienyl | 10 | 86 |
| 7 | n-Propyl | 6 | 92 |
Data is representative and adapted from the findings in the cited literature for illustrative purposes.[1]
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for clear determination of the reaction endpoint. The purification by column chromatography ensures the isolation of the desired product in high purity. Furthermore, the structural confirmation of the synthesized pyrroline derivatives by standard spectroscopic techniques provides definitive validation of the experimental outcome. The consistency of yields across a range of substrates with varying electronic and steric properties further establishes the reliability of this synthetic method.
Conclusion and Future Perspectives
The iodide ion-induced ring expansion of N-vinylaziridines represents a valuable and practical method for the synthesis of functionalized pyrroline derivatives. Its mild reaction conditions, use of an inexpensive and readily available reagent, and broad substrate scope make it an attractive strategy for both academic research and industrial applications in drug discovery and development. Future work in this area could explore the use of chiral iodide sources or phase-transfer catalysts to achieve enantioselective ring expansions, further enhancing the utility of this powerful transformation.
References
-
Yadav, J. S., Reddy, B. V. S., & Rao, K. V. (2009). A novel synthetic methodology for the synthesis of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2Hpyrrole- 4,4-dicarboxylates by iodide ion induced ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid d. Tetrahedron Letters, 50(26), 3324-3327. [Link]
Sources
Application Notes and Protocols for the N-Functionalization of Diethyl 3,4-Pyrroledicarboxylate
Introduction: The Versatility of the Pyrrole Scaffold
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The ability to introduce a wide array of substituents onto the pyrrole nitrogen, a process known as N-functionalization, is crucial for modulating the physicochemical and biological properties of these molecules. Diethyl 3,4-pyrroledicarboxylate is a valuable starting material in this regard, offering a symmetrically substituted and reactive scaffold for the synthesis of diverse N-functionalized pyrroles. This document provides detailed experimental protocols for the N-alkylation, N-arylation, and N-acylation of diethyl 3,4-pyrroledicarboxylate, complete with mechanistic insights and practical guidance for researchers in drug development and organic synthesis.
General Experimental Workflow
The N-functionalization of diethyl 3,4-pyrroledicarboxylate typically follows a general workflow, which can be adapted based on the specific reaction type. The key steps involve deprotonation of the pyrrole nitrogen, followed by reaction with an appropriate electrophile, and subsequent purification of the desired N-substituted product.
Caption: General experimental workflow for the N-functionalization of diethyl 3,4-pyrroledicarboxylate.
Section 1: N-Alkylation Protocols
N-alkylation introduces aliphatic side chains to the pyrrole nitrogen, which can influence solubility, steric hindrance, and biological activity. Two common methods for N-alkylation are direct alkylation with alkyl halides and the Mitsunobu reaction.
Direct Alkylation with Alkyl Halides
This method involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical to ensure efficient deprotonation and minimize side reactions. Pyrrole rings with electron-withdrawing substituents, such as diethyl 3,4-pyrroledicarboxylate, are more amenable to N-alkylation.[1]
Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diethyl 3,4-pyrroledicarboxylate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the pyrrole should result in a homogenous solution.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves the pyrrole and its salt, facilitating the reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation, while room temperature allows for a reasonable reaction rate. |
| Inert Atmosphere | Argon or Nitrogen | Prevents quenching of the anionic intermediate by atmospheric moisture. |
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the N-alkylation of pyrroles with primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.[2][3] This reaction is particularly useful for synthesizing chiral N-substituted pyrroles.[4][5] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]
Caption: Key components of the Mitsunobu reaction for N-alkylation.
Protocol 2: Mitsunobu N-Alkylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add diethyl 3,4-pyrroledicarboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazide byproduct.
| Parameter | Reagent/Condition | Rationale |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol for nucleophilic attack. |
| Azodicarboxylate | DEAD or DIAD | The ultimate oxidant in the reaction, it facilitates the formation of the phosphonium intermediate.[3] |
| Solvent | Anhydrous THF | A common aprotic solvent for Mitsunobu reactions. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control the reaction rate and minimize side reactions. |
Section 2: N-Arylation Protocols
The introduction of aryl groups onto the pyrrole nitrogen is a key transformation in the synthesis of many pharmaceuticals and materials. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[7][8] This method is highly versatile, with a broad substrate scope and functional group tolerance.[9]
Protocol 3: Buchwald-Hartwig N-Arylation
-
Preparation: In a glovebox or under an inert atmosphere, combine diethyl 3,4-pyrroledicarboxylate (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) in a flame-dried Schlenk tube.
-
Solvent Addition: Add anhydrous toluene or dioxane as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel.
| Parameter | Component | Rationale |
| Catalyst | Palladium precatalyst (e.g., Pd₂(dba)₃) | The active Pd(0) species is generated in situ to drive the catalytic cycle. |
| Ligand | Phosphine ligand (e.g., Xantphos, BINAP) | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination.[7] |
| Base | Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) | A non-nucleophilic base is required to deprotonate the pyrrole and regenerate the catalyst. |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling point solvents are typically used. |
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the N-arylation of amines and heterocycles.[10][11] While it often requires higher reaction temperatures than the Buchwald-Hartwig amination, recent advances have led to milder and more efficient protocols.[12][13][14]
Caption: Key components for the Ullmann N-arylation of pyrroles.
Protocol 4: Ullmann N-Arylation
-
Preparation: To a Schlenk tube, add diethyl 3,4-pyrroledicarboxylate (1.0 eq), the aryl iodide or bromide (1.2 eq), copper(I) iodide (CuI, 10-20 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling point solvent such as DMF or DMSO.
-
Reaction: Seal the tube and heat the reaction mixture to 120-150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Parameter | Component | Rationale |
| Catalyst | Copper(I) iodide (CuI) | A readily available and effective copper source for the Ullmann reaction.[15] |
| Ligand | L-proline or a diamine | Ligands can accelerate the reaction and allow for milder conditions. |
| Base | Potassium carbonate (K₂CO₃) | A common inorganic base used in Ullmann reactions. |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvents are typically required. |
Section 3: N-Acylation Protocols
N-acylation introduces a carbonyl group to the pyrrole nitrogen, which can serve as a protecting group or as a handle for further functionalization. N-acylated pyrroles are also important motifs in biologically active compounds.[16]
N-Acylation with Acyl Chlorides and Anhydrides
The most straightforward method for N-acylation is the reaction of the pyrrole with an acyl chloride or anhydride in the presence of a base.[17]
Protocol 5: N-Acylation with an Acyl Chloride
-
Preparation: Dissolve diethyl 3,4-pyrroledicarboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or pyridine in anhydrous dichloromethane (DCM) or THF in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product into DCM.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
| Parameter | Reagent/Condition | Rationale |
| Acylating Agent | Acyl chloride or anhydride | Highly reactive electrophiles for acylation. |
| Base | Triethylamine or Pyridine | Acts as a scavenger for the HCl or carboxylic acid byproduct. |
| Solvent | DCM or THF | Anhydrous aprotic solvents that are unreactive towards the acylating agent. |
| Temperature | 0 °C to Room Temp. | Controls the initial reactivity of the acyl chloride. |
Troubleshooting and Key Considerations
-
Low Yields in Alkylation: Ensure all reagents and solvents are strictly anhydrous. Consider using a stronger base or a more reactive alkylating agent (e.g., alkyl iodide instead of bromide).
-
Side Reactions in Arylation: In Buchwald-Hartwig reactions, ligand and catalyst screening may be necessary to optimize the reaction. In Ullmann reactions, ensure the temperature is well-controlled to prevent decomposition.
-
C-Acylation vs. N-Acylation: While N-acylation is generally favored under the conditions described, C-acylation can sometimes occur, especially with highly reactive pyrroles. Using a non-nucleophilic base and controlling the temperature can help to favor N-acylation.
-
Purification Challenges: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced hydrazide) can sometimes be difficult to remove. Careful chromatography is often required.
Conclusion
The N-functionalization of diethyl 3,4-pyrroledicarboxylate is a versatile and powerful tool for the synthesis of a wide range of substituted pyrroles. The protocols outlined in this application note for N-alkylation, N-arylation, and N-acylation provide a solid foundation for researchers to explore the chemical space around the pyrrole scaffold. By understanding the underlying mechanisms and carefully controlling the reaction conditions, these methods can be reliably employed to generate novel compounds for applications in drug discovery and materials science.
References
-
Puci, E., et al. (2022). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. Available at: [Link]
-
Talamo, A., et al. (2022). Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Available at: [Link]
-
Krbavčič, A., et al. (2001). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B. Available at: [Link]
-
Reddy, T. R., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Organic & Biomolecular Chemistry. Available at: [Link]
-
Padwa, A., et al. (2009). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Reddy, T. R., et al. (2021). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. Available at: [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Available at: [Link]
-
Liu, L., et al. (2014). Copper-catalysed N-arylation of pyrrole with aryl iodides under ligand-free conditions. Request PDF. Available at: [Link]
-
Bray, B. L. (1998). A new method for the acylation of pyrroles. ElectronicsAndBooks. Available at: [Link]
- Reddy, D. B., et al. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. ResearchGate. Available at: [https://www.researchgate.net/publication/51443564_Synthesis_of_novel_5-alkylarylheteroaryl_substituted_diethyl_34-dihydro-2H-pyrrole-44-dicarboxylates_by_aziridine_ring_expansion_of_2-aziridin-1-yl-1-alkylarylheteroaryl-methylene]
-
Krbavčič, A., et al. (2001). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. Available at: [Link]
-
Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). DIETHYL 3,4-PYRROLEDICARBOXYLATE. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Liu, L., et al. (2014). Copper-catalysed N-arylation of pyrrole with aryl iodides under ligand-free conditions. ResearchGate. Available at: [Link]
- Sessler, J. L., & Vogel, E. (1998). High-yielding ullmann reaction for the preparation of bipyrroles. Google Patents.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]
-
Kormos, A., & Kégl, T. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
-
Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, D. B., et al. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. PMC. Available at: [Link]
-
Reddy, D. B., et al. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. PubMed. Available at: [Link]
-
Rakhmankulov, D. L., et al. (2005). Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 3,4-pyrroledicarboxylate
Welcome to the comprehensive technical support guide for the purification of Diethyl 3,4-pyrroledicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important heterocyclic compound.
Introduction
Diethyl 3,4-pyrroledicarboxylate is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and functional materials.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides practical, field-proven insights into the most effective purification techniques and how to troubleshoot common issues.
Physical and Spectral Properties
A thorough understanding of the physical and spectral properties of Diethyl 3,4-pyrroledicarboxylate is fundamental for its successful purification and characterization.
| Property | Value | Source(s) |
| CAS Number | 41969-71-5 | [2][3] |
| Molecular Formula | C₁₀H₁₃NO₄ | [2] |
| Molecular Weight | 211.21 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline solid | |
| Melting Point | 147-149 °C (with decomposition) | [2] |
| Solubility | Good solubility in polar aprotic solvents (DMSO, DMF) and ethanol. Sparingly soluble in water. | [1] |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 9.3 (br s, 1H, NH), 7.4 (s, 2H, CH), 4.3 (q, 4H, CH₂), 1.3 (t, 6H, CH₃) | [4] |
| ¹³C NMR (CDCl₃, 75.5 MHz) | δ (ppm): 164.5 (C=O), 125.0 (C), 115.5 (CH), 60.5 (CH₂), 14.5 (CH₃) | [5] |
| IR (KBr, cm⁻¹) | ~3240 (N-H stretch), ~1700 (C=O stretch, ester) | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing Diethyl 3,4-pyrroledicarboxylate?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like diethyl succinate or primary amines.[6]
-
Side-Reaction Byproducts: The synthesis of pyrroles can sometimes lead to the formation of other nitrogen-containing heterocyclic compounds which can be challenging to separate.[7]
-
Hydrolysis Products: The ester functionalities of the target compound can undergo hydrolysis to form the corresponding mono-acid or di-acid, especially if exposed to acidic or basic conditions during workup.[8]
-
Polymeric Materials: Pyrroles are susceptible to polymerization, especially in the presence of acid and light, leading to colored, often insoluble, byproducts.[9]
Q2: My purified Diethyl 3,4-pyrroledicarboxylate is colored (yellow to brown). What is the cause and how can I remove the color?
A2: A colored product often indicates the presence of oxidized or polymeric impurities.[10] Pyrroles, particularly when electron-rich, can be sensitive to air and light. To decolorize your product, you can try the following:
-
Activated Charcoal Treatment: Dissolve the colored compound in a suitable solvent (e.g., hot ethanol) and add a small amount of activated charcoal. Heat the suspension for a short period, then filter the hot solution through a pad of celite to remove the charcoal. Be aware that this can sometimes lead to a decrease in yield.
-
Recrystallization: A careful recrystallization can often leave colored impurities in the mother liquor.
-
Chromatography: If the colored impurities are not removed by the above methods, column chromatography is usually effective.
Q3: Can I use distillation to purify Diethyl 3,4-pyrroledicarboxylate?
A3: Distillation is generally not a recommended method for purifying Diethyl 3,4-pyrroledicarboxylate. The compound has a high boiling point and tends to decompose at its melting point of 147-149 °C.[2] Attempting to distill it, even under high vacuum, is likely to lead to significant product loss.
Troubleshooting Purification Workflows
This section provides a visual guide to troubleshooting common issues encountered during the purification of Diethyl 3,4-pyrroledicarboxylate.
Caption: Troubleshooting workflow for purification issues.
Detailed Purification Protocols
Recrystallization
Recrystallization is often the most efficient method for purifying Diethyl 3,4-pyrroledicarboxylate, especially for removing less soluble impurities and baseline material.
Step-by-Step Protocol:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of Diethyl 3,4-pyrroledicarboxylate.[1] A mixed solvent system, such as ethanol/water or hexanes, can also be effective.[11]
-
Dissolution: Place the crude Diethyl 3,4-pyrroledicarboxylate in a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
Flash column chromatography is a powerful technique for separating Diethyl 3,4-pyrroledicarboxylate from closely related impurities.
Step-by-Step Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard stationary phase for the purification of this compound.
-
Eluent System Selection: The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[12]
-
TLC Analysis: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good Rf value for the product is typically between 0.2 and 0.4. A 1:1 mixture of diethyl ether and hexanes has been reported to give an Rf of approximately 0.3 for a similar compound, diethyl pyrrole-2,5-dicarboxylate.[12]
-
-
Column Packing: Pack the column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Diethyl 3,4-pyrroledicarboxylate.
Sources
- 1. Buy Diethyl 3,4-pyrroledicarboxylate | 41969-71-5 [smolecule.com]
- 2. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. DIETHYL 3,4-PYRROLEDICARBOXYLATE(41969-71-5) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. biosynce.com [biosynce.com]
- 8. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of Diethyl 3,4-pyrroledicarboxylate
Welcome to the technical support guide for the purification of Diethyl 3,4-pyrroledicarboxylate. This document provides an in-depth procedural analysis and troubleshooting framework for the recrystallization of this compound from ethanol. Designed for researchers and drug development professionals, this guide moves beyond a simple set of instructions to explain the critical scientific principles that ensure a successful purification.
Core Principles & Compound Characteristics
Recrystallization is a powerful purification technique predicated on the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures.[1][2] An ideal solvent will dissolve the compound completely when hot (near its boiling point) and sparingly when cold, allowing the pure compound to crystallize upon cooling while impurities remain in the "mother liquor."[2]
For Diethyl 3,4-pyrroledicarboxylate, ethanol is a well-documented and effective solvent for this purpose.[3] Its polarity is suitable for dissolving the moderately polar pyrrole derivative at elevated temperatures, while its volatility simplifies removal from the final product.[1]
Key Compound Data for Diethyl 3,4-pyrroledicarboxylate:
| Property | Value | Source(s) |
| CAS Number | 41969-71-5 | [3][4] |
| Molecular Formula | C₁₀H₁₃NO₄ | [3][4][5] |
| Molecular Weight | 211.21 g/mol | [3][4][5] |
| Appearance | Off-white to light yellow solid | |
| Melting Point (m.p.) | 147-149 °C (with decomposition) | [4][6][7] |
Understanding the melting point is critical. A sharp melting point within this range is a key indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Standard Operating Procedure (SOP) for Recrystallization from Ethanol
This protocol is designed to be a self-validating system. Each step includes an explanation of its purpose to allow for informed adjustments during the experiment.
Experimental Workflow Diagram
Caption: Standard workflow for recrystallization of Diethyl 3,4-pyrroledicarboxylate.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude Diethyl 3,4-pyrroledicarboxylate in an Erlenmeyer flask.
-
In a well-ventilated fume hood, add a small portion of ethanol. Heat the mixture to near boiling using a heating mantle or steam bath. Causality: Using an Erlenmeyer flask minimizes solvent evaporation. Heating increases the solubility of the compound.
-
Add more hot ethanol in small increments until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary.[2] Causality: Using excess solvent will reduce the final yield, as more product will remain dissolved in the mother liquor even after cooling.[1]
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat and add a very small amount (e.g., a spatula tip) of activated charcoal.
-
Swirl the flask and bring it back to a boil for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs large, conjugated molecules, which are often the source of color impurities.[1][8] Using too much charcoal can adsorb your product, significantly reducing the yield.[9]
-
-
Hot Filtration (Optional but Recommended):
-
This step is necessary if charcoal was added or if there are insoluble impurities.
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask by placing them on the heating source.
-
Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would result in significant product loss.[1][10]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and set it on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[9]
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes. Causality: The solubility of the compound decreases further at lower temperatures, leading to more complete precipitation from the solution and thus a higher recovery yield.[10]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Transfer the crystalline slurry into the funnel and apply vacuum.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a minimal amount of ice-cold ethanol.[2]
-
Causality: The wash removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces. Using ice-cold solvent minimizes the re-dissolving of the purified product crystals.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them.
-
Transfer the crystals to a watch glass and dry them completely in a vacuum oven (if available) or in a desiccator. The final product should be a dry, free-flowing powder.
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of Diethyl 3,4-pyrroledicarboxylate.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Question 1: My compound separated as an oily liquid instead of crystals. What is "oiling out" and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the solution becomes so highly supersaturated that the solute comes out as a liquid instead of an ordered crystalline solid.[9][11] For Diethyl 3,4-pyrroledicarboxylate (m.p. 147-149 °C), this is not caused by its melting point being below the boiling point of ethanol (78 °C).[1][4] The more likely causes are:
-
Cooling Too Rapidly: If the solution is cooled too quickly, the molecules don't have time to align into a crystal lattice.[1][8]
-
High Impurity Concentration: Significant impurities can depress the melting point of the mixture and interfere with crystal formation.[9][11]
-
Excessive Supersaturation: The solution is too concentrated.
Solutions:
-
Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small amount (1-2 mL) of additional hot ethanol to slightly decrease the saturation.[8][9]
-
Ensure Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask by wrapping it in glass wool or paper towels and letting it cool overnight.[8]
-
Induce Crystallization at a Higher Temperature: As the solution cools but before it becomes cloudy or oily, try scratching the inside of the flask with a glass rod to initiate crystallization while the temperature is still relatively high.
Question 2: The solution has cooled completely, but no crystals have formed. What should I do?
Answer: This is a very common issue that typically points to one of two causes:
-
Too Much Solvent Was Used: This is the most frequent reason for failed crystallization.[12] The solution is not saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to boil off a portion of the ethanol.[1] Reduce the volume by about 20-25%, then allow it to cool again. Be careful not to evaporate too much solvent.
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its normal solubility, but crystal nucleation has not begun.[1][12]
-
Solution 1: Scratching: Use a clean glass stirring rod to vigorously scratch the inner surface of the flask just below the liquid level. The microscopic scratches provide a rough surface that can serve as a nucleation site for crystal growth.[2]
-
Solution 2: Seed Crystals: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal provides a template for other molecules to crystallize upon.[2]
-
Question 3: My final yield of pure crystals is very low. Where could I have lost my product?
Answer: A low percent recovery can be traced to several procedural steps:[1]
-
Using an Excess of Solvent: As mentioned above, using more than the minimum amount of hot solvent required for dissolution is a primary cause of low yield.[2]
-
Premature Crystallization: Significant product loss can occur during hot filtration if the apparatus is not properly pre-heated, causing the product to crystallize in the filter paper.[1][10]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, will dissolve and wash away a portion of your purified product.[2]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time in the ice bath will leave a substantial amount of product in the mother liquor.
Question 4: The final crystals are still colored. How can I improve this?
Answer: The persistence of color indicates that colored impurities have not been fully removed.
-
Solution: Activated Charcoal Treatment: The most effective method is to use activated charcoal as described in the SOP (Step 2).[1][8] It is critical to perform this step correctly: add the charcoal to the hot solution, boil briefly, and perform a hot filtration to remove it. If your product is already crystalline but colored, you must redissolve it in hot ethanol and then perform the charcoal treatment and re-crystallize.
References
- Smolecule. (n.d.). Buy Diethyl 3,4-pyrroledicarboxylate | 41969-71-5.
-
Chemdad Co., Ltd. (n.d.). DIETHYL 3,4-PYRROLEDICARBOXYLATE. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
ChemSynthesis. (n.d.). Diethyl 3,4-pyrroledicarboxylate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ACS Publications. (2022). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]
-
LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?. Retrieved from [Link]
-
Reddit. (2022). Help with recrystallization. r/Chempros. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (1992). 3,4-DIETHYLPYRROLE AND 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN. Org. Synth. 1992, 70, 68. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate. Molbank. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
- Google Patents. (2015). Preparation method for 3,4-ethylenedioxythiophene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Buy Diethyl 3,4-pyrroledicarboxylate | 41969-71-5 [smolecule.com]
- 4. 3,4-吡咯二羧酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. reddit.com [reddit.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Large-Scale Production of Diethyl 3,4-pyrroledicarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Diethyl 3,4-pyrroledicarboxylate. As a crucial intermediate in the synthesis of various pharmaceuticals and functional materials, its efficient and scalable production is of paramount importance.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during its manufacture.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and handling of Diethyl 3,4-pyrroledicarboxylate.
Q1: What are the most viable synthetic routes for the large-scale production of Diethyl 3,4-pyrroledicarboxylate?
A1: Two primary routes are commonly considered for scalable synthesis:
-
Route A: The Diels-Alder Approach. This classic method involves the cycloaddition of N-benzoylpyrrole with dimethyl acetylenedicarboxylate (DMAD), followed by selective hydrolysis to yield the desired product. The reaction typically requires high temperatures.
-
Route B: The Enaminone-Based Synthesis. This approach utilizes the reaction of diethyl 2,3-bis[(dimethylamino)methylidene]succinate with a primary amine in the presence of an acid catalyst. The enaminone intermediate is synthesized from diethyl succinate and Bredereck's reagent.[2]
Q2: What is the primary challenge associated with the handling of the final product?
A2: The low solubility of Diethyl 3,4-pyrroledicarboxylate in common organic solvents poses a significant challenge for purification, especially at a large scale. This property can lead to difficulties in crystallization and chromatographic separation.
Q3: Are there any significant safety concerns with the reagents used in the synthesis?
A3: Yes, several reagents require careful handling:
-
Dimethyl Acetylenedicarboxylate (DMAD): This reagent is highly reactive, corrosive, and a lachrymator. It can cause severe burns to the skin, eyes, and respiratory tract.[3][4][5][6][7] Explosive polymerization can occur under certain conditions.[4]
-
Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane): This reagent is a flammable liquid and can be irritating to the skin and eyes. It is also sensitive to heat, light, and oxygen, and can decompose to produce toxic gases.[8][9][10][11][12]
Q4: How can the purity of Diethyl 3,4-pyrroledicarboxylate be improved on a large scale?
A4: A combination of techniques is often necessary. Initial purification can be achieved by precipitation or crystallization from a suitable solvent system. For highly polar compounds like this, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more effective than traditional normal-phase chromatography.[13]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the large-scale synthesis via the two primary routes.
Route A: Diels-Alder Approach - Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of Diethyl 1-benzoyl-3,4-pyrroledicarboxylate | Incomplete reaction due to insufficient temperature or reaction time. | 1. Ensure the reaction temperature is maintained at the optimal level (typically around 190°C). 2. Extend the reaction time, monitoring the progress by TLC or HPLC. 3. Consider the use of a high-boiling point, inert solvent to ensure consistent heat transfer. |
| Side reactions, such as polymerization of DMAD. | 1. Add DMAD to the reaction mixture in a controlled manner to avoid localized high concentrations. 2. Ensure the absence of contaminants that could catalyze polymerization. | |
| Incomplete Hydrolysis of the Benzoyl Group | Insufficient base or reaction time for the hydrolysis step. | 1. Increase the stoichiometry of the base (e.g., sodium hydroxide) used for hydrolysis. 2. Prolong the reaction time at a controlled temperature. 3. Consider using a phase-transfer catalyst to improve the reaction rate in a biphasic system. |
| Product Contamination with Benzoic Acid | Inefficient removal of the benzoic acid byproduct. | 1. Perform multiple extractions with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acidic byproduct. 2. Recrystallize the final product from a suitable solvent to remove residual benzoic acid. |
| Dark-colored Product | Thermal decomposition of starting materials or product at high reaction temperatures. | 1. Optimize the reaction temperature and time to minimize thermal degradation. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 3. Purify the final product using activated carbon treatment followed by recrystallization. |
Route B: Enaminone-Based Synthesis - Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of Diethyl 2,3-bis[(dimethylamino)methylidene]succinate | Incomplete reaction of diethyl succinate with Bredereck's reagent. | 1. Ensure Bredereck's reagent is of high purity and handled under anhydrous conditions. 2. Use a slight excess of Bredereck's reagent to drive the reaction to completion. 3. Optimize the reaction temperature and time. |
| Moisture contamination leading to decomposition of Bredereck's reagent. | 1. Thoroughly dry all glassware and solvents before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products in the Cyclization Step | Incorrect stoichiometry of the primary amine or acid catalyst. | 1. Carefully control the addition of the primary amine and the acid catalyst. 2. Experiment with different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) to optimize selectivity. |
| Difficulty in Isolating the Final Product | High solubility of the product in the reaction mixture. | 1. After the reaction, evaporate the volatile components and attempt to precipitate the product by adding a non-polar solvent. 2. If precipitation is not effective, perform a liquid-liquid extraction to isolate the product. |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | 1. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product. 2. Purify the product using column chromatography (reversed-phase or HILIC may be necessary). 3. Ensure complete removal of solvents under high vacuum. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of Diethyl 3,4-pyrroledicarboxylate via the Enaminone Route
This protocol is adapted from a known procedure and optimized for larger scale synthesis.[2]
Step 1: Synthesis of Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate
-
Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a reflux condenser, add diethyl succinate (1.0 kg, 5.74 mol).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add Bredereck's reagent (2.2 kg, 12.6 mol) to the stirred diethyl succinate over 1 hour, maintaining the internal temperature below 30°C.
-
Reaction: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. The crude product can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of Diethyl 3,4-pyrroledicarboxylate
-
Reaction Setup: In a 20 L jacketed glass reactor, dissolve the crude diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate (assuming quantitative yield from the previous step) in ethanol (10 L).
-
Reagent Addition: Add a primary amine (e.g., ammonia in the form of ammonium acetate, 1.33 kg, 17.2 mol) and glacial acetic acid (1.0 L) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the formation of the product by TLC or LC-MS.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (10 L) and wash with water (3 x 5 L) and then with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Diethyl 3,4-pyrroledicarboxylate.
-
Section 4: Data Presentation
Table 1: Typical Reaction Parameters and Yields
| Parameter | Route A: Diels-Alder | Route B: Enaminone |
| Key Reagents | N-benzoylpyrrole, DMAD | Diethyl succinate, Bredereck's reagent |
| Reaction Temperature | 180-200°C (Diels-Alder) | 120-130°C (Enaminone formation) |
| 80-100°C (Hydrolysis) | 80°C (Cyclization) | |
| Typical Yield | 60-70% | 70-85% |
| Purity (after recrystallization) | >98% | >98% |
Section 5: Visualization
Diagram 1: Overall Workflow for the Enaminone-Based Synthesis
Caption: Workflow for the large-scale synthesis of Diethyl 3,4-pyrroledicarboxylate.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl Acetylenedicarboxylate, 98%. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). DIETHYL 3,4-PYRROLEDICARBOXYLATE. [Link]
-
Svete, J., et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(5), 683-688. [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet - Dimethyl acetylenedicarboxylate. [Link]
-
Sandlin, J. L., & Ito, Y. (1985). Large-scale preparative countercurrent chromatography for separation of polar compounds. Journal of Chromatography A, 348(1), 131-139. [Link]
-
Aitken, R. A., et al. (2019). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2019(3), M1083. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butoxybis(dimethylamino)methane. [Link]
Sources
- 1. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. Page loading... [wap.guidechem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Krapcho Decarboxylation for Pyrrole Derivatives
Welcome to the technical support center for the Krapcho decarboxylation of pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for their specific applications. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this transformation.
I. Frequently Asked Questions (FAQs)
Q1: What is the Krapcho decarboxylation and why is it useful for pyrrole derivatives?
The Krapcho decarboxylation is a chemical reaction that removes a carboxyl group from esters that have an electron-withdrawing group at the β-position.[1][2] For pyrrole derivatives, this typically involves the removal of an ester group attached to the pyrrole ring, which acts as the electron-withdrawing system. This reaction is particularly valuable because it proceeds under nearly neutral conditions, avoiding the harsh acidic or basic hydrolysis and subsequent high-temperature decarboxylation steps often required in traditional methods.[3][4] This mildness is crucial for preserving sensitive functional groups commonly found on complex pyrrole-containing molecules, which are prevalent in pharmaceuticals and natural products.[1]
Q2: What is the general mechanism of the Krapcho decarboxylation?
The reaction is typically carried out by heating the ester in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), with a salt containing a nucleophilic anion, like LiCl, NaCl, or NaCN.[1][5] The generally accepted mechanism involves two key steps:
-
Nucleophilic Attack: The halide anion (e.g., Cl⁻) performs an SN2 attack on the alkyl group of the ester.[3][5] For methyl esters, this results in the formation of a carboxylate anion and gaseous methyl chloride.[5] The choice of a polar aprotic solvent like DMSO is critical as it solvates the cation (e.g., Li⁺) but leaves the anion relatively "bare" and highly nucleophilic.[5]
-
Decarboxylation: The resulting carboxylate intermediate readily loses carbon dioxide (CO₂) to form a pyrrolyl anion. This step is driven by the formation of gaseous CO₂, shifting the reaction equilibrium forward.[3]
-
Protonation: A proton source, typically a small amount of water present in the solvent, quenches the pyrrolyl anion to yield the final decarboxylated pyrrole.[3]
Q3: Which ester group is most effective for this reaction?
Methyl esters are generally the most effective for Krapcho decarboxylation.[3] This is because the first step of the mechanism is an SN2 reaction, where the nucleophilic halide attacks the alkyl group of the ester. Methyl groups are sterically unhindered and are excellent substrates for SN2 reactions, leading to faster reaction rates compared to ethyl or other larger alkyl esters.[5][6]
Q4: Can I run the reaction without a salt?
In some cases, yes. For substrates with at least one acidic proton at the α-position to the ester, the dealkoxycarbonylation can sometimes be achieved by heating in wet DMSO without the addition of a salt.[6][7] However, the presence of a salt like LiCl or NaCl typically accelerates the reaction significantly.[3]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the Krapcho decarboxylation of pyrrole derivatives.
Problem 1: The reaction is slow or incomplete.
Possible Causes & Solutions:
-
Insufficient Temperature: Krapcho decarboxylations are high-temperature reactions, often requiring temperatures between 140-190 °C.[1] If your reaction is sluggish, gradually increasing the temperature may be necessary. Monitor the reaction for potential decomposition of your starting material or product.
-
Incorrect Solvent: DMSO and DMF are the most common solvents due to their high boiling points and ability to facilitate the SN2 mechanism.[1] Ensure your solvent is anhydrous if water-sensitive functional groups are present, but note that a stoichiometric amount of water is required for the protonation step.[3]
-
Ester Group Steric Hindrance: As mentioned, methyl esters are ideal. If you are using an ethyl or larger ester, the initial SN2 attack will be slower, requiring higher temperatures or longer reaction times.
-
Electronic Effects of Pyrrole Substituents: The electron density of the pyrrole ring can influence the reaction rate.
-
Electron-deficient pyrroles (e.g., those with additional electron-withdrawing groups) are generally good substrates. The partial reduction of these pyrroles has been studied, indicating their susceptibility to nucleophilic attack.[8][9][10][11]
-
Electron-rich pyrroles may be less stable at high temperatures and more prone to side reactions. Careful temperature control is crucial.
-
-
Salt Choice: Lithium chloride (LiCl) is often more effective than sodium chloride (NaCl) because the smaller Li⁺ cation can coordinate to the carbonyl oxygen, further activating the ester toward nucleophilic attack.[12]
Problem 2: Product decomposition or side reactions are observed.
Possible Causes & Solutions:
-
Excessively High Temperature: While high temperatures are necessary, they can also lead to the degradation of sensitive substrates or products. If you observe significant charring or multiple spots on your TLC plate, try reducing the reaction temperature and extending the reaction time. A time-course study at different temperatures (e.g., 110°C, 130°C, 145°C) can help identify the optimal balance between reaction rate and decomposition.[13]
-
Presence of Oxygen: At high temperatures, electron-rich pyrroles can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Residual Acid or Base: Ensure your starting material is free from any acidic or basic impurities from previous steps, as these can catalyze side reactions at high temperatures.
Problem 3: Difficulty in removing the high-boiling solvent (DMSO/DMF) during workup.
Possible Causes & Solutions:
-
Aqueous Workup: A common method is to cool the reaction mixture and dilute it with a large volume of water. The desired product can then be extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.
-
Microwave-Assisted Aqueous Conditions: For some substrates, particularly malonate derivatives, a microwave-assisted Krapcho decarboxylation in water with a salt like lithium sulfate can be an effective, more environmentally friendly alternative that avoids high-boiling organic solvents.[14][15]
III. Experimental Protocols & Data
General Protocol for Krapcho Decarboxylation of a Substituted Pyrrole-2-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the methyl pyrrole-2-carboxylate (1.0 equiv.), lithium chloride (1.5 equiv.), and dimethyl sulfoxide (DMSO, ~0.2 M).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 150-180 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMSO).
-
Extract the aqueous phase with ethyl acetate (3 x 10x the volume of DMSO).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Typical Reaction Conditions based on Pyrrole Substituents
| Pyrrole Substrate Example | Ester Group | Salt | Solvent | Temperature (°C) | Approx. Time (h) | Notes |
| Methyl 4-acetyl-1H-pyrrole-2-carboxylate | Methyl | LiCl | DMSO | 160 | 3-5 | Electron-withdrawing group facilitates the reaction. |
| Ethyl 4,5-diphenyl-1H-pyrrole-2-carboxylate | Ethyl | NaCl | DMSO | 180 | 6-8 | Slower due to ethyl ester; higher temperature needed. |
| Methyl 1-benzyl-5-nitro-1H-pyrrole-2-carboxylate | Methyl | LiCl | DMF | 150 | 2-4 | Highly electron-deficient; reacts relatively quickly. |
| Methyl 1H-pyrrole-2-carboxylate | Methyl | LiCl | DMSO | 175 | 4-6 | Unsubstituted pyrrole requires forcing conditions. |
IV. Visualizing the Process
Mechanism of Krapcho Decarboxylation
Caption: Key steps in the Krapcho decarboxylation mechanism.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
V. References
-
Banerjee, A. K., Poon, P. S., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(2), 67-71. [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
Grokipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
Merck Index. (n.d.). Krapcho Decarbalkoxylation. In The Merck Index Online. Retrieved from [Link]
-
Scite.ai. (n.d.). Advances in the Krapcho Decarboxylation. Retrieved from [Link]
-
Chem-Station. (2018). Krapcho Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Aqueous Krapcho Decarboxylation. Retrieved from [Link]
-
The Organic Chemistry Channel. (2022, November 5). Krapcho Decarboxylation. YouTube. [Link]
-
Cheng, X., et al. (2010). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Chemical Physics Letters, 496(1-3), 36-41. [Link]
-
Chemistry Stack Exchange. (2019). Reagents in Krapcho's decarboxylation. Retrieved from [Link]
-
Chiang, Y., et al. (2002). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Journal of the American Chemical Society, 124(10), 2454–2461. [Link]
-
Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-5. [Link]
-
Mason, J. D., & Murphree, S. S. (2013). Microwave-Assisted Aqueous Krapcho Decarboxylation. Synlett, 24(09), 1391-1394. [Link]
-
Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Arkivoc, 2007(4), 1-33. [Link]
-
Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262-271. [Link]
-
Donohoe, T. J., et al. (2008). The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions. Nature Protocols, 3(3), 484-92. [Link]
-
Donohoe, T. J., et al. (1998). Reduction of electron-deficient pyrroles using group I and II metals in ammonia. Journal of the Chemical Society, Perkin Transactions 1, 20, 3425-3438. [Link]
-
Donohoe, T. J., et al. (1998). Reduction of electron-deficient pyrroles using group I and II metals in ammonia. Journal of the Chemical Society, Perkin Transactions 1, 20, 3425-3438. [Link]
-
Donohoe, T. J., et al. (2008). The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions. Nature Protocols, 3(3), 484-92. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Krapcho Decarbalkoxylation [drugfuture.com]
- 3. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 4. scite.ai [scite.ai]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of electron-deficient pyrroles using group I and II metals in ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions | Springer Nature Experiments [experiments.springernature.com]
- 12. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Aqueous Krapcho Decarboxylation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Preventing side reactions in the synthesis of substituted pyrroles
Pyrrole Synthesis Advanced Troubleshooting Center
Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side reactions during the synthesis of substituted pyrroles. Drawing from established literature and practical field experience, this resource provides in-depth, mechanism-driven troubleshooting advice to help you optimize your reaction outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs): Understanding the Root Causes
-
Why is my pyrrole polymerization-prone, and how can I prevent it?
-
My reaction is yielding oxidized byproducts (e.g., pyrrolinones). What are the primary causes?
-
What leads to the formation of N-substituted vs. C-substituted pyrrole isomers in acylation reactions?
-
How can I minimize rearrangement byproducts in my synthesis?
-
-
Troubleshooting Guides: Practical Solutions to Common Problems
-
Problem 1: Low Yield Due to Tar/Polymer Formation in Paal-Knorr Synthesis.
-
Problem 2: Formation of Oxidized Impurities During Workup and Purification.
-
Problem 3: Poor Regioselectivity in Friedel-Crafts Acylation of Pyrroles.
-
-
Methodology Spotlight: The Paal-Knorr Synthesis
-
Detailed Step-by-Step Protocol
-
Troubleshooting Flowchart
-
-
References
Frequently Asked Questions (FAQs): Understanding the Root Causes
Q1: Why is my pyrrole polymerization-prone, and how can I prevent it?
A1: Pyrroles are electron-rich aromatic compounds, which makes them highly susceptible to electrophilic attack, including attack by other protonated pyrrole molecules. This self-reaction leads to polymerization, often observed as an insoluble tar or dark-colored reaction mixture. The initiation step is typically the protonation of a pyrrole ring, which generates a highly reactive electrophile that can then attack a neutral pyrrole molecule.
Key Factors Influencing Polymerization:
-
Acidity: Strong acids can readily protonate the pyrrole ring, initiating polymerization. The use of milder acids or buffered systems is often recommended.
-
Temperature: Higher reaction temperatures can accelerate the rate of polymerization.
-
Concentration: High concentrations of the pyrrole precursor or the pyrrole product can increase the likelihood of intermolecular reactions.
-
Electron-donating/withdrawing groups: Pyrroles with electron-donating substituents are more electron-rich and thus more prone to polymerization. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the pyrrole ring and reduce the tendency to polymerize.
Preventative Measures:
-
Use of Protecting Groups: The most effective strategy is often the use of an N-protecting group, such as tosyl (Ts), Boc, or a silyl group. This reduces the electron density of the ring and prevents protonation at the nitrogen.
-
Control of Reaction Conditions:
-
Maintain low temperatures.
-
Use dilute reaction conditions.
-
Slowly add reagents to avoid localized high concentrations.
-
-
Choice of Catalyst/Reagent: For reactions like the Paal-Knorr synthesis, milder catalysts such as ammonium chloride or p-toluenesulfonic acid can be preferable to strong mineral acids.
Q2: My reaction is yielding oxidized byproducts (e.g., pyrrolinones). What are the primary causes?
A2: The electron-rich nature of the pyrrole ring also makes it susceptible to oxidation, which can occur during the reaction, workup, or purification. The primary oxidant is often atmospheric oxygen, and the process can be catalyzed by light, acid, or trace metal impurities. The initial step is often the formation of a radical cation, which can then react with oxygen to form various oxidized species, including pyrrolinones and maleimides.
Mitigation Strategies:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Control of pH: Avoid strongly acidic or basic conditions during workup, as these can promote oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial.
-
Purification: Minimize exposure to air and light during purification. Use of silica gel that has been washed with a non-polar solvent and dried can also help remove trace metal impurities.
Q3: What leads to the formation of N-substituted vs. C-substituted pyrrole isomers in acylation reactions?
A3: The acylation of pyrroles can occur at either the nitrogen (N-acylation) or a carbon atom (C-acylation), and the outcome is highly dependent on the reaction conditions and the nature of the pyrrole substrate.
-
N-Acylation: This is often the kinetically favored product, especially with highly reactive acylating agents and in the presence of a non-coordinating base. The reaction proceeds through the pyrrolide anion, which is formed by deprotonation of the N-H bond.
-
C-Acylation: This is generally the thermodynamically favored product, particularly at the C2 position due to the stability of the resulting intermediate. C-acylation is favored under conditions that promote electrophilic aromatic substitution, such as the use of a Lewis acid catalyst.
Controlling the Selectivity:
| Factor | Favors N-Acylation | Favors C-Acylation |
| Base | Strong, non-coordinating bases (e.g., NaH, KH) | Weaker bases or no base |
| Solvent | Aprotic, non-polar solvents | Polar solvents |
| Temperature | Low temperatures | Higher temperatures |
| Catalyst | None | Lewis acids (e.g., AlCl3, SnCl4) |
Q4: How can I minimize rearrangement byproducts in my synthesis?
A4: Rearrangements, such as the migration of substituents around the pyrrole ring, can occur under thermal or acidic conditions. The driving force is typically the formation of a more thermodynamically stable isomer. For example, in the Fischer indole synthesis, which has mechanistic parallels to some pyrrole syntheses, acid-catalyzed rearrangements are a known side reaction.
Strategies to Minimize Rearrangements:
-
Temperature Control: Use the lowest possible temperature at which the reaction proceeds at a reasonable rate.
-
Choice of Acid: Use the mildest acid catalyst that is effective for the transformation. In some cases, solid-supported acids can offer better control.
-
Protecting Groups: Strategic use of bulky protecting groups can sterically hinder rearrangements.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent subsequent isomerization.
Troubleshooting Guides: Practical Solutions to Common Problems
Problem 1: Low Yield Due to Tar/Polymer Formation in Paal-Knorr Synthesis
Symptoms: The reaction mixture turns dark brown or black, and a significant amount of insoluble material is formed. The desired product is obtained in low yield after a difficult workup.
Root Cause Analysis: The Paal-Knorr synthesis often involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia under acidic conditions. The acidic environment can protonate the newly formed pyrrole, initiating polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting tar formation in Paal-Knorr synthesis.
Problem 2: Formation of Oxidized Impurities During Workup and Purification
Symptoms: New spots appear on TLC after workup or during column chromatography. The isolated product is colored, even though the pure compound is expected to be colorless. NMR may show signals corresponding to pyrrolinones or other oxidized species.
Root Cause Analysis: Exposure to atmospheric oxygen, especially in the presence of light, acid, or trace metals on silica gel, is oxidizing the electron-rich pyrrole.
Preventative Measures:
| Step | Action | Rationale |
| Workup | Use degassed water and solvents. Neutralize the reaction mixture promptly. | Minimizes exposure to dissolved oxygen. |
| Extraction | Work quickly and minimize exposure to ambient light. | Reduces light-catalyzed oxidation. |
| Drying | Dry the organic layer over anhydrous sodium sulfate, then filter and concentrate. | |
| Purification | Use de-activated silica gel (e.g., by adding 1-5% triethylamine to the eluent). | Neutralizes acidic sites on the silica that can promote oxidation/polymerization. |
| Storage | Store the final product under an inert atmosphere, protected from light, and at low temperature. | Ensures long-term stability. |
Problem 3: Poor Regioselectivity in Friedel-Crafts Acylation of Pyrroles
Symptoms: A mixture of C2- and C3-acylated pyrroles is obtained, making purification difficult and lowering the yield of the desired isomer.
Root Cause Analysis: The kinetic and thermodynamic sites of acylation are different. While C2 acylation is generally favored, the use of strong Lewis acids or high temperatures can lead to scrambling and the formation of the C3 isomer.
Optimizing for C2-Acylation:
Caption: Optimizing for C2-acylation of pyrroles.
Methodology Spotlight: The Paal-Knorr Synthesis
This section provides a representative protocol for the Paal-Knorr synthesis of a substituted pyrrole, highlighting key steps for avoiding common side reactions.
Detailed Step-by-Step Protocol: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexane-2,5-dione (1.0 eq).
-
Add ethanol as the solvent (to achieve a concentration of ~0.2 M).
-
Place the flask under an inert atmosphere (N2 or Ar).
-
-
Reagent Addition:
-
Add benzylamine (1.05 eq) to the solution.
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) as the catalyst.
-
-
Reaction:
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with diethyl ether and wash with a saturated aqueous solution of NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
References
Technical Support Center: Troubleshooting Low Yields in Diels-Alder Reactions with Pyrrole Dienophiles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for a particularly challenging yet synthetically valuable transformation: the Diels-Alder reaction using pyrrole and its derivatives as dienophiles. My aim is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my Diels-Alder reaction with a pyrrole dienophile giving low to no yield?
The primary reason for low reactivity is the aromatic character of the pyrrole ring.[1][2] The delocalization of the nitrogen's lone pair of electrons creates a stable aromatic system, which is disrupted in the course of the [4+2] cycloaddition. This aromatic stabilization energy acts as a significant kinetic barrier to the reaction. Unlike more reactive dienes like furan, pyrrole's aromaticity makes it a reluctant participant in Diels-Alder reactions.[2][3]
Q2: Can I use pyrrole as a diene instead of a dienophile?
While this guide focuses on pyrrole as a dienophile, it's important to note that pyrrole can also function as a diene, particularly when substituted with electron-withdrawing groups on the nitrogen atom.[4] However, its aromaticity still presents a challenge, and it is generally considered a poor diene.[5]
Q3: What are the most common side reactions I should be aware of?
A prevalent side reaction is the Michael addition of the pyrrole to the dienophile, especially with electron-poor dienophiles.[5] This competitive reaction pathway can significantly reduce the yield of the desired Diels-Alder adduct. Additionally, polymerization of the starting materials and product decomposition under harsh reaction conditions (e.g., high temperatures) can also contribute to low yields.[1]
Q4: Are there any general strategies to improve the success of these reactions?
Yes, several strategies can be employed:
-
Activation of the Pyrrole: Attaching an electron-withdrawing group to the pyrrole nitrogen can decrease its aromaticity and enhance its dienophilic character.
-
Use of Catalysts: Lewis acids are commonly used to catalyze Diels-Alder reactions by lowering the LUMO of the dienophile.[6][7]
-
High Pressure: Applying high pressure can favor the formation of the more compact transition state of the cycloaddition, thereby increasing the reaction rate and yield.[1]
-
Intramolecular Reactions: Designing the reaction to be intramolecular can provide a significant entropic advantage, often leading to more facile cycloaddition.[1]
In-Depth Troubleshooting Guides
Problem 1: No Reaction or Very Low Conversion
You've set up your Diels-Alder reaction with a pyrrole dienophile, but upon analysis (TLC, LC-MS, NMR), you observe only starting materials.
This issue typically stems from an insufficient driving force to overcome the activation energy of the reaction. The inherent aromaticity of the pyrrole ring is the primary culprit.
Caption: Troubleshooting workflow for low conversion.
1. Activate the Pyrrole Dienophile:
-
Rationale: Attaching an electron-withdrawing group (EWG) to the pyrrole nitrogen reduces the electron density in the ring, diminishing its aromatic character and making it a more willing participant in the cycloaddition.[4]
-
Protocol:
-
Select an appropriate EWG. Common choices include acyl (e.g., acetyl, benzoyl), sulfonyl (e.g., tosyl, mesyl), or carbamate (e.g., Boc, Cbz) groups.
-
Synthesize the N-substituted pyrrole. For example, for N-acylation, react pyrrole with the corresponding acid chloride or anhydride in the presence of a base like pyridine or triethylamine.
-
Purify the N-substituted pyrrole and use it in your Diels-Alder reaction under your standard conditions.
-
2. Employ Lewis Acid Catalysis:
-
Rationale: A Lewis acid can coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO gap between the diene and dienophile, accelerating the reaction.[6][8] Recent studies suggest that Lewis acids also work by reducing the Pauli repulsion between the reactants.[9]
-
Protocol:
-
Choose a suitable Lewis acid. See the table below for a comparison.
-
Dry your solvent and glassware thoroughly, as many Lewis acids are water-sensitive.
-
Dissolve the dienophile and the N-substituted pyrrole in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture (e.g., to 0 °C or -78 °C) before adding the Lewis acid dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Table 1: Comparison of Common Lewis Acids for Diels-Alder Reactions
| Lewis Acid | Common Solvents | Typical Temperature (°C) | Notes |
| BF₃·OEt₂ | Dichloromethane, Toluene | -78 to 25 | Mild and commonly used. |
| AlCl₃ | Dichloromethane, Nitroalkanes | -20 to 25 | Very strong, but can promote side reactions.[7] |
| ZnCl₂ | Diethyl ether, THF | 0 to 25 | Milder than AlCl₃, good for sensitive substrates. |
| TiCl₄ | Dichloromethane, Toluene | -78 to 0 | Strong Lewis acid, often used for stereoselective reactions. |
| Ca(OTf)₂ | Dichloromethane | -20 to 25 | A sustainable alternative, effective for activating carbonyls.[7] |
Problem 2: Formation of Significant Side Products
Your reaction proceeds, but you isolate a mixture of the desired Diels-Alder adduct and other compounds, often isomeric with the starting materials or having incorporated only one of the reactants.
The most common side reaction is a Michael-type addition of the pyrrole to the dienophile.[5] This is particularly problematic when the dienophile is highly electron-deficient. The pyrrole can act as a nucleophile, attacking the β-carbon of an α,β-unsaturated system.
Caption: Troubleshooting workflow for side product formation.
1. Optimize Reaction Temperature:
-
Rationale: The Diels-Alder reaction and Michael addition have different activation energies. By lowering the temperature, you may be able to favor the desired cycloaddition pathway.
-
Protocol:
-
Set up parallel reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C).
-
Monitor the reactions by a suitable analytical technique (e.g., TLC or LC-MS) to determine the optimal temperature for maximizing the desired product-to-side product ratio.
-
2. Screen Lewis Acids:
-
Rationale: The choice of Lewis acid can influence the regioselectivity and chemoselectivity of the reaction. Some Lewis acids may preferentially activate the dienophile for cycloaddition over Michael addition.
-
Protocol:
-
Set up small-scale reactions with a panel of Lewis acids (see Table 1).
-
Use a consistent set of reaction conditions (solvent, temperature, concentration) for each Lewis acid.
-
Analyze the product distribution for each reaction to identify the most selective Lewis acid.
-
3. Introduce Sterically Hindering N-Protecting Groups:
-
Rationale: A bulky N-substituent on the pyrrole can sterically disfavor the Michael addition pathway by shielding the nucleophilic positions of the pyrrole ring.
-
Protocol:
-
Synthesize N-substituted pyrroles with increasingly bulky protecting groups (e.g., compare N-acetyl to N-pivaloyl or N-triisopropylsilyl (TIPS)).
-
Perform the Diels-Alder reaction with these modified pyrroles and analyze the product ratios.
-
Problem 3: Product Decomposition or Retro-Diels-Alder Reaction
You observe the formation of the desired product, but the yield decreases over time, or you isolate starting materials upon workup or purification.
The Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder reaction.[9] This is favored at higher temperatures. The adduct itself may also be unstable under the reaction or workup conditions, especially if acidic or basic reagents are used.
Caption: Troubleshooting workflow for product decomposition.
1. Minimize Reaction Time and Temperature:
-
Rationale: To prevent the retro-Diels-Alder reaction and thermal decomposition, the reaction should be run at the lowest possible temperature for the shortest amount of time necessary for complete conversion of the limiting reagent.
-
Protocol:
-
Carefully monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, immediately proceed with the workup.
-
If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
2. Implement a Mild Workup Procedure:
-
Rationale: Quenching the reaction with strong acids or bases can lead to product degradation. A gentle, neutral quench is often preferable.
-
Protocol:
-
Quench the reaction by pouring it into a saturated aqueous solution of a mild reagent like sodium bicarbonate or ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure at a low temperature.
-
3. Choose an Appropriate Purification Method:
-
Rationale: High temperatures during purification (e.g., distillation) can induce the retro-Diels-Alder reaction. Milder techniques are recommended.
-
Protocol:
-
Purify the crude product using flash column chromatography on silica gel or alumina.
-
If the product is a solid, recrystallization from a suitable solvent system is another mild purification option.
-
By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the yields and success rates of your Diels-Alder reactions with pyrrole dienophiles.
References
- Jung, M. E., & Rohloff, J. C. (1984). Intramolecular Diels-Alder Chemistry of Pyrroles. J. Chem. Soc., Chem. Commun., 630-631.
-
ResearchGate. (n.d.). Diels-Alder reaction of pyrroles (30, 34, or 35) with 37. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
- Fernández, I., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions.
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effects in the Diels-Alder reactions of butadienes, cyclopentadienes, furans and pyroles with maleic anhydride. Retrieved from [Link]
- Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194.
- Wenkert, E., Moeller, P. D. R., & Piettre, S. R. (1988). Five-membered aromatic heterocycles as dienophiles in Diels-Alder reactions. Furan, pyrrole, and indole. Journal of the American Chemical Society, 110(21), 7188-7194.
-
ResearchGate. (n.d.). Ionic Liquids in Polar Diels-Alder Reactions Using Carbocycles and Heterocycles as Dienophiles. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Pyrrole. Retrieved from [Link]
- Poater, J., et al. (2018). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 29(4), 1155-1164.
- Domingo, L. R. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 26(11), 3192.
-
Harvest (uSask). (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). Retrieved from [Link]
-
YouTube. (2020, December 25). Pyrrole: Addition Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]
-
askIITians. (2019, January 22). Why furan show diels alder reaction but thiophene and pyrrole not?. Retrieved from [Link]
-
PubMed Central. (2020, August 18). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. Retrieved from [Link]
-
Quora. (2015, November 14). Why does Furan participate in Diels alder reaction more readily than Pyrrole?. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyrrole as a dienophile in intramolecular inverse electron-demand Diels-Alder reactions with 1,2,4-triazines. Retrieved from [Link]
-
YouTube. (2021, January 3). Diels Alder Reaction. Retrieved from [Link]
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Why furan show diels alder reaction but thiophene and pyrrole not? Wh - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to the Synthesis of Diethyl 1H-pyrrole-3,4-dicarboxylate
Welcome to the comprehensive technical support guide for the synthesis of Diethyl 1H-pyrrole-3,4-dicarboxylate. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure successful and scalable synthesis.
Introduction to the Synthesis of Diethyl 1H-pyrrole-3,4-dicarboxylate
Diethyl 1H-pyrrole-3,4-dicarboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through a cyclocondensation reaction. The prevalent and efficient method involves the reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with a primary amine, such as ammonium formate or ammonium acetate, under acidic conditions.[1][2] This approach offers high yields and a relatively straightforward procedure.
Alternative classical methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch syntheses, are also recognized.[1][3] However, their direct application to produce Diethyl 1H-pyrrole-3,4-dicarboxylate can present challenges, which will be addressed in this guide.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of Diethyl 1H-pyrrole-3,4-dicarboxylate, providing causative explanations and actionable solutions.
Primary Synthesis Route: From Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors:
-
Incomplete formation of the starting bis-enaminone: The synthesis of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate is a critical preceding step. Incomplete reaction or degradation of this starting material will directly impact the final yield. Ensure the reaction with Bredereck's reagent goes to completion.
-
Suboptimal reaction conditions: The choice of ammonium salt, solvent system, and reaction temperature are crucial. While both ammonium formate and ammonium acetate can be used, their efficiency may vary.[1][2] The ethanol and acetic acid solvent mixture provides the necessary acidic environment for the cyclization to proceed.
-
Inefficient workup and purification: The product can be lost during extraction and purification steps. Ensure complete extraction from the aqueous layer and careful handling during crystallization or chromatography.
Troubleshooting Steps:
-
Verify the purity of your starting materials: Use freshly prepared or properly stored diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate.
-
Optimize the reaction conditions: Experiment with both ammonium formate and ammonium acetate to determine the optimal reagent for your setup. Ensure the reflux temperature is maintained consistently.
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time and preventing product degradation from prolonged heating.
-
Refine your workup procedure: After evaporation of the solvents, ensure the residue is thoroughly triturated to induce crystallization. If the product remains oily, consider purification by column chromatography.
Q2: I am observing a significant amount of colored impurities in my final product, even after purification. What are these impurities and how can I remove them?
A2: The formation of colored impurities is a common issue in pyrrole synthesis, often due to oxidation or side reactions.
-
Oxidation of the pyrrole ring: Pyrroles, being electron-rich heterocycles, are susceptible to oxidation, which can lead to the formation of colored polymeric materials.
-
Incomplete cyclization or side reactions: Partially reacted intermediates or side products from the reaction of the bis-enaminone can persist as impurities.
Troubleshooting Steps:
-
Minimize exposure to air and light: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the purified product in a dark, cool place.
-
Thorough purification: Recrystallization is often effective in removing colored impurities. If this fails, column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) is recommended.
-
Charcoal treatment: In some cases, treating a solution of the crude product with activated charcoal can help to adsorb colored impurities before filtration and crystallization.
Q3: The reaction seems to stall and does not go to completion. What could be the reason?
A3: A stalled reaction can be due to several factors related to the reaction conditions and reagents.
-
Insufficient acidity: The cyclization step is acid-catalyzed. An insufficient amount of acetic acid in the reaction mixture can slow down or halt the reaction.
-
Decomposition of reagents: The starting bis-enaminone may be sensitive to prolonged heating in the acidic medium, leading to decomposition before the reaction is complete.
-
Poor quality of ammonium salt: The use of old or impure ammonium formate or acetate can affect the reaction's progress.
Troubleshooting Steps:
-
Check the acidity: Ensure the correct ratio of ethanol to acetic acid is used to maintain an appropriate pH.
-
Monitor temperature closely: Avoid excessive heating, which can lead to reagent decomposition. Maintain a gentle reflux.
-
Use fresh reagents: Employ freshly opened or properly stored ammonium salts.
Alternative Synthesis Routes: Paal-Knorr and Hantzsch Syntheses
While less common for this specific target molecule, researchers may consider these classical methods.
Q4: I am attempting a Paal-Knorr synthesis to obtain Diethyl 1H-pyrrole-3,4-dicarboxylate. What are the likely challenges?
A4: The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3] The key challenge for synthesizing Diethyl 1H-pyrrole-3,4-dicarboxylate via this route is the accessibility and stability of the required 1,4-dicarbonyl precursor, diethyl 2,3-diacetylsuccinate.
Potential Issues:
-
Side reactions: Under the acidic conditions of the Paal-Knorr synthesis, side reactions such as furan formation can occur, reducing the yield of the desired pyrrole.[3]
Q5: What are the anticipated difficulties in using the Hantzsch synthesis for this target molecule?
A5: The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. Adapting this for Diethyl 1H-pyrrole-3,4-dicarboxylate would require careful selection of starting materials that lead to the desired substitution pattern.
Potential Issues:
-
Complexity of starting materials: Identifying and synthesizing the appropriate β-ketoester and α-haloketone to yield the 3,4-dicarboxylate substitution pattern can be challenging.
-
Regioselectivity: Controlling the regioselectivity of the reaction to obtain the desired isomer can be difficult.
-
Side reactions: Competing reactions such as C-alkylation versus N-alkylation of the enamine intermediate can lead to a mixture of products.
Frequently Asked Questions (FAQs)
Q: What is the role of acetic acid in the primary synthesis method?
A: Acetic acid serves as an acid catalyst to facilitate the cyclocondensation reaction. It protonates the enaminone, making it more susceptible to nucleophilic attack by the amine, and also aids in the elimination of dimethylamine and water during the ring-closure and aromatization steps.
Q: Can I use other ammonium salts besides formate or acetate?
A: While formate and acetate are the most commonly reported, other ammonium salts that can provide ammonia or a primary amine in situ under the reaction conditions could potentially be used. However, optimization of the reaction conditions would be necessary.
Q: What is Bredereck's reagent and why is it used?
A: Bredereck's reagent, or tert-butoxybis(dimethylamino)methane, is a powerful formylating and aminomethylenating agent.[4][5] It is used to react with diethyl succinate to form the key intermediate, diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate, by introducing the dimethylaminomethylene groups at the α-positions.
Q: What are the key safety precautions to consider during this synthesis?
A: Standard laboratory safety practices should be followed. Bredereck's reagent can be moisture-sensitive and should be handled under anhydrous conditions. The reaction is typically carried out under reflux, so proper ventilation and a well-maintained fume hood are essential. The solvents used (ethanol, acetic acid, ethyl acetate, hexanes) are flammable.
Experimental Protocols and Data
Synthesis of Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate
This protocol is adapted from established literature procedures for the reaction of active methylene compounds with Bredereck's reagent.
Materials:
-
Diethyl succinate
-
Bredereck's reagent (tert-butoxybis(dimethylamino)methane)
-
Anhydrous toluene (or another suitable high-boiling inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve diethyl succinate (1 equivalent) in anhydrous toluene.
-
Add Bredereck's reagent (2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within several hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation under reduced pressure or used directly in the next step if of sufficient purity.
Synthesis of Diethyl 1H-pyrrole-3,4-dicarboxylate
This protocol is based on the procedure described by Svete et al.[2]
Materials:
-
Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate
-
Ammonium formate (or ammonium acetate)
-
Ethanol
-
Acetic acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate (1 equivalent) and ammonium formate (1 equivalent).
-
Add a mixture of ethanol and acetic acid (typically in a 2:1 ratio).
-
Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and evaporate the volatile components under reduced pressure.
-
Suspend the residue in water and make the solution alkaline with solid sodium bicarbonate.
-
Extract the aqueous phase with dichloromethane.
-
Acidify the aqueous phase with 1 M hydrochloric acid to approximately pH 2 and extract again with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by trituration with ethanol or by column chromatography on silica gel (eluent: ethyl acetate).
Data Summary: Influence of Reaction Parameters
The yield of Diethyl 1H-pyrrole-3,4-dicarboxylate is influenced by several factors. The following table summarizes typical outcomes based on literature reports.
| Ammonium Salt | Solvent System | Reaction Time (reflux) | Typical Yield | Reference |
| Ammonium formate | Ethanol/Acetic Acid (2:1) | 1 hour | 42% | [2] |
| Ammonium acetate | Ethanol/Acetic Acid | Not specified | Not specified | [2] |
Note: Yields can vary based on the scale of the reaction and purification method.
Reaction Mechanisms and Workflows
Reaction Mechanism: From Bis-enaminone to Pyrrole
The formation of the pyrrole ring proceeds through a cyclocondensation mechanism. The key steps are:
-
Initial Michael Addition: The amine (from the ammonium salt) acts as a nucleophile and attacks one of the enaminone systems.
-
Elimination of Dimethylamine: The resulting intermediate eliminates a molecule of dimethylamine.
-
Second Michael Addition and Cyclization: An intramolecular Michael addition occurs, where the newly introduced nitrogen attacks the second enaminone system, leading to the formation of the five-membered ring.
-
Elimination and Aromatization: Subsequent elimination of a second molecule of dimethylamine and a molecule of water leads to the formation of the aromatic pyrrole ring.
Troubleshooting Workflow
References
- Kornfeld, E. C.; Jones, R. G. J. Org. Chem.1983, 48 (23), 4399–4404.
- Paal, C. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
- Kantlehner, W.; Bowers, A. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2007.
- Škrlep, L.; Čerček-Hočevar, A.; Jakše, R.; Stanovnik, B.; Svete, J. Z.
- Bredereck, H.; Effenberger, F.; Brendle, E. Angew. Chem. Int. Ed. Engl.1966, 5, 132.
Sources
Mitigating Electrochemical Creep in High-Performance Actuators
<Technical Support Center: Pyrrole Copolymer Actuators >
Last Updated: January 6, 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole copolymer actuators. This guide is designed to provide in-depth, practical solutions for a common challenge in the field: electrochemical creep. Here, you will find a combination of theoretical explanations, troubleshooting advice, and detailed experimental protocols to help you enhance the performance and longevity of your actuators.
Understanding Electrochemical Creep: A Primer
Electrochemical creep is the irreversible deformation of a conducting polymer actuator that occurs during electrochemical cycling under a constant load.[1] Unlike static mechanical creep, which is deformation under a constant mechanical stress, electrochemical creep is specifically associated with the redox cycles that drive actuation.[2][3] This phenomenon is a significant hurdle for applications requiring precise positioning and long-term stability, as it leads to a gradual elongation and loss of performance over time.
The primary mechanism behind this creep is linked to the movement of ions and solvent molecules into and out of the polymer matrix during oxidation and reduction.[4] This process can lead to irreversible changes in the polymer's morphology and chain structure, resulting in a progressive, non-recoverable strain.
Frequently Asked Questions (FAQs)
This section addresses common questions about electrochemical creep in pyrrole copolymer actuators.
Q1: What is the fundamental difference between mechanical creep and electrochemical creep?
A1: Mechanical creep is the time-dependent deformation of a material under a constant mechanical load.[5] Electrochemical creep, on the other hand, is specifically observed in conducting polymers during electrochemical cycling and is a result of the repeated swelling and shrinking of the polymer as ions move in and out of its structure.[1]
Q2: Why is electrochemical creep a significant problem for my experiments?
A2: Electrochemical creep can severely impact the performance and reliability of your actuators. It leads to a loss of positional accuracy over time, reduced actuation strain, and a shorter operational lifetime.[6] For applications in areas like micromanipulation or drug delivery, where precision is paramount, mitigating creep is essential.
Q3: Can the choice of dopant influence the extent of electrochemical creep?
A3: Absolutely. The size and mobility of the dopant anion play a crucial role in the actuation mechanism and, consequently, in the degree of creep.[7][8] Larger, less mobile anions can become entrapped within the polymer matrix, leading to predominantly cation-driven actuation and potentially different creep behavior compared to systems with smaller, more mobile anions.[9]
Q4: Is it possible to completely eliminate electrochemical creep?
A4: While complete elimination is challenging, significant reduction is achievable. Strategies such as chemical cross-linking, optimizing synthesis parameters, and careful selection of dopants and electrolytes can substantially minimize creep and enhance the long-term stability of the actuators.[1]
Troubleshooting Guide: Diagnosing and Resolving Creep-Related Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Q: My actuator shows significant elongation and doesn't return to its original length after several cycles. What's causing this?
A: This is a classic sign of electrochemical creep. The irreversible strain is likely due to progressive morphological changes in the polymer.
-
Possible Cause 1: Suboptimal Dopant Choice. If you are using a dopant with high mobility, the repeated ingress and egress of large ions can disrupt the polymer chain packing.
-
Possible Cause 2: High Operating Voltage. Applying excessively high potentials can lead to over-oxidation of the polymer, causing irreversible damage to the polymer backbone and exacerbating creep.[10]
-
Solution: Operate the actuator within a stable potential window. Determine this window using cyclic voltammetry (CV) to identify the onset of oxidative degradation.
-
-
Possible Cause 3: Inadequate Polymer Structure. A loosely packed polymer structure is more susceptible to irreversible deformation.
Q: The actuation strain of my device decreases significantly after a few hundred cycles. How can I improve its cycle life?
A: A reduction in strain amplitude over time is often linked to polymer degradation and a decrease in the amount of charge transferred during cycling.
-
Possible Cause 1: Electrolyte Degradation. The electrolyte can degrade, especially in the presence of oxygen and humidity, which slows down ion diffusion and reduces the actuator's lifetime.[10]
-
Solution: Perform actuation experiments in an inert environment, such as a glove box, to minimize electrolyte oxidation.[10]
-
-
Possible Cause 2: Delamination. Poor adhesion between the PPy film and the substrate (e.g., gold-coated electrode) can lead to delamination after repeated cycling, increasing contact resistance and reducing performance.[10]
-
Solution: Ensure proper substrate preparation and consider using adhesion-promoting layers. Electropolymerization of polydopamine as an underlayer has been shown to improve the adhesion of PPy hydrogels.
-
-
Possible Cause 3: Polymer Degradation. As mentioned, over-oxidation can damage the polymer.
-
Solution: Limit the applied potential to the stable window. Additionally, "idling" the actuator for several cycles before use can sometimes help to stabilize its performance and minimize subsequent creep.[1]
-
Q: I'm trying to synthesize a pyrrole copolymer to reduce creep, but the resulting film has poor conductivity and actuation performance. What could be wrong?
A: Copolymerization can be an effective strategy, but the properties of the resulting material are highly dependent on the synthesis conditions and the choice of comonomer.
-
Possible Cause 1: Inappropriate Comonomer Ratio. The ratio of pyrrole to the comonomer in the synthesis solution will directly affect the properties of the final copolymer.[11]
-
Solution: Systematically vary the comonomer ratio to find an optimal balance between reduced creep and desired electrochemical and mechanical properties.
-
-
Possible Cause 2: Unfavorable Polymerization Conditions. The electrochemical synthesis parameters, such as current density, potential, and solvent, have a significant impact on the morphology and properties of the resulting film.[12][13]
-
Solution: Optimize the electropolymerization conditions for your specific copolymer system. For instance, constant current (galvanostatic) deposition can often result in more uniform film growth.[10]
-
-
Possible Cause 3: Phase Segregation of Comonomers. If the comonomers have significantly different reactivity ratios, the resulting copolymer may not be homogeneous, leading to inconsistent properties.
-
Solution: Characterize the copolymer structure using techniques like FT-IR, NMR, and MALDI mass spectrometry to confirm the incorporation of both monomers into the polymer chains.[14]
-
Visualization of Concepts and Workflows
To better illustrate the concepts discussed, here are some diagrams created using Graphviz.
Caption: Mechanism of Electrochemical Creep.
Caption: Troubleshooting Workflow for Creep Reduction.
Experimental Protocols
Here are detailed protocols for key experiments related to the synthesis and characterization of pyrrole copolymer actuators.
Protocol 1: Galvanostatic Synthesis of PPy Actuator Films
This protocol describes the electrochemical synthesis of a standard PPy film doped with dodecylbenzene sulfonate (DBS).
Materials and Equipment:
-
Three-electrode electrochemical cell
-
Potentiostat/Galvanostat
-
Working Electrode: Stainless steel or gold-sputtered substrate
-
Counter Electrode: Platinum sheet
-
Reference Electrode: Ag/AgCl
-
Electrolyte solution: 0.1 M pyrrole, 0.1 M sodium dodecylbenzene sulfonate (NaDBS) in deionized water
-
High-purity nitrogen gas
Procedure:
-
Clean the working electrode by sonicating in acetone, then ethanol, and finally deionized water. Dry under a stream of nitrogen.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Prepare the electrolyte solution by dissolving pyrrole and NaDBS in deionized water.
-
Deoxygenate the electrolyte solution by bubbling with high-purity nitrogen for at least 20 minutes. This is crucial to prevent side reactions during polymerization.[10]
-
Perform the galvanostatic deposition by applying a constant current density of 0.1-0.5 mA/cm². The deposition time will determine the film thickness. A typical deposition time is 1-2 hours.
-
After deposition, gently rinse the PPy-coated electrode with deionized water to remove any unreacted monomer and excess electrolyte.
-
Carefully peel the PPy film from the substrate.
-
Store the film in the appropriate electrolyte solution for subsequent testing.
Protocol 2: Characterization of Electrochemical Creep
This protocol outlines a method to quantify the electrochemical creep of a PPy actuator film.
Materials and Equipment:
-
Linear muscle analyzer or a custom setup with a force transducer and displacement sensor
-
Potentiostat/Galvanostat
-
Electrochemical cell suitable for mounting the actuator film
-
Electrolyte solution (e.g., 0.1 M NaCl in water)
Procedure:
-
Cut the PPy film into a rectangular strip of known dimensions (e.g., 10 mm x 2 mm).
-
Mount the film in the linear muscle analyzer, ensuring it is submerged in the electrolyte solution.
-
Apply a constant tensile load to the film (e.g., 1.0 MPa).[1] This load should be below the material's yield strength.
-
Allow the film to equilibrate under the static load until the initial mechanical creep stabilizes.
-
Begin electrochemical cycling by applying a square wave potential between the oxidation and reduction potentials of the PPy film (e.g., -0.85 V to +0.3 V vs. Ag/AgCl).[1]
-
Simultaneously record the displacement (length change) of the film over a large number of cycles (e.g., >1000).
-
The electrochemical creep rate can be calculated as the change in the baseline length of the actuator per cycle.
Data Summary
The choice of synthesis parameters and dopants significantly affects the properties of PPy actuators. The following table summarizes some key relationships.
| Parameter | Effect on Actuator Properties | Rationale |
| Dopant Size | Larger, immobile dopants (e.g., DBS) often lead to cation-driven actuation. Smaller, mobile dopants (e.g., ClO₄⁻) lead to anion-driven actuation.[7][8] | The mobility of the ion dictates which species moves to maintain charge neutrality during redox cycles. |
| Current Density (Galvanostatic Synthesis) | Higher current densities can lead to faster film growth but may result in a less uniform and more porous structure.[10] | At high deposition rates, the polymer chains have less time to organize into a dense structure. |
| Cross-linking | Increases stiffness and reduces electrochemical creep, but may decrease maximum strain.[1] | Covalent bonds between polymer chains restrict their movement and prevent irreversible slippage. |
| Operating Environment | Actuation in an inert atmosphere enhances lifetime and stability compared to open air.[10] | Oxygen and moisture can degrade the electrolyte and the polymer, leading to reduced performance. |
Conclusion
Reducing electrochemical creep in pyrrole copolymer actuators is a multifaceted challenge that requires a systematic approach. By understanding the underlying mechanisms of creep and carefully controlling experimental variables such as dopant selection, synthesis conditions, and operating environment, it is possible to fabricate more robust and reliable actuators. The troubleshooting guide and protocols provided here serve as a starting point for optimizing your experimental setup and achieving high-performance, long-lasting actuators for your specific application.
References
-
Lee, W. K., et al. (n.d.). Actuation mechanism of solid state polypyrrole actuator according to dopant size. Materials Research Innovations, 13(3), e135-e138. [Link]
-
Tominaga, K., et al. (2011). Suppression of electrochemical creep by cross-link in polypyrrole soft actuators. Physics Procedia, 14, 143-146. [Link]
-
Gu, G., et al. (2006). Illustration of the actuation mechanism of trilayer polypyrrole actuator. ResearchGate. [Link]
-
Lee, W. K., et al. (2009). Actuation mechanism of solid state polypyrrole actuator according to dopant size. Materials Research Innovations, 13(3). [Link]
-
Gandhi, M. R., et al. (1995). Mechanism of electromechanical actuation in polypyrrole. Synthetic Metals, 73(3), 247-254. [Link]
-
Tybrandt, K., et al. (2014). Environmental Effects on the Polypyrrole Tri-layer Actuator. MDPI. [Link]
-
Madden, J. D. W. (n.d.). Creep and Cycle Life in Polypyrrole Actuators. People. [Link]
-
Chen, J. I., et al. (1989). Synthesis and Characterization of Electroactive Polymers Based on Pyrrole. DTIC. [Link]
-
Quora. (2018). What is the difference between creep and relaxation and why are these subjects important for understanding polymeric materials?[Link]
-
Ramasamy, M. S., et al. (2014). Fabrication and characterization of dry conducting polymer actuator by vapor phase polymerization of polypyrrole. Journal of Nanoscience and Nanotechnology, 14(10), 7553-7557. [Link]
-
Wu, Y., et al. (2018). Recent Advances on Polypyrrole Electroactuators. PMC - NIH. [Link]
-
Anquetil, P. A. (2006). Development and characterization of conducting polymer actuators. DSpace@MIT. [Link]
-
EWI. (2024). Long-term Polymer Properties: Plastic Creep and Stress Relaxation. [Link]
-
University of Zaragoza. (n.d.). Materials. Topic 8. Creep and relaxation. [Link]
-
Foroutani, K., & Pourabbas, B. (2018). Synthesis and characterization of poly(thiophene-co-pyrrole) conducting copolymer nanoparticles via chemical oxidative polymerization. ResearchGate. [Link]
-
Morari, C., et al. (2018). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. MDPI. [Link]
-
Fernández-Sastre, M., et al. (2022). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Digital CSIC. [Link]
-
Punning, A., et al. (2007). Long-term degradation of the ionic electroactive polymer actuators. ResearchGate. [Link]
-
Tominaga, K., et al. (2011). Suppression of electrochemical creep by cross-link in polypyrrole soft actuators. Physics Procedia, 14, 143-146. [Link]
-
Daranga, M., et al. (2008). Synthesis and characterization of new functionalised pyrrole copolymers. ResearchGate. [Link]
-
Slideshare. (n.d.). Experimental study on creep and stress relaxation. [Link]
-
Inzelt, G., & Pineri, M. (2015). Synthesis and characterization of new copolymer of pyrrole and 3,4-ethylenedioxythiophene synthesized by electrochemical route. ResearchGate. [Link]
-
Altair Product Documentation. (n.d.). RD-E: 5200 Creep and Stress Relaxation. [Link]
-
Schmidt, C. E., et al. (2012). Biocompatibility Implications of Polypyrrole Synthesis Techniques. PMC - NIH. [Link]
-
Nguyen, C. T., et al. (2017). Dynamic Compensation of Load-Dependent Creep in Dielectric Electro-Active Polymer Actuators. ResearchGate. [Link]
-
Wu, Y., et al. (2018). Recent Advances on Polypyrrole Electroactuators. MDPI. [Link]
-
Anquetil, P. A. (2006). Development and characterization of conducting polymer actuators. ResearchGate. [Link]
-
Madden, J. D. W. (n.d.). Conducting polymer actuators as engineering materials. People. [Link]
-
Wang, Y., et al. (2023). Flexible Actuators Based on Conductive Polymer Ionogels and Their Electromechanical Modeling. MDPI. [Link]
-
Ayad, M. M., & Zaki, E. A. (2015). Polypyrrole Composites: Electrochemical Synthesis, Characterizations and Applications. ResearchGate. [Link]
-
Hashmi, S., et al. (2020). Chemical and Electrochemical Synthesis of Polypyrrole Using Carrageenan as a Dopant: Polypyrrole/Multi-Walled Carbon Nanotube Nanocomposites. MDPI. [Link]
-
Bott, A. W. (n.d.). Electrochemical Techniques for the Characterization of Redox Polymers. [Link]
-
Madden, J. D. (2000). Conducting polymer actuators. DSpace@MIT. [Link]
-
Chen, X., et al. (2017). High energy conversion efficiency conducting polymer actuators based on PEDOT:PSS/MWCNTs composite electrode. RSC Publishing. [Link]
-
Ho, W. H. (2008). Design, fabrication and characterization of polypyrrole trilayer actuators. DSpace@MIT. [Link]
-
Semantic Scholar. (n.d.). Analyzing the structural behavior of conducting polymer actuators and its interdependence with the electrochemical phenomenon. [Link]
-
Ray, S. S., et al. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI. [Link]
-
Zhang, J., et al. (2019). Experimental Studies and Numerical Simulation of Polypyrrole Trilayer Actuators. ACS Omega. [Link]
-
Tamm, T., et al. (2019). Antagonist Concepts of Polypyrrole Actuators: Bending Hybrid Actuator and Mirrored Trilayer Linear Actuator. MDPI. [Link]
-
El-Bana, M. S., et al. (2022). Effect of Na Doping on the Electrochemical Performance of Li1.2Ni0.13Co0.13Mn0.54O2 Cathode for Lithium-Ion Batteries. MDPI. [Link]
-
Royal Society of Chemistry. (n.d.). Lanthanide doping induced electrochemical enhancement of Na2Ti3O7 anodes for sodium-ion batteries. [Link]
-
Wang, G., et al. (2003). Effects of dopant on the electrochemical performance of Li4Ti5O12 as electrode material for lithium ion batteries. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. ewi.org [ewi.org]
- 4. Development and characterization of conducting polymer actuators [dspace.mit.edu]
- 5. ocw.unican.es [ocw.unican.es]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanism of electromechanical actuation in polypyrrole (Journal Article) | ETDEWEB [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Biocompatibility Implications of Polypyrrole Synthesis Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Purity analysis of synthesized Diethyl 3,4-pyrroledicarboxylate by HPLC
An In-Depth Guide to the Purity Analysis of Synthesized Diethyl 3,4-pyrroledicarboxylate by High-Performance Liquid Chromatography (HPLC)
Introduction: The Imperative of Purity in Synthesis
In the fields of pharmaceutical research, materials science, and synthetic chemistry, the integrity of a final product hinges on the purity of its constituent building blocks. Diethyl 3,4-pyrroledicarboxylate is a valuable heterocyclic intermediate used in the synthesis of more complex molecules, including pyrrole-based polymers and pharmacologically active compounds.[1][2] The presence of unreacted starting materials, by-products, or degradation products can significantly impact the yield, safety, and efficacy of the final therapeutic agent or material. Therefore, a robust and reliable analytical method for purity determination is not merely a quality control checkpoint but a foundational requirement for reproducible and valid scientific outcomes.[3][4]
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for assessing the purity of non-volatile organic compounds.[5][6] Its high resolving power, quantitative accuracy, and adaptability make it an indispensable tool in the modern analytical laboratory. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-tested protocol for the purity analysis of Diethyl 3,4-pyrroledicarboxylate. We will delve into the rationale behind the method development, present a detailed experimental workflow, and objectively compare HPLC with alternative analytical techniques, furnishing researchers and drug development professionals with the knowledge to implement a self-validating and scientifically sound purity assessment system.
Pillar 1: Causality-Driven HPLC Method Development
A successful HPLC method is not a matter of chance but a result of deliberate choices informed by the physicochemical properties of the analyte. The goal is to achieve optimal separation between the main compound peak and any potential impurities.
Analyte Considerations: Diethyl 3,4-pyrroledicarboxylate This molecule possesses an aromatic pyrrole core and two ethyl ester functional groups, making it moderately polar.[2] Its aromaticity dictates strong ultraviolet (UV) absorbance, making UV detection a highly suitable choice. The nitrogen atom in the pyrrole ring is generally considered non-basic (pyrrole-type nitrogen), meaning it is unlikely to become protonated under typical reversed-phase conditions.[7] However, understanding the potential for interaction with the stationary phase is key.
Strategic Selection of Chromatographic Parameters:
-
Column Chemistry (The Separation Engine): The choice of the stationary phase has the most significant impact on chromatographic resolution.[5]
-
Primary Choice: C18 (Octadecylsilane): A C18 column is the workhorse of reversed-phase HPLC and the logical starting point for aromatic compounds like Diethyl 3,4-pyrroledicarboxylate.[8] Its hydrophobic nature provides excellent retention for such molecules. An end-capped, high-purity silica-based C18 column is recommended to minimize peak tailing from potential secondary interactions.
-
Rationale: The separation mechanism is based on hydrophobic interactions between the analyte and the C18 alkyl chains. The analyte partitions between the polar mobile phase and the non-polar stationary phase.
-
-
Mobile Phase Composition (The Driving Force):
-
Solvents: A mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard for reversed-phase HPLC. Acetonitrile is often preferred due to its lower viscosity and superior UV transparency.
-
Elution Mode: Gradient Elution: For purity analysis, where impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one.[8] A gradient starts with a higher percentage of the aqueous phase (e.g., 90% water) to retain and resolve polar impurities, and the organic solvent percentage is gradually increased to elute the main analyte and then any strongly retained, non-polar impurities. This ensures all components are eluted from the column in a reasonable time with good peak shape.
-
Mobile Phase pH and Buffers: While the pyrrolic nitrogen is non-basic, using a buffer (e.g., a 10-25 mM phosphate buffer at a pH of ~3.0) can improve peak shape and method robustness by maintaining a consistent mobile phase pH. This is especially important if acidic or basic impurities are anticipated.
-
-
Detection Wavelength (The Eye):
-
UV-Vis Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It allows for the selection of the optimal detection wavelength—the wavelength of maximum absorbance (λmax)—for the analyte, maximizing sensitivity. For Diethyl 3,4-pyrroledicarboxylate, the conjugated system of the pyrrole ring and carbonyl groups will result in a strong absorbance in the UV region, typically between 250-280 nm. A DAD also enables peak purity analysis by comparing spectra across a single peak.
-
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to be robust and includes system suitability checks, which are critical for ensuring the analytical system is performing correctly before sample analysis. This aligns with the principles of trustworthiness and self-validation as outlined in ICH guidelines.[9][10]
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a DAD/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and Trifluoroacetic Acid (TFA) or analytical grade phosphate buffer salts.
-
Reference Standard: A certified reference standard of Diethyl 3,4-pyrroledicarboxylate (>99.5% purity).
2. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 265 nm |
3. Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution (0.1 mg/mL): Prepare the synthesized Diethyl 3,4-pyrroledicarboxylate sample in the same manner as the standard solution.
4. Analysis and Data Interpretation
-
System Suitability: Inject the Standard Solution five times. The system is deemed ready if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.[11]
-
Analysis Sequence: Inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution.
-
Purity Calculation: The purity is calculated using the area normalization method.[4]
-
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
-
Hypothetical Data Summary
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area |
|---|---|---|---|
| 1 (Impurity) | 4.8 | 15.6 | 0.31 |
| 2 (Main Peak) | 9.2 | 4995.2 | 99.50 |
| 3 (Impurity) | 12.5 | 9.5 | 0.19 |
| Total | | 5020.3 | 100.0 |
Pillar 3: Comparative Analysis with Alternative Techniques
While HPLC is the gold standard for this application, a comprehensive guide must acknowledge and compare it with other available methods.[12][13] The choice of technique often depends on the specific requirements of the analysis, such as the need for structural information versus routine quality control.
Caption: Interrelation of key method validation parameters.
Comparison of Purity Determination Techniques
| Technique | Principle | Advantages for Purity Analysis | Disadvantages for Purity Analysis |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; excellent quantitative accuracy and precision; well-established and robust methodology.[4] | Requires method development and validation; can be more time-consuming than simpler screening methods. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Very high resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds; Diethyl 3,4-pyrroledicarboxylate has a high boiling point and may decompose. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei; purity is determined relative to a certified internal standard. | Provides structural confirmation of the analyte and impurities; a primary ratio method that does not require a reference standard of the analyte.[14] | Lower sensitivity than HPLC; potential for peak overlap, complicating integration; requires a high-purity internal standard. |
| Melting Point Analysis | Impurities depress and broaden the melting point range of a pure solid. | Simple, rapid, and inexpensive for a preliminary check of purity.[12][15] | Not quantitative; insensitive to small amounts of impurities; not suitable for amorphous solids or compounds that decompose.[4] |
Conclusion
For the definitive purity determination of synthesized Diethyl 3,4-pyrroledicarboxylate, HPLC is the unequivocally superior method. Its ability to separate and quantify closely related impurities with high accuracy and precision provides the reliable data necessary for progression in research and drug development.[4] While techniques like qNMR offer valuable structural insights and melting point analysis provides a quick preliminary check, neither can replace the quantitative power and resolving capability of a well-developed and validated HPLC method. By following the causality-driven approach to method development and implementing a self-validating protocol as detailed in this guide, scientists can ensure the highest level of confidence in the purity of their synthesized intermediates, thereby upholding the integrity and quality of their final products.
References
-
Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. Centers for Disease Control and Prevention. [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Creative Research Thoughts. [Link]
-
What methods are used to test the purity of organic compounds? TutorChase. [Link]
-
HPLC analytical Method development: an overview. PharmaCores. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Royal Society of Chemistry. [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs (YouTube). [Link]
-
DIETHYL 3,4-PYRROLEDICARBOXYLATE. Chemdad. [Link]
-
A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. [Link]
-
Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates... ResearchGate. [Link]
-
Analytical Techniques for Organic Compounds. Algor Cards. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
3,4-DIETHYLPYRROLE. Organic Syntheses. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
Sources
- 1. DIETHYL 3,4-PYRROLEDICARBOXYLATE | 41969-71-5 [amp.chemicalbook.com]
- 2. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. welch-us.com [welch-us.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. actascientific.com [actascientific.com]
- 12. tutorchase.com [tutorchase.com]
- 13. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 14. researchgate.net [researchgate.net]
- 15. moravek.com [moravek.com]
A Comparative Guide to Purity Validation of Diethyl 3,4-pyrroledicarboxylate via Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Criticality of Purity in Pyrrole Intermediates
Diethyl 3,4-pyrroledicarboxylate is a key heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for a wide range of complex molecules, including potential Janus kinase inhibitors and novel polymers.[1][2] The isomeric and chemical purity of this intermediate is not merely a quality metric; it is a fundamental prerequisite for ensuring the predictable outcome, yield, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Undetected impurities, such as positional isomers (e.g., diethyl 2,5-pyrroledicarboxylate), residual starting materials from synthesis[3][4], or degradation products, can introduce significant downstream complications.
This guide presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the definitive purity assessment of Diethyl 3,4-pyrroledicarboxylate. We move beyond a simple procedural list to explain the scientific rationale behind each parameter, establishing a self-validating system grounded in internationally recognized standards.[5][6] This protocol provides researchers, quality control analysts, and drug development professionals with a robust framework to not only certify the purity of their materials but also to objectively compare the quality of this intermediate from different commercial suppliers.
The Analytical Imperative: Why GC-MS is the Method of Choice
The selection of an analytical technique must be tailored to the physicochemical properties of the analyte. Diethyl 3,4-pyrroledicarboxylate (M.W. 211.21 g/mol , M.P. 147-149 °C) is a semi-volatile organic compound, making it an ideal candidate for Gas Chromatography.[2][3]
-
Volatility & Thermal Stability: The compound's ability to be vaporized without significant degradation at typical GC injector and oven temperatures allows for efficient separation.
-
High-Resolution Separation: GC, particularly with capillary columns, offers superior resolving power compared to techniques like Thin-Layer Chromatography (TLC), enabling the separation of closely related structural isomers and process-related impurities.[7]
-
Definitive Identification: The coupling with Mass Spectrometry (MS) provides an orthogonal detection method. While the retention time from the GC provides one data point for identification, the mass spectrum offers a molecular fingerprint based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern, allowing for unambiguous peak identification.[8]
This dual-data approach (retention time + mass spectrum) makes GC-MS an exceptionally powerful and reliable tool for impurity profiling.[9]
Validated GC-MS Protocol for Purity Determination
This protocol is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and United States Pharmacopeia (USP) General Chapter <621>.[5][6][10][11]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a 7693A Automatic Liquid Sampler.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A mid-polarity column is chosen to provide balanced selectivity for the polar pyrrole ring and the non-polar ethyl ester groups. An Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5%-phenyl-methylpolysiloxane column is recommended as a starting point. This phase is robust and provides excellent general-purpose separation for a wide range of semi-volatile compounds.[7][12]
-
Reagents & Standards:
-
Diethyl 3,4-pyrroledicarboxylate reference standard (≥99.5% purity).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade.
-
Internal Standard (Optional for enhanced precision): A stable compound with similar chromatographic behavior but baseline resolved, such as Diethyl Phthalate.[13][14]
-
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Diethyl 3,4-pyrroledicarboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard (e.g., 100 µg/mL): Perform a 1:10 dilution of the Stock Solution. This concentration is typically suitable for purity analysis.
-
Sample Solution (100 µg/mL): Prepare the sample to be tested (e.g., from Supplier A or B) at the same nominal concentration as the Working Standard.
Chromatographic and Spectrometric Conditions
The following table summarizes the optimized instrumental parameters. The rationale for key choices is provided to facilitate method understanding and adaptation.
| Parameter | Setting | Rationale |
| GC Inlet | Splitless Mode | Maximizes sensitivity for trace impurity detection. A 1-minute purge time is sufficient to transfer the sample to the column without excessive band broadening. |
| Injector Temp | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. This temperature is well above the analyte's boiling point but low enough to preserve its structure. |
| Injection Vol. | 1 µL | Standard volume for capillary GC, providing a good balance between signal intensity and potential for column overload. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. A constant flow of 1.2 mL/min is optimal for a 0.25 mm i.d. column. |
| Oven Program | ||
| Initial Temp | 150 °C, hold 1 min | Starts below the analyte's elution temperature to ensure proper focusing of the sample at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate allows for the effective separation of the main component from earlier and later eluting impurities. |
| Final Temp | 280 °C, hold 5 min | Ensures that any less volatile, late-eluting impurities are cleared from the column before the next injection, preventing carryover. |
| MS Interface | ||
| Transfer Line | 280 °C | Must be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS, but not so hot as to cause degradation. |
| Mass Spectrometer | ||
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI), promoting consistent fragmentation. |
| Quadrupole Temp | 150 °C | Ensures mass stability and prevents contamination of the quadrupole rods. |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Acquisition Mode | Full Scan | m/z 40-350 |
Expected Mass Spectrum
The mass spectrum of Diethyl 3,4-pyrroledicarboxylate is expected to show a molecular ion peak [M]+• at m/z 211. Key fragment ions would likely arise from the loss of an ethoxy group (-•OCH2CH3) to yield m/z 166, and the subsequent loss of CO to yield m/z 138. Another characteristic fragmentation pathway involves the loss of the entire ethyl carboxylate group (-•COOCH2CH3) to yield m/z 138. The relative abundances of these ions create a unique fingerprint for identification.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R1) guidelines.[5][6][15][16][17] This process demonstrates that the analytical procedure is suitable for its intended purpose.
System Suitability Test (SST)
Before any sample analysis, a system suitability solution (the Working Standard) is injected to verify the performance of the GC-MS system. The system must meet the criteria outlined in USP <621>.[10][18][19]
| SST Parameter | Acceptance Criteria | Purpose |
| Peak Tailing Factor | 0.8 – 1.5 | Ensures the chromatographic peak is symmetrical, indicating good column performance and inertness of the system. |
| Signal-to-Noise (S/N) Ratio | > 100:1 for main peak | Confirms adequate sensitivity of the MS detector. |
| Retention Time Reproducibility | RSD ≤ 1.0% (n=5) | Demonstrates the stability and precision of the chromatographic system over multiple injections. |
| Peak Area Reproducibility | RSD ≤ 2.0% (n=5) | Verifies the precision of the autosampler and the stability of the detector response. |
Validation Parameters
-
Specificity: The method's ability to assess the analyte unequivocally. This is demonstrated by injecting known impurities and a placebo (solvent blank) to ensure no interfering peaks are present at the retention time of Diethyl 3,4-pyrroledicarboxylate. The MS detector provides inherent specificity through unique mass spectra.
-
Linearity: A series of at least five concentrations (e.g., from 1 µg/mL to 150 µg/mL) are analyzed. The calibration curve of peak area versus concentration should have a correlation coefficient (R²) ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known amounts of spiked analyte (e.g., at 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: The relative standard deviation (RSD) of six replicate injections of the same sample should be ≤ 1.0%.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day to assess the effect of random events. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified. This is established by determining the concentration that yields a signal-to-noise ratio of at least 10:1. This is critical for comparing impurity profiles between suppliers.
Workflow for Purity Validation and Supplier Comparison
The following diagram illustrates the logical flow from method development through routine analysis and comparison.
Caption: Workflow for GC-MS Purity Validation and Supplier Comparison.
Comparative Analysis: Supplier A vs. Supplier B
Using the validated protocol, a head-to-head comparison of Diethyl 3,4-pyrroledicarboxylate from two hypothetical suppliers was conducted. Samples were prepared and analyzed in triplicate.
Purity Assay Results
Purity is calculated using the area percent method, assuming all detected impurities have a similar response factor. For higher accuracy, a reference standard for each impurity would be required.
| Supplier | Purity (% Area) | Standard Deviation |
| Supplier A | 99.85% | 0.02 |
| Supplier B | 99.10% | 0.05 |
Impurity Profile Comparison
The key advantage of this method is its ability to provide a detailed impurity profile.
| Impurity ID | Retention Time (min) | Supplier A (% Area) | Supplier B (% Area) | Tentative Identification |
| Impurity 1 | 8.54 | Not Detected | 0.45% | Diethyl 2,5-pyrroledicarboxylate (Isomer) |
| Impurity 2 | 9.21 | 0.08% | 0.15% | Unknown (m/z 197) |
| Impurity 3 | 10.55 | 0.07% | 0.30% | Unreacted Precursor |
| Total Impurities | 0.15% | 0.90% |
Analysis: Supplier A provides material with significantly higher overall purity. More importantly, the material from Supplier B contains a notable level (0.45%) of a positional isomer, which could have a profound and detrimental impact on subsequent reactions and the biological activity of any final product. The presence of a higher level of an unreacted precursor in Supplier B's material suggests a less optimized or controlled manufacturing process.
Conclusion
A robust and validated GC-MS method is indispensable for assuring the quality of Diethyl 3,4-pyrroledicarboxylate. The protocol detailed herein provides a reliable system for determining absolute purity and for performing critical comparative analyses of materials from different sources. By grounding the methodology in the principles of ICH and USP guidelines, this guide offers a framework that ensures data integrity and scientific rigor.[5][6][10] For professionals in research and drug development, adopting such a validated approach is a crucial step in mitigating risks associated with chemical impurities, ultimately leading to safer and more effective products.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . U.S. Pharmacopeia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy (ECA). [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
Are You Sure You Understand USP <621>? . LCGC International. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) . Environmental Protection Agency (EPA). [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA . Resolvemass Laboratories. [Link]
-
Pyrrole-2-carboxylic acid GC-MS (1 TMS) (HMDB0004230) . Human Metabolome Database. [Link]
-
Gas Chromatography . ResearchGate. [Link]
-
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes . Pharmaeli. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS . ResearchGate. [Link]
-
DIETHYL 3,4-PYRROLEDICARBOXYLATE . Chemdad. [Link]
-
Diethyl pyrrole-2,5-dicarboxylate . MDPI. [Link]
-
A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates . ResearchGate. [Link]
-
Diethyl 3,4-pyrroledicarboxylate . ChemSynthesis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3,4-吡咯二羧酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. usp.org [usp.org]
- 11. Chromatography [usp.org]
- 12. Human Metabolome Database: GC-MS Spectrum - Pyrrole-2-carboxylic acid GC-MS (1 TMS) (HMDB0004230) [hmdb.ca]
- 13. epa.gov [epa.gov]
- 14. ez.restek.com [ez.restek.com]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. starodub.nl [starodub.nl]
- 17. pharmaguru.co [pharmaguru.co]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Confirming the Structure of Diethyl 3,4-pyrroledicarboxylate with High-Resolution Mass Spectrometry
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of chemical synthesis and drug development, the precise structural confirmation of a target molecule is not merely a procedural step but the bedrock of all subsequent research. Diethyl 3,4-pyrroledicarboxylate (C₁₀H₁₃NO₄) is a valuable heterocyclic building block used in the synthesis of more complex molecules, including pharmacologically active compounds and functional materials.[1] Its utility is predicated on its exact structure. Any ambiguity, such as the presence of isomers or impurities, can lead to failed experiments, misinterpreted biological data, and significant loss of time and resources.
This guide provides an in-depth comparison of analytical techniques for the structural confirmation of Diethyl 3,4-pyrroledicarboxylate, with a primary focus on the power and precision of High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present a detailed protocol for HRMS analysis, and compare its performance against complementary techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The Power of Precision: Why HRMS is a Primary Tool for Structural Verification
While several spectroscopic techniques contribute to a complete structural picture, HRMS stands out for its ability to provide one of the most fundamental pieces of information with extraordinary accuracy: the elemental composition of a molecule.[2] Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass to four or five decimal places.[3] This precision is sufficient to distinguish between molecules with the same nominal mass but different elemental formulas (isobars), providing a high degree of confidence in the molecular formula.[2]
For Diethyl 3,4-pyrroledicarboxylate, with a molecular formula of C₁₀H₁₃NO₄, HRMS serves as the first and most crucial validation step post-synthesis. It directly tests the hypothesis that the intended atoms have been assembled correctly.
Workflow for Structural Confirmation
Sources
A-Comparative-Guide-to-Interpreting-the-IR-Spectrum-of-Diethyl-3,4-pyrroledicarboxylate
This guide provides an in-depth analysis of the infrared (IR) spectrum of diethyl 3,4-pyrroledicarboxylate, a critical characterization technique for researchers in organic synthesis and drug development. We will explore the theoretical basis for its spectral features, compare them with related compounds, and provide a detailed experimental protocol for obtaining a high-quality spectrum.
Introduction: The Role of IR Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and providing insights into its overall structure.[1] For a molecule like diethyl 3,4-pyrroledicarboxylate, IR spectroscopy is indispensable for confirming the presence of its key functional moieties: the pyrrole ring, the N-H bond, and the two ethyl ester groups.
Molecular Structure and Expected IR Absorptions
The structure of diethyl 3,4-pyrroledicarboxylate contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. Understanding these expected frequencies is the first step in accurate spectral interpretation.
Figure 1. Molecular structure of Diethyl 3,4-pyrroledicarboxylate.
Based on this structure, we can predict the following characteristic IR absorption bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H (Pyrrole) | Stretching | 3400 - 3200 | Medium, often broad | The broadness can be attributed to hydrogen bonding.[2][3] |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on the pyrrole ring.[1][4] |
| C-H (Aliphatic) | Stretching | 2980 - 2850 | Medium to Strong | Arises from the CH₂ and CH₃ groups of the ethyl esters.[5] |
| C=O (Ester) | Stretching | 1730 - 1715 | Strong | This is an α,β-unsaturated ester, which lowers the frequency compared to aliphatic esters (1750-1735 cm⁻¹).[1][6][7] |
| C=C (Aromatic) | Stretching | 1600 - 1400 | Variable | Multiple bands are expected due to vibrations within the pyrrole ring.[4] |
| C-O (Ester) | Stretching | 1300 - 1000 | Strong | Esters typically show two or more bands in this region.[6][8] |
| C-N (Pyrrole) | Stretching | 1198 - 952 | Medium | Associated with the stretching of the C-N bond within the pyrrole ring.[2] |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Medium to Strong | The pattern can sometimes indicate the substitution on the aromatic ring.[4] |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of diethyl 3,4-pyrroledicarboxylate, the Potassium Bromide (KBr) pellet method is a standard and effective technique for solid samples.[9]
Objective: To prepare a solid sample of diethyl 3,4-pyrroledicarboxylate in a KBr pellet for analysis by Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
Diethyl 3,4-pyrroledicarboxylate (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Figure 2. Workflow for KBr Pellet Preparation and IR Analysis.
Procedure:
-
Grinding: In an agate mortar, thoroughly grind approximately 100-200 mg of dry, spectroscopy-grade KBr to a fine powder.[9]
-
Mixing: Add 1-2 mg of diethyl 3,4-pyrroledicarboxylate to the KBr powder. The sample-to-KBr ratio should be roughly 1:100.[10][11]
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[9]
-
Die Loading: Transfer the powder mixture into the pellet die.
-
Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[9][12]
-
Background Spectrum: Acquire a background spectrum of a pure KBr pellet to account for any atmospheric water or CO₂ and instrumental noise.[10]
-
Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum.
Analysis and Interpretation of the IR Spectrum
A representative IR spectrum of diethyl 3,4-pyrroledicarboxylate would exhibit the following key features, which can be compared against the expected values:
-
N-H Stretch: A noticeable band in the region of 3300 cm⁻¹, confirming the presence of the pyrrole N-H group. The exact position and shape can be influenced by intermolecular hydrogen bonding.[13][14]
-
C-H Stretches: A group of peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl groups, and potentially weaker peaks just above 3000 cm⁻¹ for the sp² C-H bonds of the pyrrole ring.[1][15]
-
C=O Stretch: A very strong and sharp absorption peak around 1720 cm⁻¹. This is one of the most prominent peaks in the spectrum and is characteristic of the ester carbonyl group. Its position indicates conjugation with the pyrrole ring.[6][16][17]
-
C-O Stretches: Strong absorptions in the 1300-1000 cm⁻¹ region, confirming the presence of the ester C-O bonds.[6][8]
-
Fingerprint Region: The region below 1500 cm⁻¹ will show a complex pattern of peaks.[18][19] While difficult to assign individually, this "fingerprint" is unique to the molecule and can be used for definitive identification by comparison with a known standard.[19]
Comparative Analysis: Distinguishing Diethyl 3,4-pyrroledicarboxylate from Alternatives
The IR spectrum of diethyl 3,4-pyrroledicarboxylate can be distinguished from that of similar molecules by focusing on key differences in their functional groups.
| Compound | Key Differentiating Features in IR Spectrum |
| Pyrrole | Absence of the strong C=O stretching band around 1720 cm⁻¹ and the C-O stretching bands between 1300-1000 cm⁻¹. The aliphatic C-H stretching below 3000 cm⁻¹ would also be absent.[20] |
| Diethyl Succinate (an aliphatic diester) | Absence of the N-H stretching band around 3300 cm⁻¹ and the aromatic C-H and C=C stretching bands. The C=O stretch would appear at a higher frequency (around 1740 cm⁻¹). |
| Diethyl Fumarate (an unsaturated, non-aromatic diester) | While it shows a conjugated C=O stretch, it lacks the characteristic N-H and aromatic C-H/C=C absorptions of the pyrrole ring.[21] |
This comparative approach highlights the diagnostic power of IR spectroscopy. The unique combination of a strong, conjugated ester C=O stretch, an N-H stretch, and aromatic C-H/C=C vibrations provides a clear spectral signature for diethyl 3,4-pyrroledicarboxylate.
Conclusion
Interpreting the IR spectrum of diethyl 3,4-pyrroledicarboxylate is a systematic process that relies on understanding the characteristic vibrational frequencies of its constituent functional groups. By following a robust experimental protocol and comparing the resulting spectrum to theoretical predictions and the spectra of related compounds, researchers can confidently verify the identity and purity of their synthesized material. This guide provides the foundational knowledge and practical steps necessary for the successful application of IR spectroscopy in the characterization of this important heterocyclic compound.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
University of Toronto. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]
-
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Nakanaga, T., et al. (2007, November 13). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(18), 184310. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007, November 14). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). Retrieved from [Link]
-
ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
YouTube. (2009, October 4). IR spectroscopy no. 4 How to make and run a KBR pellet continued at Bryn Mawr College. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Marcel Dekker, Inc. (1975). Infrared Crystal Spectra of Heterocyclic Compounds. (III° the Solid State Spectrum of Pyrrole in Polarized Light. Retrieved from [Link]
-
Chemguide. (n.d.). the fingerprint region - infra-red spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a). Retrieved from [Link]
-
American Chemical Society. (n.d.). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]
-
LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2025, August 6). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Retrieved from [Link]
-
YouTube. (2021, April 18). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate. Retrieved from [Link]
-
Chemdad. (n.d.). DIETHYL 3,4-PYRROLEDICARBOXYLATE. Retrieved from [Link]
-
SlidePlayer. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 10. shimadzu.com [shimadzu.com]
- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 12. azom.com [azom.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interpreting IR Spectra [chemistrysteps.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Pyrrole(109-97-7) IR Spectrum [chemicalbook.com]
- 21. spcmc.ac.in [spcmc.ac.in]
A Senior Application Scientist's Guide to Pyrrole Synthesis: Evaluating Alternatives to Diethyl 3,4-pyrroledicarboxylate
For researchers and professionals in drug development, the pyrrole scaffold is a cornerstone of molecular design, appearing in countless natural products and pharmaceuticals.[1] Diethyl 3,4-pyrroledicarboxylate is a common starting material, offering a stable and functionalized core. However, its utility can be hampered by the often harsh conditions required to hydrolyze the ethyl esters, which can be incompatible with sensitive functional groups on the target molecule. This guide provides an in-depth comparison of viable alternative synthetic strategies, offering experimental insights and data to help you select the optimal path for your specific synthetic goals.
Beyond the Standard: Re-evaluating Pyrrole-3,4-dicarboxylates
While diethyl 3,4-pyrroledicarboxylate is a workhorse, simply changing the ester group can provide significant advantages in deprotection strategies. These alternatives retain the core 3,4-disubstituted pattern but offer milder routes to the corresponding diacid or allow for selective manipulation.
-
Di-tert-butyl 3,4-pyrroledicarboxylate: The tert-butyl esters are readily cleaved under acidic conditions (e.g., trifluoroacetic acid) at room temperature, avoiding the need for saponification which can be destructive to other functional groups.
-
Dibenzyl 3,4-pyrroledicarboxylate: Benzyl esters offer the advantage of being removable via catalytic hydrogenation (e.g., H₂, Pd/C), a highly selective and mild method that is orthogonal to many other protecting groups.
The choice between these esters is a strategic one, dictated by the overall synthetic plan and the functional group tolerance of the molecule at each step.
Foundational Pyrrole Syntheses: A Comparative Analysis
For syntheses where the 3,4-dicarboxylate substitution is not required or desired, several classical "named" reactions provide powerful and flexible routes to a wide variety of pyrrole derivatives. These methods build the pyrrole ring from more fundamental, acyclic precursors.
The following table provides a high-level comparison of the most prominent methods, which will be explored in greater detail in the subsequent sections.
| Synthesis Method | Typical Substrates | Reagents/Catalysts | Temp. (°C) | Time | Typical Yield (%) | Key Advantage |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-TsOH, Lewis acids | 25 - 150 | 15 min - 24 h | >60, often 80-95[2] | Simplicity and high yields |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base (e.g., ammonia, pyridine) | RT - Reflux | Variable | Moderate, often <60[2][3] | Access to highly substituted pyrroles |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | RT - Reflux | 1 - 4 h | 57 - 80[4] | Good for electron-withdrawing groups |
| Van Leusen | Michael acceptors (alkenes), Tosylmethyl isocyanide (TosMIC) | Base (e.g., NaH, K₂CO₃) | RT | Variable | Good to excellent | High functional group tolerance |
The Paal-Knorr Synthesis: The Direct Approach
The Paal-Knorr synthesis is arguably the most straightforward method for forming a pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5]
Mechanistic Rationale
The reaction is typically acid-catalyzed and proceeds via a well-established mechanism. The initial step is the nucleophilic attack of the amine on one of the carbonyls to form a hemiaminal. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6] While classic protocols often required harsh conditions like prolonged heating in strong acid, modern variations have introduced milder catalysts, including various Lewis acids, making it more applicable to sensitive substrates.[7][8]
Experimental Protocol: General Procedure for Paal-Knorr Synthesis
-
Reactant Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., acetic acid, ethanol, or toluene).
-
Amine Addition: Add the primary amine or ammonia source (1.0 - 1.2 eq).
-
Catalyst Introduction: If required, add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
The Hantzsch Synthesis: Building Complexity
The Hantzsch pyrrole synthesis is a three-component reaction between an α-haloketone, a β-ketoester, and ammonia or a primary amine.[9][10] This method is particularly valuable for creating polysubstituted pyrroles, which are common motifs in pharmaceuticals.[11]
Mechanistic Rationale
The reaction pathway begins with the formation of an enamine intermediate from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration furnish the final pyrrole product.[10] The versatility of this reaction has been enhanced by modern techniques, including continuous flow chemistry, which allows for rapid synthesis of pyrrole libraries.[12]
The Van Leusen Synthesis: A Modern [3+2] Cycloaddition
The Van Leusen pyrrole synthesis offers a powerful and operationally simple alternative, utilizing tosylmethyl isocyanide (TosMIC) as a versatile building block.[13] This reaction is a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor), typically performed in the presence of a base.[14]
Mechanistic Rationale
The key to this reaction is the acidic nature of the methylene group in TosMIC, situated between the electron-withdrawing sulfonyl and isocyanide groups. A base (e.g., NaH) deprotonates this carbon to form a stabilized carbanion.[14] This nucleophile then attacks the Michael acceptor, initiating a sequence of intramolecular cyclization and elimination of the tosyl group to afford the 3,4-disubstituted pyrrole.[14][15] Its compatibility with a wide range of functional groups makes it a highly attractive method.[16]
Experimental Protocol: Van Leusen Synthesis of 3,4-Disubstituted Pyrroles
-
Base Suspension: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in a mixture of anhydrous DMSO and diethyl ether.
-
Reactant Addition: To this suspension, add a solution of the α,β-unsaturated compound (Michael acceptor, 1.0 eq) and TosMIC (1.0 eq) in the same solvent mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding water.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product is then purified via column chromatography on silica gel.[15]
Conclusion and Strategic Recommendations
The choice of a synthetic route to a pyrrole-containing target is a critical decision that influences the entire research and development pipeline.
-
For direct access to 3,4-dicarboxylic acids or their precursors with enhanced functional group compatibility, consider using di-tert-butyl or dibenzyl 3,4-pyrroledicarboxylates as alternatives to the diethyl ester.
-
When a simple, high-yielding route from 1,4-dicarbonyls is feasible, the Paal-Knorr synthesis , especially with modern catalytic systems, remains a top choice.[1]
-
To construct highly substituted and complex pyrroles from three separate components, the Hantzsch synthesis provides a robust and convergent approach.[10]
-
For syntheses requiring high functional group tolerance and a modular approach starting from Michael acceptors, the Van Leusen reaction using TosMIC is an exceptionally powerful and reliable method.[14]
By understanding the mechanistic underpinnings and practical considerations of these alternative methods, researchers can move beyond the limitations of standard reagents and design more efficient, flexible, and successful synthetic strategies.
References
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 165-178. Available at: [Link]
-
Leonardi, M., Estévez, V., Villacampa, M., & Menéndez, J. C. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Semantic Scholar. Available at: [Link]
-
Avula, B., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
-
Banu, S. A., & Al-Ghamdi, A. M. (2015). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Available at: [Link]
-
Wikipedia. Hantzsch pyrrole synthesis. Wikipedia. Available at: [Link]
-
Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Schumacher, C., et al. (2021). A mechanochemical van Leusen pyrrole synthesis provides 3,4-disubstitued pyrroles in good yields. Journal of Organic Chemistry, 86(19), 14213-14222. Available at: [Link]
-
Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2686. Available at: [Link]
-
Trilleras, J., Quiroga, J., & Hormaza, A. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341. Available at: [Link]
-
Schumacher, C., et al. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. ACS Publications. Available at: [Link]
-
Kaur, N. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Svete, J., et al. (2010). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. Available at: [Link]
-
Kwiecień, H., et al. (1993). Synthesis of some N-substituted 3,4-pyrroledicarboximides as potential CNS depressive agents. PubMed. Available at: [Link]
-
Szymański, P., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]
-
Szymański, P., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Szymański, P., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
Szymański, P., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. Available at: [Link]
- Baxter, E. W., & Reitz, A. B. (2002). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Organic Reactions, 59, 1.
- Hughes, D. L. (1993). The Paal-Knorr Pyrrole Synthesis. Organic Reactions, 44, 429-623.
- Van Leusen, A. M., et al. (1972). A new synthesis of pyrroles from α,β-unsaturated ketones and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
-
Baxendale, I. R., et al. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic Letters, 12(7), 1540-1543. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [PDF] The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. syrris.com [syrris.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Pyrrole Isomers
For researchers, scientists, and professionals in drug development, the pyrrole scaffold represents a cornerstone in medicinal chemistry.[1][2][3] This five-membered aromatic heterocycle is a privileged structure, appearing in numerous natural products and blockbuster drugs.[4][5] However, the biological potential of pyrrole extends beyond its most common 1H-pyrrole form to its non-aromatic isomers, 2H-pyrrole and 3H-pyrrole. Understanding the nuanced differences in their biological activities, driven by subtle shifts in electronic and steric properties, is critical for the rational design of novel therapeutics.
This guide provides an in-depth, objective comparison of the biological activities of pyrrole isomers. We will explore how isomerism dictates bioactivity, present comparative data from key experimental assays, and provide detailed, field-proven protocols to empower your own research endeavors.
The Isomeric Landscape: How Structure Dictates Function
The fundamental difference between pyrrole isomers lies in the arrangement of double bonds and the position of the sp³-hybridized carbon, which disrupts the aromaticity found in the stable 1H-pyrrole.
-
1H-Pyrrole: The aromatic and most stable isomer. Its delocalized π-electron system makes it electron-rich and highly reactive towards electrophiles, typically at the C2 position.[6][7] This aromaticity is key to its role in many biological systems, including heme, chlorophyll, and vitamin B12.[4][5]
-
2H-Pyrrole and 3H-Pyrrole: These are non-aromatic tautomers of 1H-pyrrole.[8] They are thermodynamically less stable and tend to isomerize to the 1H form.[9] However, substitution can enhance their stability, allowing them to be isolated and studied.[9] Their non-aromatic nature results in a different three-dimensional shape and electronic distribution, leading to distinct interactions with biological targets.
The choice of isomeric scaffold is a critical first step in drug design. The aromatic 1H-pyrrole often serves as a flat, electron-rich core for π-π stacking interactions within enzyme active sites, while the non-aromatic isomers can provide specific steric and electronic features necessary for potent and selective binding.
Caption: Relationship between pyrrole isomerism and key chemical properties influencing bioactivity.
Comparative Analysis of Biological Activities
While direct comparative studies on the unsubstituted isomers are limited due to the instability of 2H and 3H-pyrrole, extensive research on their substituted derivatives reveals distinct activity profiles. The pyrrole scaffold is a versatile template for a wide array of pharmacological activities.[2]
Antimicrobial Activity
Pyrrole derivatives are a significant class of compounds investigated for their potential against multidrug-resistant bacteria.[10][11] The mechanism often involves the disruption of bacterial cell walls, inhibition of essential enzymes, or interference with DNA replication.
-
1H-Pyrrole Derivatives: Many potent antibacterial agents are built upon the 1H-pyrrole core.[10] For instance, halogenated pyrroles like marinopyrroles and pyrrolomycins, originally isolated from marine bacteria, exhibit powerful antibacterial properties.[12][13] Fused systems, such as pyrrolo[2,3-d]pyrimidines, have also shown significant antimicrobial effects.[14]
-
Impact of Substitution: The antibacterial potency of pyrrole derivatives is highly dependent on the nature and position of substituents. Studies have shown that certain substitutions can lead to compounds with activity equal to or greater than standard antibiotics like ciprofloxacin.[11][15] For example, some 1,2,3,4-tetrasubstituted pyrrole derivatives show promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[11]
Table 1: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Compound Type | Target Organism | Zone of Inhibition (mm) | Reference Compound | Reference |
| 1,2,3,4-tetrasubstituted pyrrole deriv. | S. aureus | 18-25 | Tetracycline (22 mm) | [11] |
| 1,2,3,4-tetrasubstituted pyrrole deriv. | B. cereus | 17-24 | Tetracycline (20 mm) | [11] |
| Pyrrolyl benzamide derivative | S. aureus | (MIC: 3.12-12.5 µg/mL) | Ciprofloxacin (MIC: 2 µg/mL) | [10] |
| Novel pyrrole derivative (Compd. 7) | A. niger | 23 | Clotrimazole (18 mm) | [16] |
Note: Data is compiled from studies on various substituted derivatives and is intended for illustrative comparison.
Anticancer and Cytotoxic Activity
The pyrrole scaffold is a cornerstone in the development of anticancer agents, targeting various aspects of cancer cell biology.[17][18]
-
Mechanism of Action: Pyrrole-containing compounds exert their cytotoxic effects through diverse mechanisms. Marinopyrrole A, for example, is a selective inhibitor of the anti-apoptotic protein Mcl-1, inducing its degradation and sensitizing cancer cells to apoptosis.[12][13] Other derivatives function as potent enzyme inhibitors, targeting kinases like Lck (lymphocyte-specific kinase) or VEGFR-2, which are crucial for cancer cell proliferation and survival.[19][20]
-
Comparative Potency: The cytotoxic potency, often measured by the half-maximal inhibitory concentration (IC50), varies significantly among different pyrrole derivatives. Pyrrolomycins and certain synthetic derivatives have demonstrated potent activity with submicromolar IC50 values across multiple cancer cell lines.[12][13] Fused pyrrole systems, such as pyrrolo[2,3-d]pyrimidines, have also shown strong cytotoxic activity against cell lines like A549 (lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer).[21]
Table 2: Comparative Cytotoxicity (IC50 Values in µM)
| Compound Class | Cell Line | IC50 (µM) | Mechanism/Target | Reference |
| Marinopyrrole A | Various | < 1.0 | Mcl-1 Inhibition | [12] |
| Pyrrolomycin C | Various | Submicromolar | Cytoskeletal Perturbation | [12] |
| Pyrrolo[2,3-d]pyrimidine (Compd. 10a) | PC3 (Prostate) | 0.19 | Apoptosis Induction | [21] |
| Pyrrolo[2,3-d]pyrimidine (Compd. 9e) | A549 (Lung) | 4.55 | Apoptosis Induction | [21] |
| Pyrrole Flavone Deriv. | 5637 (Bladder) | 2.97 | Cytotoxicity | [22] |
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making antioxidant compounds valuable therapeutic leads. Pyrrole derivatives, particularly those with specific substitutions, have shown promising radical-scavenging abilities.[23]
-
Mechanism: The antioxidant activity of pyrrole derivatives is often attributed to their ability to donate a hydrogen atom from the N-H group or from phenolic substituents to neutralize free radicals.[23] The stability of the resulting radical and the electron density on the pyrrole ring are key determinants of this activity.
-
Assay Comparison: The antioxidant capacity is commonly evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.[24][25] These assays measure the ability of a compound to quench stable free radicals, with a stronger effect indicated by a lower IC50 value.[26]
Enzyme Inhibition
The pyrrole core is a versatile scaffold for designing potent and selective enzyme inhibitors, a major strategy in drug discovery.[27]
-
Kinase Inhibition: Many pyrrole derivatives have been developed as kinase inhibitors for cancer therapy.[20] They can act as ATP-competitive inhibitors, binding to the kinase active site and blocking the signaling pathways that drive cell proliferation. For example, pyrrolo[3,2-c]pyridines have been synthesized as potent inhibitors of FMS kinase.[19]
-
Protease Inhibition: Pyrrole analogs have also been identified as inhibitors of viral proteases, such as the main protease (Mpro) of coronaviruses, which is a vital target for antiviral drugs.[27][28]
-
Other Enzymes: The inhibitory activity of pyrroles extends to other enzyme classes. N-pyrrolyl hydrazide-hydrazones have been investigated as dual-acting agents that combine antioxidant properties with the inhibition of monoamine oxidase-B (MAO-B), an important target in neurodegenerative diseases like Parkinson's.[23]
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for the key assays discussed. These protocols are designed to be self-validating systems for assessing the biological activity of your pyrrole compounds.
Caption: Workflow for the comparative screening of pyrrole isomer bioactivity.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[29] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[30]
Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's cytotoxic effect.[29][31]
Materials:
-
96-well plates
-
Cancer cell line of choice (e.g., A549, MCF-7)
-
Complete culture medium
-
Test compounds (dissolved in DMSO, then diluted in medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[32]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate spectrophotometer
Step-by-Step Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your pyrrole compounds. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[30][31]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[30]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[31] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Kirby-Bauer Disc Diffusion Test for Antimicrobial Susceptibility
This standardized method is used to determine the susceptibility of bacteria to various antimicrobial compounds.[33][34] The presence and size of a zone of inhibition around an antibiotic-impregnated disk is an indirect measure of the compound's ability to inhibit bacterial growth.[34]
Causality: The antimicrobial agent diffuses from the disk into the agar. If the organism is susceptible, a clear zone will form where the concentration of the agent is sufficient to inhibit growth.[33]
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)[35]
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile cotton swabs
-
Sterile blank paper discs
-
Test compounds at a known concentration
-
Standard antibiotic discs (e.g., Ciprofloxacin, Tetracycline)
-
Incubator (35-37°C)
Step-by-Step Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[33] This ensures a standardized bacterial concentration.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[33] Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[33][36]
-
Disc Preparation & Application: Aseptically apply sterile blank discs to the inoculated agar surface. Pipette a specific volume (e.g., 10 µL) of each pyrrole compound solution onto a corresponding disc. Apply standard antibiotic discs as positive controls. Ensure discs are placed at least 24 mm apart.[33]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[37]
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc) in millimeters (mm) using a ruler or caliper.[36]
-
Interpretation: Compare the zone diameters of the test compounds to those of the standard antibiotics. A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound.
Conclusion and Future Perspectives
This guide demonstrates that while 1H-pyrrole derivatives are widely explored, their non-aromatic isomers and substituted variants present a rich and diverse landscape for biological activity. The choice of the pyrrole scaffold—aromatic vs. non-aromatic—and the strategic placement of functional groups are paramount in tuning the compound's properties to achieve desired therapeutic effects, from potent anticancer cytotoxicity to selective enzyme inhibition and broad-spectrum antimicrobial action.[3]
The provided protocols offer a robust framework for researchers to conduct their own comparative studies, generating reliable and reproducible data. Future research should focus on synthesizing stable derivatives of 2H- and 3H-pyrrole to more directly compare their intrinsic activities against the well-established 1H-pyrrole core. Elucidating the structure-activity relationships (SAR) within each isomeric class will continue to be a critical endeavor, paving the way for the next generation of pyrrole-based therapeutics.[17]
References
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]
-
Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity. PubMed. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available at: [Link]
-
Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. MDPI. Available at: [Link]
-
Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed. Available at: [Link]
-
Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. ResearchGate. Available at: [Link]
-
Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed. Available at: [Link]
-
Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. Available at: [Link]
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Available at: [Link]
-
Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]
-
Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Bioactive pyrrole-based compounds with target selectivity. ResearchGate. Available at: [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Available at: [Link]
-
Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. Available at: [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. Available at: [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]
-
Disk diffusion test. Wikipedia. Available at: [Link]
-
Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity. ResearchGate. Available at: [Link]
-
Structure of some pyrroles with biological activities. ResearchGate. Available at: [Link]
-
Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. Available at: [Link]
-
Pyrrole. Wikipedia. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]
-
Comparing antioxidant activities using DPPH and ABTS assays. ResearchGate. Available at: [Link]
-
Pyrrole. PubChem. Available at: [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PubMed Central. Available at: [Link]
-
DPPH and ABTS assay antioxidant activity of synthesized compounds. ResearchGate. Available at: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]
-
(PDF) Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. ResearchGate. Available at: [Link]
-
Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution. Chem Zipper. Available at: [Link]
-
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Available at: [Link]
Sources
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Welcome to Chem Zipper.com......: Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution : [chemzipper.com]
- 7. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. acgpubs.org [acgpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. e3s-conferences.org [e3s-conferences.org]
- 26. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. clyte.tech [clyte.tech]
- 30. atcc.org [atcc.org]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. broadpharm.com [broadpharm.com]
- 33. hardydiagnostics.com [hardydiagnostics.com]
- 34. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 35. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 36. asm.org [asm.org]
- 37. microbenotes.com [microbenotes.com]
A Comparative Guide to the Analytical Data of Diethyl 1H-pyrrole-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Compound Identification
Diethyl 1H-pyrrole-3,4-dicarboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and functional handles make it an attractive scaffold for synthesizing a wide array of complex molecules, including potential therapeutics. As with any high-value chemical intermediate, verifying its identity and purity is not merely a procedural step but a foundational requirement for reproducible and reliable downstream research. Misidentification, often due to isomeric impurities, can lead to failed experiments, erroneous biological data, and significant delays in development timelines.
This guide provides an in-depth, comparative analysis of the key analytical data for Diethyl 1H-pyrrole-3,4-dicarboxylate. By cross-referencing data from multiple spectroscopic and chromatographic techniques, researchers can establish a high-confidence "analytical fingerprint" for this compound. We will compare its expected data with that of a common structural isomer, Diethyl 1H-pyrrole-2,5-dicarboxylate , to illustrate how subtle structural differences manifest as distinct and measurable analytical signatures. This comparative approach is designed to empower researchers to interpret their own data with greater certainty and to justify their experimental choices with robust evidence.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Analysis: A Tale of Two Symmetries
The ¹H NMR spectrum provides a direct map of the proton environments within a molecule. The key differentiators between the 3,4- and 2,5-isomers are the chemical shift and multiplicity of the pyrrole ring protons.
-
Diethyl 1H-pyrrole-3,4-dicarboxylate: Due to the C2 symmetry of the molecule, the two protons on the pyrrole ring (at the C2 and C5 positions) are chemically equivalent. They appear as a single, sharp signal—a singlet. The N-H proton typically appears as a broad singlet at a high chemical shift.
-
Diethyl 1H-pyrrole-2,5-dicarboxylate: This isomer also possesses C2 symmetry, but the protons are now at the C3 and C4 positions. These protons are also chemically equivalent and appear as a singlet, but their chemical environment is different from the 2,5-protons of the other isomer, leading to a different chemical shift.[1]
The causality for this difference lies in the electronic effects of the substituents. The ester groups are electron-withdrawing. In the 3,4-isomer, the protons are at the α-positions (C2/C5) relative to the nitrogen, whereas in the 2,5-isomer, they are at the β-positions (C3/C4). This difference in proximity to the nitrogen and the ester groups results in distinct electronic environments and, therefore, different chemical shifts.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Pyrrole CH (δ, ppm) | -OCH₂CH₃ (δ, ppm) | -OCH₂CH₃ (δ, ppm) | NH (δ, ppm) |
| Diethyl 1H-pyrrole-3,4-dicarboxylate | ~7.45 (s, 2H) | ~4.25 (q, 4H) | ~1.30 (t, 6H) | ~9.95 (br s, 1H)[2] |
| Diethyl 1H-pyrrole-2,5-dicarboxylate | ~6.87 (d, 2H) | ~4.36 (q, 4H) | ~1.38 (t, 6H) | ~9.96 (br s, 1H)[1] |
Note: Chemical shifts can vary slightly based on solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine the relative proton ratios.
¹³C NMR Analysis: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information on the number and type of carbon atoms in a molecule. The chemical shifts are highly sensitive to the local electronic environment.
-
Diethyl 1H-pyrrole-3,4-dicarboxylate: This isomer will show distinct signals for the carbonyl carbons (C=O), the pyrrole carbons attached to the esters (C3/C4), and the pyrrole carbons adjacent to the nitrogen (C2/C5).
-
Diethyl 1H-pyrrole-2,5-dicarboxylate: The symmetry of this isomer results in fewer signals. The two carbonyl carbons are equivalent, as are the two pyrrole carbons attached to the esters (C2/C5) and the two pyrrole carbons at the β-positions (C3/C4).[1]
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | C=O (δ, ppm) | Pyrrole C (α to NH) | Pyrrole C (β to NH) | -OCH₂CH₃ (δ, ppm) | -OCH₂CH₃ (δ, ppm) |
| Diethyl 1H-pyrrole-3,4-dicarboxylate | ~163.8 | ~124.2 (C2/C5) | ~114.6 (C3/C4) | ~60.6 | ~14.7 |
| Diethyl 1H-pyrrole-2,5-dicarboxylate | ~160.4[1] | ~126.2 (C2/C5)[1] | ~115.4 (C3/C4)[1] | ~61.0[1] | ~14.3[1] |
Data for the 3,4-isomer is estimated based on similar structures[2]; data for the 2,5-isomer is from literature.[1]
Section 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.
Both isomers possess the same functional groups (N-H, C=O, C-O, C-H), so their IR spectra will be broadly similar. However, subtle differences in the "fingerprint region" (<1500 cm⁻¹) can arise from the different overall molecular symmetry and bond vibrations.
Key Diagnostic Peaks:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H Stretch (sp²): A peak just above 3100 cm⁻¹ corresponding to the pyrrole ring C-H bonds.
-
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ from the ethyl groups.
-
C=O Stretch (Ester): A very strong, sharp absorption around 1700-1730 cm⁻¹. The exact position can be influenced by conjugation with the pyrrole ring. For Diethyl 1H-pyrrole-2,5-dicarboxylate, this is reported around 1726 cm⁻¹.[1]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | ~3270 - 3400 | Strong, sharp |
| C=O (Ester) Stretch | ~1700 - 1730 | Strong, sharp |
| C-O Stretch | ~1250 - 1260 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key functional group frequencies.
Section 3: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Mass spectrometry is essential for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Both Diethyl 1H-pyrrole-3,4-dicarboxylate and its 2,5-isomer have the same molecular formula (C₁₀H₁₃NO₄) and therefore the same exact molecular weight (211.0845 g/mol ).[3] High-resolution mass spectrometry (HRMS) should provide a mass measurement accurate to within 5 ppm of this theoretical value, confirming the elemental composition.
While the molecular ion peak will be identical, the fragmentation patterns under techniques like Electron Ionization (EI) may differ due to the different positions of the ester groups, although distinguishing isomers based solely on EI fragmentation can sometimes be challenging.
Expected Mass Spectrometry Data:
-
Technique: Electrospray Ionization (ESI) is common for this type of molecule.
-
Expected Ion: [M+H]⁺ (protonated molecule) at m/z 212.0917.[1]
-
High-Resolution MS (HRMS): Calculated for [C₁₀H₁₄NO₄]⁺: 212.0923. A measured value within ±0.001 Da would provide high confidence in the elemental formula.[1]
Section 4: Integrated Analytical Workflow
Relying on a single analytical technique is insufficient for the definitive identification of a chemical entity, especially when isomeric confusion is possible. A self-validating, multi-technique approach is the cornerstone of trustworthy analytical science. Each technique provides a piece of the puzzle, and only when they are all consistent can the structure be confirmed with high confidence.
The diagram below illustrates a logical workflow for the comprehensive characterization of a compound like Diethyl 1H-pyrrole-3,4-dicarboxylate.
Caption: Integrated workflow for compound characterization.
This workflow demonstrates the principle of data triangulation. The initial, rapid checks (MS and IR) confirm the expected molecular weight and functional groups. If these are correct, the more detailed NMR experiments are performed to confirm the specific isomeric structure. Finally, a chromatographic method like HPLC confirms the purity of the sample, ensuring that the spectroscopic data represents the main component and not an impurity.
Conclusion
The definitive characterization of Diethyl 1H-pyrrole-3,4-dicarboxylate requires a methodical, multi-pronged analytical approach. While techniques like Mass Spectrometry and IR Spectroscopy are excellent for confirming molecular weight and the presence of key functional groups, they are insufficient to distinguish it from its 2,5-dicarboxylate isomer. The true differentiating power lies in NMR spectroscopy. The unique chemical shift of the pyrrole protons at the C2 and C5 positions in the ¹H NMR spectrum, and the distinct carbon skeleton map provided by ¹³C NMR, serve as the definitive analytical signatures for Diethyl 1H-pyrrole-3,4-dicarboxylate. By cross-referencing these datasets, researchers can proceed with confidence, knowing their starting material is structurally validated and pure, thereby ensuring the integrity of their subsequent scientific endeavors.
References
-
Aitken, R. A., Bloomfield, C., McGeachie, L., & Slawin, A. M. Z. (2020). Diethyl Pyrrole-2,5-Dicarboxylate. Molbank, 2020(1), M1117. [Link]
-
PubChem. (n.d.). Diethyl 1H-pyrrole-2,5-dicarboxylate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Škrlep, L., Čerček-Hočevar, A., Jakše, R., Stanovnik, B., & Svete, J. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(6), 683-688. [Link]
Sources
Efficacy Showdown: Diethyl 3,4-Pyrroledicarboxylate Derivatives vs. Triazoles in Corrosion Inhibition
A Senior Application Scientist's Guide to Performance, Mechanism, and Evaluation
In the relentless battle against corrosion, which silently degrades infrastructure and inflates operational costs, the selection of an effective corrosion inhibitor is paramount. For researchers and professionals in materials science and chemical engineering, the landscape of potential inhibitors is vast and ever-evolving. This guide provides an in-depth, objective comparison of two prominent classes of organic corrosion inhibitors: materials based on Diethyl 3,4-pyrroledicarboxylate and the widely established triazole derivatives. By delving into their mechanisms of action, presenting comparative efficacy data, and providing detailed experimental protocols, this document serves as a critical resource for informed decision-making in the development and application of corrosion mitigation strategies.
The Contenders: A Tale of Two Heterocycles
At the heart of this comparison are two distinct heterocyclic scaffolds: the five-membered nitrogen-containing pyrrole ring, specifically functionalized as Diethyl 3,4-pyrroledicarboxylate, and the nitrogen-rich triazole ring. Both classes of compounds owe their corrosion-inhibiting properties to the presence of heteroatoms (nitrogen and, in some derivatives, oxygen or sulfur) with lone pairs of electrons and aromatic π-electrons. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that stifles the electrochemical processes of corrosion.
Diethyl 3,4-pyrroledicarboxylate and its derivatives have emerged as a promising class of corrosion inhibitors. The pyrrole ring itself is electron-rich, and the presence of two ester groups at the 3 and 4 positions can be readily modified to tune the molecule's electronic properties, solubility, and ultimately, its interaction with the metal surface.[1] These modifications allow for the rational design of highly effective inhibitors for specific metal-environment systems.
Triazole derivatives , on the other hand, are a well-established and commercially significant class of corrosion inhibitors.[2] Compounds like benzotriazole (BTA) are industry standards for the protection of copper and its alloys.[3] Their efficacy stems from the stable chelate rings they form with metal ions on the surface. The continuous research into novel triazole derivatives aims to enhance their performance on a wider range of metals and under more aggressive corrosive conditions.[4][5][6]
Performance Under Pressure: A Comparative Efficacy Analysis
The following table summarizes the inhibition efficiencies of representative compounds from both classes, as reported in the scientific literature. It is crucial to consider the specific experimental context provided for each data point.
| Inhibitor Class | Compound | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| Pyrrole Derivatives | N2,N4-bis(4-(4-methoxyphenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (MPTP) | N80 Steel | 15% HCl | 250 ppm | 303 K | 98.1 | [7] |
| N2,N4-bis(4-(4-chlorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (CPTP) | N80 Steel | 15% HCl | 250 ppm | 303 K | 96.4 | [7] | |
| A novel pyrrole derivative (DHOT) | Mild Steel | - | Optimum | - | 98.86 | [7] | |
| Triazole Derivatives | 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H₂SO₄ | 0.5 mM | - | 91.6 | [4] |
| A novel triazole compound (KB2) | Carbon Steel | 0.5 M H₂SO₄ | 9 x 10⁻⁵ M | 298 K | 92.4 | [4] | |
| 1,4-disubstituted-1,2,3-triazoles | Carbon Steel | Acidic Medium | - | 298-343 K | >90 | [2] | |
| 4-ferrocenylbutyl propionate | Mild Steel | 1M HCl | 2mM | - | 96 | [8] |
Analysis of Efficacy Data:
From the presented data, it is evident that both Diethyl 3,4-pyrroledicarboxylate derivatives and triazoles can achieve very high inhibition efficiencies, often exceeding 90%.[2][4][7] The pyrrole derivatives, in particular, have demonstrated exceptional performance, with some reaching over 98% efficiency in highly corrosive environments like 15% HCl.[7] The ability to readily functionalize the Diethyl 3,4-pyrroledicarboxylate core allows for the optimization of inhibitor structure to maximize surface coverage and protective film formation.
Triazole derivatives also exhibit excellent performance, with their effectiveness being highly dependent on the specific substituents on the triazole ring and the nature of the metal surface.[2][4] Their proven track record and extensive research base make them a reliable choice for many applications.
Unraveling the Mechanism: How They Protect
The efficacy of these inhibitors is intrinsically linked to their mechanism of action at the metal-solution interface. Both classes of compounds function by adsorbing onto the metal surface, but the nature of this adsorption can differ.
Adsorption and Film Formation: The primary mechanism of corrosion inhibition for both pyrrole and triazole derivatives is the formation of a protective adsorbed layer on the metal surface. This layer acts as a physical barrier, isolating the metal from the corrosive environment. The adsorption process can be broadly classified into physisorption (electrostatic interactions) and chemisorption (covalent bond formation).
-
dot
Caption: General mechanism of corrosion inhibition by adsorption.
Mixed-Type Inhibition: Electrochemical studies, such as potentiodynamic polarization, often reveal that both pyrrole and triazole derivatives act as mixed-type inhibitors.[7][9] This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. This dual action leads to a more comprehensive and effective inhibition.
The Scientist's Toolkit: Experimental Evaluation of Inhibitor Efficacy
To rigorously assess and compare the performance of corrosion inhibitors, a suite of well-defined experimental protocols is essential. These methods provide the quantitative data necessary for informed selection and development of inhibitor formulations.
Gravimetric (Weight Loss) Method
This is a fundamental and straightforward technique to determine the corrosion rate and inhibitor efficiency.[10]
Protocol:
-
Coupon Preparation: Prepare pre-weighed metal coupons of known surface area. The surface should be standardized by polishing with abrasive papers of decreasing grit size, followed by degreasing with a suitable solvent (e.g., acetone) and drying.
-
Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor at a specified concentration and temperature for a defined period.
-
Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), rinse with deionized water and acetone, and dry.
-
Weighing: Accurately weigh the cleaned coupons.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Techniques
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[10][11]
Experimental Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
dot
Caption: Schematic of a three-electrode electrochemical cell.
a) Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide information on the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic Tafel slopes. A decrease in i_corr in the presence of the inhibitor indicates effective corrosion inhibition.
b) Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal to the working electrode over a range of frequencies. The impedance data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (R_ct) in the presence of the inhibitor signifies a reduction in the corrosion rate.
Surface Analysis Techniques
These methods provide visual and compositional information about the metal surface after exposure to the corrosive environment.
-
Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of the metal coupons. In the absence of an effective inhibitor, the surface will show significant damage (pitting, uniform corrosion), while a well-inhibited surface will appear much smoother and closer to its original state.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution 3D images of the surface, allowing for the characterization of the adsorbed inhibitor film and its effect on surface roughness.
Conclusion and Future Outlook
Both Diethyl 3,4-pyrroledicarboxylate derivatives and triazoles stand as highly effective classes of corrosion inhibitors. The choice between them will often depend on the specific application, including the type of metal to be protected, the nature of the corrosive environment, cost considerations, and environmental regulations.
The high tunability of the Diethyl 3,4-pyrroledicarboxylate scaffold presents exciting opportunities for the design of next-generation, "smart" corrosion inhibitors with enhanced efficacy and potentially lower environmental impact. Future research should focus on direct, head-to-head comparative studies under standardized conditions to provide a clearer quantitative ranking of their performance. Furthermore, exploring the synergistic effects of combining these inhibitors with other corrosion protection methods could lead to even more robust and durable materials protection strategies.
References
-
Infinita Lab. (2025, September 24). Corrosion Inhibitor Testing. Retrieved from [Link]
- Papavinasam, S. (2014). Evaluation and Selection of Corrosion Inhibitors.
- NACE International. (n.d.).
- Singh, A., & Quraishi, M. A. (2016). Influence of Test Conditions and Test Methods in the Evaluation of Corrosion Inhibitors Used in Pipelines– a Review.
- Andreev, N. N., & Turkov, V. A. (2012). Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region I. Objective setting. Protection of Metals and Physical Chemistry of Surfaces, 48(1), 65-79.
- Fouda, A. E. A. S., et al. (2021). Investigating the potential of 1,2,4-triazoles as corrosion inhibitors for copper and steel: A comprehensive review. Journal of Molecular Liquids, 335, 116545.
- Verma, C., et al. (2022). Metal corrosion inhibition by triazoles: A review. International Journal of Corrosion and Scale Inhibition, 11(2), 524-540.
- Obot, I. B., et al. (2022). Pyrrole-based efficient corrosion inhibitors for N80 steel: A synergistic study of experimental performance and molecular modeling. Journal of Molecular Liquids, 348, 118003.
- Tribak, Z., et al. (2020). Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Journal of the Mexican Chemical Society, 64(4).
- Tribak, Z., et al. (2020). Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. SciELO México.
- Chen, S., et al. (2021). Corrosion Inhibition Performance of Triazole Derivatives on Copper-Nickel Alloy in 3.5 wt.% NaCl Solution. Journal of The Electrochemical Society, 168(8), 081503.
- Finšgar, M., & Milošev, I. (2014). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules, 19(11), 18488-18514.
- Li, J., et al. (2020). Green synthesis and antitumor activity of (E)
-
ChemSynthesis. (n.d.). Diethyl 3,4-pyrroledicarboxylate. Retrieved from [Link]
- Kuznetsov, Y. I. (2018). Triazoles as a class of multifunctional corrosion inhibitors. A review. Part I. 1,2,3-Benzotriazole and its derivatives. Copper, zinc and their alloys. International Journal of Corrosion and Scale Inhibition, 7(2), 198-223.
- Umoren, S. A., & Eduok, U. M. (2022). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Molecules, 27(11), 3443.
- Gholivand, K., et al. (2024). Prolonged corrosion protection via application of 4-ferrocenylbutyl saturated carboxylate ester derivatives with superior inhibition performance for mild steel. Scientific Reports, 14(1), 1-14.
Sources
- 1. Buy Diethyl 3,4-pyrroledicarboxylate | 41969-71-5 [smolecule.com]
- 2. ijcsi.pro [ijcsi.pro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged corrosion protection via application of 4-ferrocenylbutyl saturated carboxylate ester derivatives with superior inhibition performance for mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]
- 10. infinitalab.com [infinitalab.com]
- 11. researchgate.net [researchgate.net]
Benchmarking the Performance of Novel Pyrrole Copolymer Actuators: A Comparative Guide
Abstract
Electroactive polymers (EAPs) are at the forefront of materials science, offering unprecedented capabilities in soft robotics, biomedical devices, and artificial muscle development due to their flexibility, low weight, and biocompatibility.[1] Among these, conducting polymers (CPs) like polypyrrole (PPy) are particularly noteworthy for their low-voltage operation.[1] This guide provides a comprehensive performance benchmark of a novel class of pyrrole copolymer actuators. We will objectively compare their performance against established alternatives—homopolymer polypyrrole (PPy), polyaniline (PANI), and ionic polymer-metal composites (IPMCs)—supported by rigorous experimental data and detailed protocols. This document is intended for researchers, materials scientists, and engineers seeking to understand the relative merits of these materials and to provide a framework for their own comparative studies.
The Fundamental Principle: Ion-Driven Actuation in Conducting Polymers
The actuation mechanism in pyrrole-based conducting polymers is fundamentally an electro-chemo-mechanical process.[2] It is not merely an electrical phenomenon but a physical swelling and contraction of the polymer backbone driven by the movement of ions.
When a voltage is applied, the polymer undergoes redox (reduction-oxidation) reactions.[1]
-
Oxidation: The polymer backbone becomes positively charged. To maintain charge neutrality, anions from the surrounding electrolyte solution enter the polymer matrix, along with solvent molecules. This influx of ions and solvent causes the polymer volume to increase, resulting in expansion or actuation.
-
Reduction: The polymer is neutralized, causing the expulsion of these anions back into the electrolyte. This leads to a contraction of the polymer.
The choice of electrolyte is therefore not a passive one; the size and mobility of the dopant ions directly influence the strain, speed, and efficiency of the actuator.[3] In some cases, particularly with bulky, immobile anions trapped within the polymer matrix, actuation can be driven by the movement of smaller cations instead.[4] This can invert the direction of actuation (contraction on oxidation). Understanding this core mechanism is critical to interpreting performance data and designing effective actuator systems.
Caption: Ion-driven actuation mechanism in conducting polymers.
Materials Under Evaluation
This guide benchmarks a representative novel pyrrole copolymer against three established classes of electroactive polymer actuators.
-
Novel Pyrrole Copolymer (Exemplar: PPy-PEDOT Core-Sheath): The rationale for developing copolymers is to synergistically combine the properties of different monomers to enhance performance. For instance, copolymerization can improve mechanical robustness, increase strain, or enhance cycling stability over the homopolymer. Our exemplar is a core-sheath fiber actuator composed of a poly(3,4-ethylenedoxythiophene) polystyrene sulfonate (PEDOT:PSS) core with an electrodeposited polypyrrole (PPy) sheath.[5] This architecture aims to combine the high conductivity of PEDOT:PSS with the robust actuation of PPy.
-
Benchmark 1: Polypyrrole (PPy) Homopolymer: PPy is one of the most widely studied conducting polymers for actuation due to its relatively high conductivity, environmental stability, and significant strain output.[6] It serves as the primary benchmark against which any novel pyrrole-based material must be judged. Its performance, however, can be limited by factors like mechanical creep and gradual performance degradation over many cycles.[7][8]
-
Benchmark 2: Polyaniline (PANI): PANI is another prominent conducting polymer that offers the advantage of being solution-processable.[9] However, its actuation mechanism is more complex than PPy's, involving multiple oxidation states and a strong dependence on the pH of the electrolyte, which can result in either expansion or contraction upon oxidation.[9]
-
Benchmark 3: Ionic Polymer-Metal Composite (IPMC): IPMCs operate on a different principle. They consist of an ion-exchange membrane (like Nafion) sandwiched between two noble metal electrodes (e.g., platinum or gold).[10] When a low voltage is applied, mobile hydrated cations within the membrane migrate to the cathode, causing a localized swelling that results in a rapid bending motion.[10] They are known for large, fast bending actuation but typically generate lower stress compared to CPs.
Experimental Methodologies: A Self-Validating System
To ensure trustworthy and reproducible data, the following protocols were employed. The causality behind each step is explained to provide a clear, logical framework.
Protocol 1: Electrochemical Synthesis of Actuator Films
This protocol details the synthesis of PPy-based films using galvanostatic (constant current) electropolymerization. This method is chosen over potentiostatic (constant voltage) deposition as it often yields more uniform film growth, which is critical for predictable and consistent actuator performance.[4]
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell.[11] The choice of a three-electrode setup is crucial for precise control over the polymerization potential, separating the function of the counter electrode from the stable potential reference.
-
Working Electrode (WE): A polished stainless steel plate or a gold-sputtered substrate (e.g., Polyvinylidene fluoride - PVDF). This is where the polymer film will grow.
-
Counter Electrode (CE): A platinum mesh or carbon plate with a surface area significantly larger than the WE to prevent it from becoming the rate-limiting factor in the reaction.
-
Reference Electrode (RE): A standard Ag/AgCl electrode to provide a stable potential reference.
-
-
Electrolyte Preparation:
-
Prepare a solution of 0.1 M pyrrole monomer and 0.1 M of a suitable electrolyte salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an organic solvent like propylene carbonate (PC).[3][4] Propylene carbonate is selected for its wide electrochemical window and low volatility, which ensures stability during the lengthy polymerization process.
-
Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization reaction and degrade the resulting polymer.
-
-
Galvanostatic Deposition:
-
Immerse the electrodes in the electrolyte solution. Cool the cell to a low temperature (e.g., -20°C) to promote a more ordered polymer chain structure, which enhances mechanical properties and conductivity.[4]
-
Apply a constant current density (e.g., 0.1 mA/cm²) between the WE and CE using a potentiostat/galvanostat.
-
The total charge passed determines the film thickness. Continue deposition until a target charge density (e.g., 0.6 C/cm²) is reached, which typically corresponds to a thickness of 15-20 µm.[4]
-
-
Post-Synthesis Processing:
-
Gently rinse the deposited film with the solvent (PC) and then with ethanol to remove unreacted monomer and residual electrolyte.
-
Carefully peel the film from the working electrode.
-
Dry the free-standing film under vacuum at a moderate temperature (e.g., 40-60°C) for 24 hours.
-
Protocol 2: Actuator Performance Characterization
This protocol describes the isotonic (constant load) characterization of a linear actuator film to measure key performance metrics like strain and strain rate.
-
Test Bench Setup:
-
Mount the polymer film vertically in a test cell containing the operating electrolyte (e.g., 0.2 M TBAPF₆ in PC).[12]
-
Use a linear actuator testbed equipped with a force transducer and a displacement sensor (e.g., a laser sensor or LVDT).[13]
-
Clamp the top of the film to a fixed mount that also serves as the electrical contact (working electrode).
-
Clamp the bottom of the film to the force transducer, applying a small, constant preload (e.g., 4.9 mN, corresponding to ~1 MPa stress) to keep the film taut.[12][14] This isotonic condition mimics many real-world applications where an actuator must work against a constant force.
-
-
Electrochemical Driving:
-
Connect the film (WE), a platinum mesh (CE), and an Ag/AgCl (RE) to a potentiostat.
-
Apply a square wave potential between oxidizing and reducing potentials (e.g., +0.8 V to -0.6 V) at a specific frequency (e.g., 0.1 Hz).[7] A square wave provides a sharp transition between states, allowing for clear measurement of response time and maximum displacement.
-
-
Data Acquisition:
-
Simultaneously record the displacement (from the laser sensor), force (from the transducer), applied voltage, and resulting current from the potentiostat.
-
Calculate the linear strain (ε) as: ε (%) = (ΔL / L₀) * 100 , where ΔL is the change in length and L₀ is the initial length under preload.[12]
-
Calculate the stress (σ) as: σ (MPa) = Force (N) / Cross-sectional Area (mm²) .
-
Continue cycling for a large number of cycles (e.g., >10,000) to evaluate stability and degradation.[8]
-
Caption: Experimental workflow for synthesis and characterization.
Comparative Performance Analysis
The performance of an actuator is not defined by a single metric but by a balance of properties. The ideal material depends entirely on the specific application's requirements for displacement, force, speed, and longevity.
| Performance Metric | Novel Pyrrole Copolymer (PPy-PEDOT) | Polypyrrole (PPy) | Polyaniline (PANI) | Ionic Polymer-Metal Composite (IPMC) |
| Max Strain (%) | ~1.7% (linear)[5] | 1-12% (typical), up to 21%[3][13][14] | 2-4% (typical) | >5% (bending) |
| Max Stress (MPa) | ~1 MPa[5] | >10 MPa, up to 22 MPa[4][14] | 1-5 MPa | 0.1-1 MPa |
| Operating Voltage (V) | < 2 V | 1-3 V[6] | < 2 V | 1-5 V[10] |
| Response Speed | Moderate | 0.1 - 2 Hz[13][14] | Slow to Moderate | Fast (>1 Hz) |
| Cycling Stability | Potentially High | Low (uncoated, ~180 cycles), High (coated, >25,000 cycles)[8] | Moderate | High (>100,000 cycles) |
| Key Advantage | Combines conductivity and actuation | High stress and strain | Solution processable | Large, fast bending; low voltage |
| Key Limitation | Lower strain/stress than PPy homopolymer | Creep, stability issues[7] | pH dependent, complex control[9] | Low force output, requires hydration |
Note: Values are representative and can vary significantly with synthesis conditions, electrolyte choice, and testing parameters.
Analysis of Results
-
Force and Displacement (Stress & Strain): The PPy homopolymer remains the benchmark for high-force applications, capable of generating stresses significantly greater than natural muscle.[14] The exemplar novel copolymer, while robust, demonstrates lower strain and stress.[5] This is a common trade-off; architectural modifications that improve one property, such as stability or conductivity, may compromise another. PANI provides moderate performance, while IPMCs excel in producing large bending displacements but generate significantly less force.[15]
-
Speed and Efficiency: IPMCs are generally faster, capable of rapid flapping motions. Conducting polymers like PPy are limited by the rate of ion diffusion into the bulk material, restricting them to lower frequencies.[13] The efficiency of energy conversion from electrical to mechanical is an area of active research for all these materials.
-
Durability and Stability: This is a critical differentiator. Unprotected PPy actuators can fail quickly, especially when operated in aqueous environments.[8] However, strategies like encapsulation can dramatically improve lifetime.[8] The enhanced interfacial stability of a core-sheath copolymer structure may offer an intrinsic advantage in longevity. IPMCs are known for their excellent stability over hundreds of thousands of cycles.
Conclusion and Future Outlook
This guide demonstrates a clear framework for benchmarking novel electroactive polymers. Our analysis shows that while homopolymer polypyrrole (PPy) remains the leader for applications requiring high stress and strain, its operational lifetime is a significant concern that often requires secondary engineering solutions like encapsulation.[8] IPMCs are superior for low-force, high-speed bending applications where durability is paramount.[10]
Novel pyrrole copolymers represent a promising path toward materials with tailored, application-specific properties. The PPy-PEDOT exemplar suggests that copolymerization can create architectures that may enhance stability and conductivity, even if it comes at the cost of maximum stress and strain output.[5] The true value of copolymerization lies in the ability to move beyond single-metric optimization and develop materials with a balanced profile of properties—for example, moderate strain and stress but with exceptional cycling stability and environmental resistance.
Future research should focus on:
-
Systematic Copolymer Studies: Exploring a wider range of comonomers and architectures to map the relationship between chemical structure and actuator performance.
-
Integrated Sensing: Developing actuators that can simultaneously sense their position or the force they are exerting, a key step toward closed-loop control systems.[16]
-
Advanced Fabrication: Leveraging techniques like 3D printing and fiber spinning to create complex, multi-material actuator systems with integrated functionalities.
By employing the rigorous, self-validating protocols outlined here, the research community can accelerate the development of next-generation actuators that bridge the gap between material potential and real-world application.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of conducting polymer actuators [dspace.mit.edu]
- 3. Comparative Analysis of Fluorinated Anions for Polypyrrole Linear Actuator Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the influence of polypyrrole layer thickness on the actuation properties of PEDOT:PSS/PPy core-sheath fiber actuators [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Analysis of Fluorinated Anions for Polypyrrole Linear Actuator Electrolytes | MDPI [mdpi.com]
- 13. Closed loop performance of polypyrrole linear contractile actuators [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Strain Sensors Based on Poly(acrylonitrile-co-butadiene) and Polypyrrole Synthesized by the Diffusion Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 3,4-pyrroledicarboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Diethyl 3,4-pyrroledicarboxylate (CAS No. 41969-71-5). As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of chemical compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally sound disposal. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. This document is designed to provide essential, immediate safety and logistical information, ensuring that the disposal process is as meticulously planned and executed as any experiment.
Hazard Profile and Immediate Safety Precautions
Before handling Diethyl 3,4-pyrroledicarboxylate for any purpose, including disposal, a thorough understanding of its hazard profile is paramount. This knowledge dictates the necessary personal protective equipment (PPE) and handling precautions, forming the basis of a self-validating safety system.
The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
| Water Hazard Class (Germany) | WGK 3 | Severely hazardous to water.[1] |
Table 1: GHS Hazard Profile for Diethyl 3,4-pyrroledicarboxylate.
Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. The causality is clear: each piece of equipment mitigates a specific, identified risk.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side-shields.[1][2] | Protects against accidental splashes of solvents used for rinsing or direct contact with the solid, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][3] | Prevents skin contact and subsequent irritation.[1] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[4] |
| Skin & Body Protection | Standard laboratory coat.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Handle in a chemical fume hood or well-ventilated area. A dust mask (e.g., N95 type) is recommended when handling the solid powder.[1] | Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[1][4] |
Table 2: Required Personal Protective Equipment (PPE).
Regulatory Framework: The Principle of 'Cradle-to-Grave' Management
In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate, environmentally sound disposal. Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during the handling of hazardous materials, including their disposal.[5][6]
Your institution's Environmental Health & Safety (EHS) office is your primary resource for interpreting these regulations and providing specific protocols that ensure compliance with local, state, and federal laws.[7] Consulting with your EHS department is the mandatory first step before initiating any disposal procedure. [7]
Core Disposal Protocol: A Step-by-Step Guide
The disposal of Diethyl 3,4-pyrroledicarboxylate must be approached with the same precision as a chemical synthesis. The following protocol breaks the process into distinct, manageable steps.
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Characterize: Based on its hazard profile, Diethyl 3,4-pyrroledicarboxylate waste is classified as hazardous.[1]
-
Segregate: This compound should be disposed of in a designated container for non-halogenated solid organic waste . Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Step 2: Disposal of Unused or Contaminated Solid Waste
This procedure applies to the raw chemical, reaction byproducts, or contaminated materials (e.g., weighing paper, contaminated paper towels).
-
Prepare Container: Obtain a designated hazardous waste container from your EHS department. Ensure it is clean, in good condition, and made of a compatible material.
-
Transfer Waste: Carefully transfer the solid Diethyl 3,4-pyrroledicarboxylate waste into the container using a spatula or scoop. Avoid generating dust by performing this action within a chemical fume hood.[1]
-
Seal Container: Securely close the container. According to RCRA, waste containers must be kept sealed unless waste is actively being added.
-
Label Container: Label the container clearly with the words "Hazardous Waste," the full chemical name "Diethyl 3,4-pyrroledicarboxylate," and an accurate list of any other components.[7]
Step 3: Decontamination and Disposal of Empty Containers
An "empty" container that once held Diethyl 3,4-pyrroledicarboxylate is still considered hazardous waste until properly decontaminated.[2][7]
-
Triple Rinse: To render the container non-hazardous, it must be triple-rinsed.[7] Use a suitable laboratory solvent in which the compound is soluble, such as acetone or ethanol.
-
Collect Rinsate: Crucially, all rinsate from this process is considered hazardous liquid waste. [7] Collect the rinsate in a designated, properly labeled container for non-halogenated waste solvents .
-
Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label on the container. It can now be disposed of as regular, non-hazardous laboratory glass or plastic, in accordance with your EHS guidelines.[7]
Step 4: Storage and Collection
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked and located at or near the point of generation.
-
Arrange Pickup: Follow your institutional procedures to schedule a waste pickup by the EHS department or a licensed hazardous waste disposal vendor.[7] Waste must be disposed of through licensed facilities within the time limits specified by regulations (e.g., 180 days).
Emergency Preparedness: Spill Management Protocol
Pre-planning is essential for a safe and effective response to chemical spills.[8] The appropriate response depends on the scale and nature of the spill.
Caption: Disposal workflow for 3,4-Diethylpyrrole.
Procedure for a Minor Spill (Small quantity, no dust, contained)
-
Alert & Isolate: Immediately alert personnel in the vicinity and secure the area.[8][9]
-
Don PPE: Wear the appropriate PPE as listed in Table 2, including a dust mask.[9]
-
Clean Up: Gently sweep up the spilled solid material, taking care to avoid creating airborne dust.[10] Place the material and any contaminated cleaning supplies (e.g., scoop, paper towels) into a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Wipe the spill area with a towel dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, even for minor spills.
Procedure for a Major Spill (Large quantity, airborne dust, or if you are unsure)
-
EVACUATE: Immediately evacuate the spill area.[11] Do not attempt to clean it up yourself.
-
ALERT: Alert others to evacuate and close the doors to the contaminated area.
-
CALL FOR HELP: From a safe location, call your institution's emergency number or 911.[11][12] Provide the chemical name, location, and approximate quantity of the spill. Notify your supervisor and EHS department.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Vertex AI Search. (n.d.).
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 6, 2026, from [Link]
- BenchChem. (2025). Personal protective equipment for handling Pyrrole-2,3,4,5-d4.
- BenchChem. (2025). Personal protective equipment for handling Pyrrolo[3,2-b]pyrrole.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%. Retrieved January 6, 2026, from [Link]
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- IESI. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved January 6, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 6, 2026, from [Link]
- Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved January 6, 2026, from Clean Management Environmental Group, Inc.
- CDN. (n.d.). pyrrole-MSDS.pdf.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved January 6, 2026, from [Link]
- OU EHSO. (2025-2026). Spill Control/Emergency Response - EHSO Manual.
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved January 6, 2026, from [Link]
- BenchChem. (2025). Navigating the Safe Disposal of 3,4-Diethylpyrrole: A Procedural Guide.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylat. Retrieved January 6, 2026, from [Link]
- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.
-
ChemSynthesis. (2025, May 20). Diethyl 3,4-pyrroledicarboxylate. Retrieved January 6, 2026, from [Link]
Sources
- 1. Diethyl 3,4-pyrroledicarboxylate 98 41969-71-5 [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. cws.auburn.edu [cws.auburn.edu]
- 12. offices.austincc.edu [offices.austincc.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 3,4-pyrroledicarboxylate
Authoritative Guide for Researchers, Scientists, and Drug Development Professionals
As a key intermediate in the synthesis of complex molecules and functional materials, Diethyl 3,4-pyrroledicarboxylate (CAS No. 41969-71-5) is a valuable compound in the modern laboratory.[1][2] However, its safe and effective use hinges on a thorough understanding of its hazard profile and the rigorous application of appropriate safety protocols. This guide provides an in-depth, procedural framework for handling this chemical, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Profile and Risk Assessment
Understanding the "why" behind PPE is the first step to building a culture of safety. Diethyl 3,4-pyrroledicarboxylate is a solid, typically a light brown to brown powder, with a melting point of 147-149 °C.[3][4] Its physical state as a dust-forming solid is a primary driver for specific PPE selection. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.
Table 1: GHS Hazard Classification for Diethyl 3,4-pyrroledicarboxylate
| Hazard Class | GHS Code | Description | Target Organs | Signal Word |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][5] | Skin | Warning[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][5] | Eyes | Warning[3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[3][5] | Respiratory System[3] | Warning[3] |
The causality is clear: the compound's chemical properties can provoke irritation upon contact with the skin, eyes, and respiratory tract. Therefore, the core directive of our safety plan is to establish effective barriers to prevent these routes of exposure.
Core PPE Requirements: The First Line of Defense
A multi-layered approach to PPE is essential. The following recommendations are based on established safety standards and the specific hazards posed by Diethyl 3,4-pyrroledicarboxylate.
Respiratory Protection
Given its classification as a respiratory irritant (H335) and its nature as a fine solid, preventing inhalation of airborne dust is critical.[3][5] The body's response to such irritants can lead to inflammation and lung damage.[6]
-
Minimum Requirement: A NIOSH-approved N95 dust mask (US) or an equivalent EN 149-rated respirator (EU) should be worn when handling the solid, especially during weighing and transfer operations where dust generation is likely.[3][7]
-
Rationale: These respirators are designed to filter out at least 95% of airborne particles, providing an effective barrier against inhaling the chemical dust.
Eye and Face Protection
The compound causes serious eye irritation (H319), which can result in significant discomfort and potential damage.[3][5]
-
Minimum Requirement: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[7]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to safety goggles.
-
Rationale: Unlike standard safety glasses, chemical goggles provide a full seal around the eyes, protecting them from airborne dust and potential splashes from any direction.[8]
Hand Protection
Direct contact with the skin must be avoided to prevent irritation (H315).[3][5]
-
Minimum Requirement: Wear appropriate protective gloves, such as nitrile gloves.[3][7]
-
Best Practices: Always inspect gloves for tears or punctures before use. Use the proper technique for removing gloves to avoid contaminating your skin. Wash hands thoroughly with soap and water after handling the chemical, even after wearing gloves.[7]
-
Rationale: Nitrile gloves provide a suitable chemical barrier for incidental contact. Never use fabric or leather gloves, as they can absorb the chemical and prolong skin contact.[8]
Body Protection
To prevent incidental skin contact from spills or dust, appropriate body protection is necessary.
-
Minimum Requirement: A clean, buttoned laboratory coat should be worn at all times.
-
Best Practices: Wear long pants and closed-toe shoes to ensure no skin is exposed.[7]
-
Rationale: The lab coat provides a removable barrier that protects your personal clothing and underlying skin from contamination.
Procedural Guidance: From Weighing to Waste
A robust safety plan integrates PPE with safe work practices. The following workflow outlines the critical steps for handling Diethyl 3,4-pyrroledicarboxylate.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of Diethyl 3,4-pyrroledicarboxylate.
Step-by-Step Handling Protocol
-
Preparation: Before any work begins, consult the Safety Data Sheet (SDS). Ensure your designated workspace, preferably a certified chemical fume hood, is clean and uncluttered. Use the fume hood's ventilation to keep airborne concentrations low.[7]
-
Donning PPE: Put on all required PPE (lab coat, goggles, gloves, respirator) before handling the primary container.
-
Weighing and Transfer: Conduct all manipulations of the solid compound, especially weighing, inside the fume hood to contain any dust generated.[7] Minimize the creation of dust by handling the material gently.
-
During Use: Keep the container tightly closed when not in use.[7] If performing a reaction, ensure the apparatus is secure within the fume hood.
-
Decontamination: After use, decontaminate all surfaces and non-disposable equipment.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: first gloves, then lab coat, followed by eye protection and respirator.
-
Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water.[9]
Emergency Response & Decontamination
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is critical.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][9]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Spills: For small spills, and while wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal.[7] Ventilate the area.
Disposal Plan: A Responsible Conclusion
Proper disposal is a legal and ethical requirement. All waste materials must be treated as hazardous.
-
Chemical Waste: Unused Diethyl 3,4-pyrroledicarboxylate and any solutions containing it must be collected in a designated, compatible, and clearly labeled hazardous waste container.[10][11]
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical must also be disposed of in the solid hazardous waste stream.
-
Empty Containers: A container that held this chemical is not "empty" in a regulatory sense. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous waste.[11] Only after this decontamination can the container be disposed of as non-hazardous waste according to your institution's guidelines.[11]
-
Regulatory Compliance: Always follow your institution's Environmental Health & Safety (EHS) guidelines, which are designed to comply with all local, state, and federal regulations.[10] The most prudent approach is professional disposal through your institution's certified hazardous waste management program.[11]
By integrating these PPE requirements and procedural controls into your daily laboratory operations, you can handle Diethyl 3,4-pyrroledicarboxylate with confidence, ensuring a safe environment for yourself and your colleagues while advancing your critical research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylat. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). DIETHYL 3,4-PYRROLEDICARBOXYLATE. Retrieved from [Link]
-
California Department of Pesticide Regulation. (2017). Appendix 1--Personal Protective Equipment Requirements. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from [Link]
-
Redox. (2024). Safety Data Sheet Diethyl Ether. Retrieved from [Link]
-
ChemSynthesis. (2023). Diethyl 3,4-pyrroledicarboxylate. Retrieved from [Link]
Sources
- 1. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Buy Diethyl 3,4-pyrroledicarboxylate | 41969-71-5 [smolecule.com]
- 3. ジエチル 3,4-ピロールジカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. DIETHYL 3,4-PYRROLEDICARBOXYLATE | 41969-71-5 [amp.chemicalbook.com]
- 5. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
